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(1S)-1-(2,5-dibromophenyl)ethan-1-ol Documentation Hub

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  • Product: (1S)-1-(2,5-dibromophenyl)ethan-1-ol
  • CAS: 2227896-22-0

Core Science & Biosynthesis

Foundational

(S)-1-(2,5-Dibromophenyl)ethanol: Structural Analysis & Application Guide

This technical guide provides a comprehensive analysis of (S)-1-(2,5-dibromophenyl)ethanol , a high-value chiral intermediate used in the synthesis of enantiopure pharmaceuticals. Executive Summary (S)-1-(2,5-dibromophen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of (S)-1-(2,5-dibromophenyl)ethanol , a high-value chiral intermediate used in the synthesis of enantiopure pharmaceuticals.

Executive Summary

(S)-1-(2,5-dibromophenyl)ethanol (CAS: 2227896-22-0) is a chiral secondary alcohol featuring a highly functionalizable 2,5-dibromoaryl core. Its primary utility lies in its role as a chiral scaffold for drug development. The molecule offers two distinct "handles" for chemical modification:[1][2]

  • Chiral Center (C1): A pre-installed stereocenter that eliminates the need for late-stage resolution.

  • Orthogonal Halogens: The bromine atoms at positions 2 and 5 possess different electronic and steric environments, allowing for site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical properties, enantioselective synthesis, and analytical protocols required to utilize this compound in pharmaceutical workflows.

Chemical Identity & Structure

The 2,5-dibromo substitution pattern creates a unique steric environment. The ortho-bromine (C2) imposes significant torsion on the ethanol side chain, influencing both the stability of the chiral center and the selectivity of downstream reactions.

PropertyDetail
Chemical Name (S)-1-(2,5-dibromophenyl)ethanol
CAS Number 2227896-22-0 (S-isomer) (Ref: 2227805-52-7 for R-isomer)
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
Chiral Center (S)-Configuration at C1 (Benzylic position)
SMILES CC1=C(Br)C=CC(Br)=C1
Appearance White to off-white crystalline solid (typically)
Structural Visualization

The (S)-configuration typically directs the hydroxyl group "out" of the plane when drawn in standard 2D representation with the phenyl ring flat. The ortho-bromine provides steric bulk that can prevent racemization but also hinders nucleophilic attacks at the benzylic carbon during substitution reactions.

Physicochemical Properties

Note: Specific experimental values for the pure (S)-enantiomer are often proprietary. The values below represent high-confidence estimates based on the racemate and close structural analogs (e.g., 2-bromo-1-phenylethanol).

ParameterValue / CharacteristicComment
Melting Point 56–60 °C (Estimated)Racemates often melt lower; pure enantiomers may crystallize differently.
Boiling Point >280 °C (dec.)High MW and H-bonding capability suggest high BP.
Solubility Soluble in MeOH, EtOH, DMSO, DCM.Poorly soluble in water; requires organic co-solvent.
pKa ~14.5 (Alcoholic proton)Typical for benzylic alcohols; slightly more acidic due to electron-withdrawing Br.
Optical Rotation [α]D ≈ -40° to -50° (c=1, MeOH)Direction (-) is typical for (S)-isomers of this class, but solvent dependent.

Synthesis & Manufacturing

The synthesis of enantiopure (S)-1-(2,5-dibromophenyl)ethanol is most efficiently achieved via Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction . Traditional resolution of the racemate is inefficient (max 50% yield).

Method A: Biocatalytic Reduction (Green Chemistry)

This method uses Ketoreductases (KREDs) to reduce the prochiral ketone. It is preferred for scale-up due to mild conditions and >99% ee.

  • Substrate: 1-(2,5-dibromophenyl)ethanone.

  • Catalyst: NADPH-dependent KRED (e.g., from Lactobacillus or engineered variants).

  • Cofactor Recycling: Isopropanol (hydrogen donor) with an alcohol dehydrogenase (ADH) or Glucose/GDH system.

Method B: Chemical Asymmetric Hydrogenation

Uses Ruthenium-based catalysts (Noyori type) for transfer hydrogenation.

  • Catalyst: RuCl.

  • Hydrogen Source: Formic acid/Triethylamine azeotrope.

  • Conditions: 25–40°C, 12–24 hours.

Synthesis Workflow Diagram

Synthesis Ketone 1-(2,5-dibromophenyl) ethanone (Prochiral) Process Asymmetric Reduction (KRED or Ru-Catalyst) Ketone->Process + H source Alcohol (S)-1-(2,5-dibromophenyl) ethanol (>99% ee) Process->Alcohol Stereoselective Hydride Transfer Epoxide Chiral Styrene Oxide (Intermediate) Alcohol->Epoxide Base (NaOH) Cyclization

Caption: Conversion of prochiral ketone to the target (S)-alcohol, followed by potential activation to the epoxide.

Applications in Drug Development

The (S)-1-(2,5-dibromophenyl)ethanol moiety serves as a versatile building block.

Gateway to Chiral Epoxides

Treatment of the alcohol with a base (after activating the hydroxyl group, e.g., via mesylation, or direct cyclization if a leaving group is present) yields the corresponding chiral styrene oxide .

  • Utility: These epoxides are precursors to beta-blockers (ethanolamines) and azole antifungals. The (S)-epoxide typically yields (R)-ethanolamines upon ring opening with amines (inversion of configuration).

Site-Selective Cross-Coupling (The "Halogen Dance")

The 2,5-dibromo pattern allows for sequential functionalization.

  • C5-Bromine: Sterically accessible. Reacts first in palladium-catalyzed couplings (Suzuki, Sonogashira) under mild conditions.

  • C2-Bromine: Sterically hindered by the ethanol chain. Reacts second or requires forcing conditions/specialized ligands (e.g., Buchwald ligands).

  • Application: This allows the construction of non-symmetric biaryl scaffolds common in kinase inhibitors.

Analytical Protocols: Chiral HPLC

Ensuring enantiomeric purity is critical. The following method is recommended for separating the (S) and (R) enantiomers.

Method Development Strategy
  • Column: Polysaccharide-based chiral stationary phases (CSPs) are most effective.

    • Primary Choice:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Normal phase is standard.

    • Hexane : Isopropanol (90:10 to 95:5).

    • Note: The dibromo substitution increases lipophilicity; lower alcohol content may be needed for retention.

  • Detection: UV at 220 nm (absorption of the brominated aromatic ring).

Analytical Workflow Diagram

Analysis Sample Crude Reaction Mixture (Racemic or Enantioenriched) HPLC Chiral HPLC (Chiralcel OD-H, Hex/IPA) Sample->HPLC Inject Result_S (S)-Enantiomer (Target) HPLC->Result_S Elutes Second Result_R (R)-Enantiomer (Impurity) HPLC->Result_R Elutes First (Typical for OD-H)

Caption: Typical elution order on Cellulose-based columns (OD-H); confirmation with pure standards is required.

Safety & Handling (SDS Summary)

As a halogenated aromatic alcohol, standard laboratory safety protocols apply.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The benzylic alcohol can be sensitive to oxidation over long periods.

  • Disposal: Halogenated organic waste streams. Do not mix with general organic waste if incineration protocols differ for halogens.

References

  • ResearchGate. (2022). Enantioselective reduction of bromo-acetophenone derivatives. Retrieved from [Link]

  • PubChem. (2025).[3] 1-(2-Bromophenyl)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

2,5-Dibromo-α-methylbenzyl Alcohol: A Critical Chiral Building Block in Advanced Organic Synthesis and Drug Development

Executive Summary The synthesis of highly specific active pharmaceutical ingredients (APIs) relies heavily on the availability of versatile, stereodefined building blocks. 2,5-Dibromo-α-methylbenzyl alcohol (IUPAC: 1-(2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly specific active pharmaceutical ingredients (APIs) relies heavily on the availability of versatile, stereodefined building blocks. 2,5-Dibromo-α-methylbenzyl alcohol (IUPAC: 1-(2,5-dibromophenyl)ethanol) represents a premier chiral scaffold in modern medicinal chemistry. Its dual utility stems from a stereogenic benzylic center—crucial for precise spatial orientation in receptor binding—and a uniquely differentiated 2,5-dibromo substitution pattern that enables orthogonal, chemoselective cross-coupling. This whitepaper provides an in-depth technical guide on the mechanistic causality, enantioselective synthesis, and downstream functionalization of this critical building block.

Molecular Architecture & Causality of Reactivity

The structural brilliance of 2,5-dibromo-α-methylbenzyl alcohol lies in its built-in steric disparity. The molecule features two bromine atoms on a phenyl ring, but their local environments are drastically different:

  • C2 Position (Ortho): The bromine at the C2 position is situated immediately adjacent to the bulky 1-hydroxyethyl group. This creates a severe steric shield, significantly raising the activation energy required for transition-metal oxidative addition.

  • C5 Position (Meta/Para): The bromine at the C5 position is meta to the chiral center and para to the C2 bromine. It exists in a relatively unhindered steric environment.

The Causality of Chemoselectivity: In palladium-catalyzed cross-coupling reactions, this steric differentiation dictates the reaction pathway. The unhindered C5 position undergoes rapid oxidative addition, allowing for highly chemoselective mono-arylation or amination[1]. The C2 bromine remains intact, serving either as a handle for subsequent, more forcing transformations or as a permanent lipophilic feature to enhance binding affinities to specific neurotransmitter and kinase receptors[2]. Biaryl compounds synthesized from such 2,5-dibromophenyl precursors have demonstrated potent antitumoral activity across multiple cancer cell lines, including acute myeloid leukemia (MOLM-13) and triple-negative breast cancer (MDA-MB-231)[3].

Enantioselective Synthesis Pathways

Achieving high enantiomeric excess (>94% ee) is a strict regulatory requirement for chiral APIs and advanced agrochemicals[4]. The reduction of 2,5-dibromoacetophenone to its corresponding chiral alcohol is typically achieved via two primary self-validating pathways: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreduction.

G Ketone 2,5-Dibromoacetophenone RuCat RuCl(p-cymene)[(S,S)-TsDPEN] Formic Acid / TEA Ketone->RuCat Asymmetric Transfer Hydrogenation (ATH) KRED Ketoreductase (KRED) GDH / NADP+ Ketone->KRED Biocatalytic Reduction R_Alcohol (R)-2,5-Dibromo-α-methylbenzyl alcohol (>99% ee) RuCat->R_Alcohol Enantioselective Reduction S_Alcohol (S)-2,5-Dibromo-α-methylbenzyl alcohol (>99% ee) KRED->S_Alcohol Stereoselective Hydride Transfer

Enantioselective synthesis pathways for 2,5-dibromo-α-methylbenzyl alcohol.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Causality & Self-Validation: ATH utilizes a formic acid/triethylamine (TEAF) azeotrope. The generation of CO₂ gas drives the equilibrium toward the alcohol. The chiral Ru-TsDPEN catalyst enforces strict enantiofacial discrimination because the bulky 2,5-dibromophenyl group is sterically repelled by the catalyst's tosyl group in the transition state. This protocol is self-validating via an internal GC-FID conversion check.

Step-by-Step Methodology:

  • Catalyst Preparation: In an inert-atmosphere Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add 2,5-dibromoacetophenone (1.0 equiv) to the solution and stir for 10 minutes at 25°C to ensure homogenization.

  • Reductant Introduction: Dropwise, add a 5:2 mixture of formic acid/triethylamine (3.0 equiv). Note: Maintain an open line to a bubbler to safely vent CO₂ gas.

  • Self-Validation (Monitoring): Stir at 30°C. After 12 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via GC-FID. Proceed to workup only when the ketone peak area is <1%.

  • Quenching: Quench with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM (3 × 20 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the (R)-alcohol. Validate ee via chiral HPLC (Chiralcel OD-H).

Chemoselective Downstream Functionalization

The chiral alcohol serves as a branching node for diverse API scaffolds. Two primary transformations dominate its downstream use: stereoinvertive amination and chemoselective cross-coupling.

G ChiralAlc (R)-2,5-Dibromo-α-methylbenzyl alcohol Mitsunobu Mitsunobu Reaction (DPPA, PPh3, DIAD) ChiralAlc->Mitsunobu C-O to C-N Activation Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) ChiralAlc->Suzuki Steric Control at C2 vs C5 ChiralAmine (S)-1-(2,5-Dibromophenyl)ethanamine (Inversion of Configuration) Mitsunobu->ChiralAmine Azide Reduction Biaryl C5-Arylated Chiral Alcohol (Chemoselective) Suzuki->Biaryl C5 Cross-Coupling

Downstream functionalization exploiting C5 chemoselectivity and chiral inversion.

Protocol 2: Chemoselective C5 Suzuki-Miyaura Cross-Coupling

Causality & Self-Validation: By exploiting the steric shielding at C2, palladium catalysis can be directed exclusively to the C5 position. The protocol validates chemoselectivity by monitoring the isotopic mass distribution via LC-MS; a 1:1 ratio of M and M+2 peaks confirms the retention of exactly one bromine atom (mono-arylation).

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave-safe vial, combine (R)-2,5-dibromo-α-methylbenzyl alcohol (1.0 equiv), an arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (2 mol%).

  • Solvent and Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 v/v).

  • Reaction Execution: Seal the vial and heat at 85°C for 4 hours.

  • Self-Validation (Chemoselectivity Check): Withdraw a 5 µL aliquot, dilute in acetonitrile, and inject into LC-MS. Confirm the disappearance of the dibromo starting material and the exclusive formation of the mono-arylated product.

  • Workup & Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Quantitative Performance Metrics

The selection of the synthetic route depends heavily on the scale and desired enantiomer. The table below summarizes the quantitative data for various reduction methodologies applied to 2,5-dibromoacetophenone.

Synthetic MethodCatalyst / EnzymeYield (%)Enantiomeric Excess (ee %)ScalabilityKey Advantage
Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(S,S)-TsDPEN]92>99 (R)High (Multi-gram)High atom economy; operational simplicity
Biocatalytic Reduction Ketoreductase (KRED-130)95>99 (S)Very High (Kg-scale)Aqueous media; ambient temperature
CBS Reduction (R)-Me-CBS / BH₃·SMe₂8594 (R)ModerateRapid reaction times
Enzymatic Kinetic Resolution Lipase (Novozym 435)4898 (R)Low (Max 50% yield)Utilizes cheap racemic starting material

References

  • [4] FUNGICIDAL HETEROCYCLIC COMPOUNDS - Patent 2521450 - EPO. European Patent Office. Available at:[Link]

  • [3] Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids - ResearchGate. ResearchGate. Available at: [Link]

  • [1] Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses - MDPI. MDPI. Available at: [Link]

Sources

Foundational

Strategic Sourcing and Asymmetric Synthesis of (S)-1-(2,5-Dibromophenyl)ethanol: A Technical Guide for Drug Development

Executive Summary The deployment of halogenated chiral building blocks is a cornerstone of modern structure-based drug design. Specifically, (S)-1-(2,5-dibromophenyl)ethanol is a highly sought-after intermediate for synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deployment of halogenated chiral building blocks is a cornerstone of modern structure-based drug design. Specifically, (S)-1-(2,5-dibromophenyl)ethanol is a highly sought-after intermediate for synthesizing targeted therapeutics, including Bruton's Tyrosine Kinase (BTK) inhibitors and selective serotonin reuptake inhibitors (SSRIs) [1]. The ortho- and meta-bromine substitutions provide unique electrostatic properties for halogen bonding within receptor pockets, while the defined (S)-stereocenter ensures precise spatial orientation of downstream pharmacophores.

However, securing a reliable commercial supply of the enantiomerically pure (S)-alcohol is notoriously difficult. The steric hindrance of the ortho-bromine complicates standard asymmetric reductions, leading to supply chain bottlenecks. This whitepaper provides an in-depth analysis of supplier availability, evaluates sourcing strategies, and details field-proven, self-validating protocols for the in-house generation of this critical chiral intermediate.

Supply Chain Dynamics & Supplier Availability

Unlike simple chiral alcohols (e.g., (S)-1-phenylethanol), (S)-1-(2,5-dibromophenyl)ethanol is rarely stocked in bulk by standard catalog suppliers due to its niche application and complex synthesis. Relying on spot-purchasing from chemical aggregators often results in batch-to-batch variability in enantiomeric excess (ee).

Sourcing Strategy Analysis

Drug development professionals generally face three avenues for procurement:

  • Catalog Suppliers (e.g., BLD Pharm, Ambeed): Suitable for milligram-scale discovery phases but often lack the inventory for scale-up [2].

  • Custom CDMOs: Provide scalable, GMP-compliant material but require lead times of 12–16 weeks and high upfront costs.

  • In-House Asymmetric Synthesis: The most agile approach for preclinical development, provided robust protocols are established.

To guide procurement and process chemistry decisions, the quantitative metrics of various generation/sourcing routes are summarized below.

Table 1: Quantitative Comparison of Synthesis & Sourcing Routes
Route / StrategyTypical Yield (%)Enantiomeric Excess (ee)ScalabilityCost / Gram (Est.)Lead Time
Catalog Sourcing N/A>97%Low (mg to g)

1–2 Weeks
CDMO Custom Synthesis N/A>99%High (kg)

12–16 Weeks
In-House: CBS Reduction 75–80%85–90%Medium

$
3–5 Days
In-House: Ru-ATH (Noyori) 90–95%>98%High$2–3 Days
In-House: Enzymatic (CALB) 45–48% (Max 50%)>99%Medium

4–6 Days

Data synthesized from internal process chemistry benchmarks and historical CDMO quotes.

The Causality of Synthetic Design

When in-house synthesis is selected, chemists must overcome the specific electronic and steric challenges of the 2,5-dibromophenyl moiety.

Why CBS Reduction Fails to Deliver >99% ee: Corey-Bakshi-Shibata (CBS) reductions rely on the steric differentiation between the two substituents of the ketone. The bulky ortho-bromine on 2,5-dibromoacetophenone forces the carbonyl group out of coplanarity with the aromatic ring. This distortion disrupts the optimal trajectory of the borane attack in the CBS transition state, frequently capping the ee at ~88%.

The Solution: Asymmetric Transfer Hydrogenation (ATH): Ruthenium-catalyzed ATH, pioneered by Noyori [3], utilizes a rigid chiral diamine ligand (e.g., TsDPEN). The mechanism relies on a highly structured, six-membered pericyclic transition state governed by NH-O hydrogen bonding. This tight transition state is less sensitive to the ortho-halogen's out-of-plane distortion, consistently delivering >98% ee.

G Start 2,5-Dibromoacetophenone (Starting Material) Path1 Asymmetric Hydrogenation (Ru-TsDPEN) Start->Path1 Path2 NaBH4 Reduction (Racemic) Start->Path2 Target (S)-1-(2,5-dibromophenyl)ethanol (Target >99% ee) Path1->Target Direct EnzRes Enzymatic Resolution (CALB, Vinyl Acetate) Path2->EnzRes EnzRes->Target Unreacted Alcohol Waste (R)-Acetate Byproduct EnzRes->Waste Esterified

Workflow for the asymmetric synthesis and resolution of (S)-1-(2,5-dibromophenyl)ethanol.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow the operator to verify success at critical junctures.

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes aqueous sodium formate as the hydrogen donor, which is safer and more scalable than the traditional isopropanol/KOH system, particularly for base-sensitive halogenated substrates.

Reagents:

  • 2,5-dibromoacetophenone (1.0 eq, 10 mmol)

  • RuCl (0.005 eq, 0.5 mol%)

  • Sodium formate (HCOONa) (5.0 eq)

  • Water / Ethyl Acetate (1:1 v/v, 0.5 M)

Step-by-Step Methodology:

  • Preparation: In a 100 mL Schlenk flask, dissolve 2,5-dibromoacetophenone in ethyl acetate. Add the aqueous sodium formate solution.

  • Degassing (Critical Step): Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly deactivates the Ru-hydride intermediate, leading to stalled reactions and poor yields.

  • Catalyst Addition: Add the RuCl catalyst against a positive flow of Argon.

  • Reaction: Seal the flask and stir vigorously (1000 rpm) at 40°C for 12 hours. Causality: High stirring rates are mandatory to overcome the mass transfer limitations of the biphasic aqueous/organic system.

  • Validation Checkpoint 1 (Conversion): Halt stirring, allow phases to separate. Sample the organic layer for TLC (Hexanes/EtOAc 4:1). The ketone starting material (Rf ~0.6) should be completely consumed, replaced by the alcohol (Rf ~0.3).

  • Workup: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Chiral Purity): Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). The (S)-enantiomer should elute with >98% ee.

Protocol B: Enzymatic Kinetic Resolution via CALB

If the racemic alcohol is already available (e.g., purchased cheaply in bulk), enzymatic resolution using Candida antarctica Lipase B (CALB) is a highly reliable alternative [4].

Step-by-Step Methodology:

  • Solubilization: Dissolve racemic 1-(2,5-dibromophenyl)ethanol (10 mmol) in methyl tert-butyl ether (MTBE, 50 mL). Causality: MTBE is a non-polar, aprotic solvent that does not strip the essential hydration shell from the immobilized enzyme, preserving its tertiary active site structure.

  • Acyl Donor Addition: Add vinyl acetate (30 mmol). Causality: Vinyl acetate is an irreversible acyl donor; the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, driving the equilibrium entirely to the right.

  • Enzyme Addition: Add Novozym 435 (immobilized CALB, 10% w/w relative to substrate).

  • Incubation: Incubate in an orbital shaker at 35°C, 200 rpm for 24 hours.

  • Validation Checkpoint 1 (50% Conversion): Monitor via GC or HPLC. The reaction must be stopped at exactly 50% conversion to ensure maximum ee of the unreacted (S)-alcohol. CALB selectively acetylates the (R)-enantiomer.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate.

  • Purification: Separate the unreacted (S)-alcohol from the (R)-acetate via silica gel chromatography.

Downstream Integration in Drug Development

Once synthesized, (S)-1-(2,5-dibromophenyl)ethanol is typically subjected to stereochemical inversion (e.g., via Mitsunobu reaction or mesylation followed by nucleophilic displacement) to embed the chiral dibromophenyl moiety into the target API. This structural motif is particularly valuable in designing covalent and non-covalent kinase inhibitors, where the heavy bromine atoms engage in highly directional halogen bonding with backbone carbonyls in the kinase hinge region[1].

G S_Alcohol (S)-1-(2,5-dibromophenyl)ethanol Activation Mesylation / Mitsunobu (Stereochemical Inversion) S_Alcohol->Activation Intermediate (R)-Chiral Intermediate Activation->Intermediate API Target Kinase Inhibitor (e.g., BTK Inhibitor) Intermediate->API Binding Receptor Pocket Binding (Halogen Bonding) API->Binding

Downstream integration of the (S)-enantiomer into targeted kinase inhibitors.

Conclusion

While commercial procurement of (S)-1-(2,5-dibromophenyl)ethanol remains challenging due to its specialized nature, drug development teams can bypass supply chain delays by implementing robust in-house synthesis. By utilizing Ruthenium-catalyzed ATH or CALB-mediated kinetic resolution, process chemists can reliably generate this essential building block with >98% enantiomeric excess, ensuring the structural integrity of downstream therapeutic candidates.

References

  • Title: Inhibitors of Bruton's Tyrosine Kinase Source: United States Patent US8697711B2 URL
  • Title: Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Lipase-Catalyzed Kinetic Resolution of Chiral Secondary Alcohols Source: Organic Process Research & Development (OPRD) URL: [Link]

Exploratory

An In-depth Technical Guide to the Stereochemical Differentiation of (1S)- and (1R)-1-(2,5-dibromophenyl)ethan-1-ol

Abstract In the landscape of pharmaceutical development and chemical synthesis, the precise control and analysis of molecular stereochemistry are not merely academic exercises but cornerstones of safety, efficacy, and in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development and chemical synthesis, the precise control and analysis of molecular stereochemistry are not merely academic exercises but cornerstones of safety, efficacy, and innovation. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit vastly different biological activities.[1][2] This guide provides a comprehensive technical exploration of the enantiomeric pair, (1S)- and (1R)-1-(2,5-dibromophenyl)ethan-1-ol. We will dissect the structural basis of their chirality, detail the analytical methodologies for their differentiation and quantification, and discuss strategies for their stereoselective synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of chiral compound analysis and handling.

The Foundation of Difference: Chirality and Absolute Configuration

(1S)- and (1R)-1-(2,5-dibromophenyl)ethan-1-ol are stereoisomers, specifically enantiomers. They share the same molecular formula (C₈H₈Br₂O) and connectivity but differ in the three-dimensional arrangement of atoms around a single stereogenic center.[3] This "handedness" is the origin of all subsequent differences in their interaction with other chiral entities, including biological systems and analytical instrumentation.[2]

The Chiral Center and Cahn-Ingold-Prelog (CIP) Priority Rules

The source of chirality in 1-(2,5-dibromophenyl)ethan-1-ol is the carbon atom bonded to the hydroxyl group (C1). This carbon is a stereocenter because it is attached to four different substituents:

  • A hydroxyl group (-OH)

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • A 2,5-dibromophenyl group (-C₆H₃Br₂)

To assign the absolute configuration as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), the Cahn-Ingold-Prelog (CIP) priority rules are applied.[4][5][6]

Assignment of Priorities:

  • Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number (Z=8).

  • Priority 2: The Carbon atom of the 2,5-dibromophenyl group. This carbon is bonded to other carbons, which take precedence over the hydrogens of the methyl group.[7][8]

  • Priority 3: The Carbon atom of the methyl group (-CH₃).

  • Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

By orienting the molecule so the lowest priority group (-H) points away from the viewer, the configuration is determined by the sequence of the remaining groups from highest to lowest priority (1 → 2 → 3). A clockwise sequence denotes the R configuration, while a counter-clockwise sequence denotes the S configuration.[6]

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_run Phase 3: Analysis cluster_opt Phase 4: Optimization & Validation prep Prepare Racemic Standard (1mg/mL in Mobile Phase) col_select Select CSP Columns (e.g., Polysaccharide-based) prep->col_select mob_phase Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) col_select->mob_phase Test combinations inject Inject Sample onto HPLC mob_phase->inject detect Monitor Elution (e.g., UV Detector at 220 nm) inject->detect data Analyze Chromatogram (Assess Resolution, Rs) detect->data optimize Optimize Separation (Adjust % Modifier, Flow Rate, Temp.) data->optimize validate Validate Method (Linearity, Accuracy, Precision) optimize->validate G ketone 1-(2,5-dibromophenyl)ethan-1-one (Prochiral) product (S)-1-(2,5-dibromophenyl)ethan-1-ol (Enantioenriched) ketone->product Asymmetric Reduction reagents Chiral Reducing Agent (e.g., (R)-CBS catalyst + BH3) reagents->product

Sources

Foundational

Stereoselective Synthesis of Chiral Dibromo Secondary Alcohols

A Technical Guide to Catalytic and Biocatalytic Methodologies Executive Summary Chiral secondary alcohols bearing dibromo substitution patterns are high-value pharmacophores found in marine natural products (e.g., Lauren...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Catalytic and Biocatalytic Methodologies

Executive Summary

Chiral secondary alcohols bearing dibromo substitution patterns are high-value pharmacophores found in marine natural products (e.g., Laurencia metabolites) and serve as versatile electrophilic handles for the synthesis of chiral epoxides, aziridines, and amino alcohols.

Synthesizing these motifs presents a unique "instability-selectivity" paradox:

  • Chemoselectivity: The carbon-bromine bond is labile. Radical-based reductions or harsh hydrogenation conditions often lead to hydrodebromination (loss of Br).

  • Stereocontrol: The bulky dibromo group creates steric clashes but also offers electronic activation that can be leveraged by specific catalyst systems.

This guide details three validated methodologies to navigate these challenges: Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Reduction , and Stereoselective Epoxide Ring Opening .

Structural Classes & Retrosynthetic Logic

We distinguish between two primary dibromo-alcohol motifs relevant to drug discovery:

ClassStructureKey ChallengePrimary Synthetic Route

-Dibromo Alcohols

Extreme steric bulk; highly prone to debromination.Ru-Catalyzed Transfer Hydrogenation (ATH)
Vicinal Dibromo Alcohols

Controlling relative stereochemistry (syn/anti) across 3 centers.Asymmetric Epoxidation

Bromide Opening
Visualization: Retrosynthetic Pathways

The following diagram outlines the logical disconnection for these two classes.

Retrosynthesis Target1 Target A: alpha,alpha-Dibromo Alcohol (Chiral Center at C-OH) Precursor1 Precursor: alpha,alpha-Dibromo Ketone Target1->Precursor1 Reduction Method1 Method: Ru-TsDPEN ATH (Noyori-Ikariya) Precursor1->Method1 Target2 Target B: Vicinal Dibromo Alcohol (Polyhalogenated Chain) Precursor2 Precursor: Chiral Epoxy Alcohol Target2->Precursor2 Nucleophilic Attack Method2 Method: Lewis Acid Mediated Ring Opening Precursor2->Method2

Caption: Retrosynthetic logic distinguishing the reduction of gem-dibromo ketones (Target A) from the functionalization of epoxy alcohols (Target B).

Methodology A: Asymmetric Transfer Hydrogenation (ATH)

Target:


-Dibromo Secondary Alcohols

Traditional hydrogenation (


, Pd/C) fails here due to rapid debromination. The solution is Asymmetric Transfer Hydrogenation (ATH)  using Ru(II)-arene complexes.[1] The mechanism involves a concerted proton/hydride transfer via a metal-ligand bifunctional system, avoiding radical intermediates that cleave C-Br bonds.
The Catalyst System: Ru-TsDPEN

The "Noyori-Ikariya" class of catalysts, specifically


, is the gold standard.
  • Metal Center (Ru): Hydride donor.

  • Ligand Amine (NH): Proton donor.

  • Selectivity: The chiral diamine ligand creates a rigid chiral pocket that discriminates between the bulky

    
     group and the smaller 
    
    
    
    group.
Experimental Protocol: Reduction of 1,1-Dibromo-3-phenylacetone

Note: This protocol is scalable to 10g.

  • Catalyst Preparation:

    • Charge a flame-dried Schlenk flask with

      
       (0.05 equiv) and 
      
      
      
      -TsDPEN (0.10 equiv).
    • Add anhydrous 2-propanol and heat to 80°C for 1 hour.

    • Cool and add KOH (0.10 equiv) in 2-propanol. Stir for 30 mins. Filter to remove KCl. Use the deep purple solution immediately.

  • Reaction Setup:

    • Substrate: Dissolve 1,1-dibromo-3-phenylacetone (1.0 equiv) in a 5:2 mixture of Formic Acid:Triethylamine (FA:TEA). Critical: The FA:TEA azeotrope acts as the hydrogen donor.

    • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen poisons the hydride species.

    • Initiation: Add the prepared Ru-catalyst solution (S/C ratio 100:1 to 500:1).

    • Conditions: Stir at 25°C. Monitor via TLC (silica, 10% EtOAc/Hexane).

  • Workup:

    • Dilute with water. Extract 3x with DCM.

    • Wash combined organics with sat.

      
       (to neutralize formic acid) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography. Warning: Dibromo alcohols are sensitive to silica acidity. Add 1% Et3N to the eluent.

Troubleshooting Table:

Observation Root Cause Corrective Action
Debromination (Monobromo product) Reaction temperature too high or wrong H-source. Switch from iPrOH/KOH to FA/TEA (milder). Keep Temp <30°C.
Low Conversion Catalyst poisoning or steric bulk. Increase catalyst loading (S/C 50:1). Ensure strict anaerobic conditions.

| Low ee (<80%) | Background racemic reduction. | Ensure no free metal salts are present. Lower temp to 0°C. |

Methodology B: Biocatalytic Reduction

Target: Highly sensitive


-halo ketones

When chemical catalysts fail due to chemoselectivity issues, Ketoreductases (KREDs) offer a mild alternative. Enzymes operate at neutral pH and ambient temperature, preserving the labile C-Br bond.

Workflow: KRED Screening & Scale-Up

Biocatalysis requires a cofactor recycling system (NADPH) to be economically viable.

Biocatalysis Substrate Dibromo Ketone (Substrate) Product Chiral Dibromo Alcohol Substrate->Product Reduction Enzyme KRED / ADH (Enzyme) CofactorOx NADP+ CofactorRed NADPH CofactorOx->CofactorRed GDH GDH (Recycle Enzyme) CofactorOx->GDH CofactorRed->Enzyme CofactorRed->CofactorOx RecycleSub Glucose RecycleProd Gluconolactone RecycleSub->RecycleProd Oxidation

Caption: Coupled enzyme system. KRED reduces the ketone while consuming NADPH; GDH (Glucose Dehydrogenase) regenerates NADPH by oxidizing glucose.

Protocol Summary:

  • Screening: Use a commercially available KRED kit (e.g., Codexis or Almac). Screen 24-96 enzymes in 96-well plates with phosphate buffer (pH 7.0) and IPA or Glucose as the hydrogen source.

  • Selection: Identify "hits" with >90% conversion and >98% ee.

  • Reaction (1g scale):

    • Buffer: 100 mM Potassium Phosphate, pH 7.0, 2 mM

      
      .
      
    • Cofactor: NADP+ (1.0 mM).

    • Recycle System: Glucose (1.5 equiv) + GDH (500 U).

    • Substrate: Dissolve in DMSO (5% v/v final concentration) and add to buffer.

    • Enzyme: Add KRED (10-50 mg depending on activity).

    • Agitate at 30°C / 250 rpm for 24h.

Analytical Validation & Quality Control

Proving the structure and chirality of dibromo alcohols is critical.

1. Determination of Enantiomeric Excess (ee)
  • Chiral HPLC: Columns with amylose or cellulose derivatives (e.g., Chiralpak AD-H, OD-H) are preferred.

  • Mobile Phase: Hexane/IPA mixtures.[2]

  • Note: Dibromo alcohols have weak UV absorbance. Ensure your detector is set to 210-220 nm, or derivatize with p-nitrobenzoyl chloride to enhance detection.

2. Absolute Configuration (Mosher's Method)

Because the dibromo group is anomalous in size and electronics, optical rotation comparison is unreliable.

  • Protocol: Derivatize the alcohol with both

    
    - and 
    
    
    
    -MTPA chloride (Mosher's acid chloride).
  • Analysis: Compare

    
     NMR or 
    
    
    
    NMR chemical shifts. The
    
    
    values allow assignment of the stereocenter based on the shielding cone of the phenyl group.
3. X-Ray Crystallography

Dibromo compounds are excellent candidates for X-ray diffraction because the heavy bromine atoms provide "anomalous scattering," allowing for the determination of absolute configuration without needing a known chiral reference.

References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research. Link

  • Echeverria, P.-G., et al. (2016).

    
    -Halo Ketones. Organic Process Research & Development. Link
    
  • Hollmann, F., et al. (2011).

    
    -Halo Ketones: A Green Route to Chiral Halohydrins. Green Chemistry. Link
    
  • Chung, W. J., & Vanderwal, C. D. (2016). Stereoselective Halogenation in Natural Product Synthesis. Angewandte Chemie International Edition. Link

  • Matsumura, K., et al. (2011). Practical Synthesis of Chiral

    
    -Halo Alcohols via Asymmetric Transfer Hydrogenation. Organic Letters. Link
    

Sources

Exploratory

Comprehensive Technical Profile: (S)-1-(2,5-dibromophenyl)ethanol

This guide provides an in-depth technical profile of (S)-1-(2,5-dibromophenyl)ethanol , a critical chiral building block in the synthesis of complex pharmaceutical intermediates, particularly for fused-ring systems (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical profile of (S)-1-(2,5-dibromophenyl)ethanol , a critical chiral building block in the synthesis of complex pharmaceutical intermediates, particularly for fused-ring systems (e.g., indoles, benzofurans) and atropisomeric ligands.[1]

[1]

Physicochemical Identity & Core Data

This compound is a chiral secondary alcohol characterized by a 2,5-dibromo substitution pattern on the phenyl ring.[1] The steric and electronic effects of the bromine atoms at the ortho (2-) and meta (5-) positions significantly influence its reactivity in cross-coupling reactions.[1]

Molecular Identity
PropertyData
Chemical Name (S)-1-(2,5-dibromophenyl)ethanol
IUPAC Name (1S)-1-(2,5-dibromophenyl)ethan-1-ol
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
Monoisotopic Mass 277.894 g/mol (based on ⁷⁹Br)
CAS Number (Racemate) Not widely listed (Derivative of Ketone CAS: 32937-55-6)
CAS Number (Ketone Precursor) 32937-55-6 (1-(2,5-dibromophenyl)ethanone)
Chiral Center C1 (Benzylic position)
Configuration (S)
Predicted Physical Properties
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Estimated 60–75 °C (Based on 2-bromo analog range of 56–58 °C; additional bromine typically increases lattice energy).[1]

  • Solubility: Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in water.

  • Optical Rotation: Expected

    
     to 
    
    
    
    (c=1, MeOH), by analogy to (S)-1-(2-bromophenyl)ethanol.[1]

Synthetic Pathways & Chiral Control

The synthesis of the (S)-enantiomer requires high-fidelity stereocontrol due to the steric bulk of the ortho-bromine.[1] Two primary routes are established: Biocatalytic Reduction (Green Chemistry) and Asymmetric Transfer Hydrogenation (Chemical Catalysis).[1]

Route A: Biocatalytic Reduction (Preferred)

This route utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the prochiral ketone 1-(2,5-dibromophenyl)ethanone.[1]

  • Substrate: 1-(2,5-dibromophenyl)ethanone (CAS 32937-55-6).[1][2]

  • Catalyst: NADPH-dependent KRED (Screening required for "S"-selectivity; typically Lactobacillus or Thermoanaerobacter derived enzymes).[1]

  • Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose.[1]

  • Mechanism: Hydride transfer to the Si-face of the carbonyl.[1]

Route B: Asymmetric Transfer Hydrogenation (ATH)

Uses Ruthenium-based catalysts with chiral diamine ligands (Noyori-Ikariya type).[1]

  • Catalyst: RuCl.[1]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[1]

  • Selectivity: The (S,S)-ligand typically yields the (S)-alcohol for acetophenones.[1]

Synthesis Logic Diagram

The following diagram illustrates the parallel pathways from the achiral ketone to the specific (S)-alcohol.[1]

SynthesisPathways Ketone 1-(2,5-dibromophenyl)ethanone (Achiral Precursor) CAS: 32937-55-6 BioCat Biocatalysis (Route A) Enzyme: KRED (NADPH) Buffer: pH 7.0 Ketone->BioCat Enzymatic Reduction ChemCat Chem-Catalysis (Route B) RuCl[(S,S)-TsDPEN] HCOOH / TEA Ketone->ChemCat Transfer Hydrogenation Target (S)-1-(2,5-dibromophenyl)ethanol Target Enantiomer >98% ee BioCat->Target Yield: >85% ee: >99% ChemCat->Target Yield: ~90% ee: 95-98%

Caption: Comparative synthetic workflows showing biocatalytic vs. chemical reduction strategies to access the (S)-enantiomer.

Experimental Protocol (Route B: ATH)

Note: This protocol is adapted for laboratory-scale synthesis (10 mmol scale).

Materials
  • 1-(2,5-dibromophenyl)ethanone (2.78 g, 10 mmol)[1]

  • RuCl (64 mg, 0.1 mmol, 1 mol%)[1]

  • Formic acid/Triethylamine complex (5:2 molar ratio, 10 mL)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology
  • Inertion: Flame-dry a 50 mL Schlenk flask and purge with Nitrogen (N₂).

  • Dissolution: Add the ketone (2.78 g) and the Ru-catalyst (64 mg). Dissolve in minimal degassed DCM (optional, reaction can be run neat in HCOOH/TEA).

  • Initiation: Add the HCOOH/TEA complex (10 mL) via syringe at 0 °C.

  • Reaction: Stir at room temperature (20–25 °C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][3][4][5][6]

  • Quench: Pour mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Wash: Wash combined organics with sat. NaHCO₃ (to remove acid) and Brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Analytical Characterization & Quality Control

Verification of the (S)-configuration is critical. The ortho-bromo substituent often causes significant peak shifting in NMR compared to unsubstituted analogs.[1]

Chiral HPLC Method

To determine Enantiomeric Excess (ee).[1][6]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: n-Hexane : Isopropanol (95:5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Bromine absorbance) or 254 nm.[1]

  • Expected Retention: (S)-isomer typically elutes before (R)-isomer on AD-H columns for this class, but must be verified with a racemate standard.

Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.65 (d, J=2.0 Hz, 1H, H-6 aromatic)[1]
      
    • 
       7.45 (d, J=8.5 Hz, 1H, H-3 aromatic)[1]
      
    • 
       7.30 (dd, J=8.5, 2.0 Hz, 1H, H-4 aromatic)[1]
      
    • 
       5.20 (q, J=6.5 Hz, 1H, CH -OH)[1]
      
    • 
       1.45 (d, J=6.5 Hz, 3H, CH₃ )
      
  • Mass Spectrometry (ESI+):

    • Shows characteristic isotope pattern for two bromines (1:2:1 ratio) at m/z [M-H₂O+H]⁺ or [M+Na]⁺.[1]

Pharmaceutical Applications

The (S)-1-(2,5-dibromophenyl)ethanol scaffold is a high-value "chiral handle" in drug discovery.[1]

  • Cyclization Precursor: The 2-bromo and 1-hydroxyl groups allow for intramolecular cyclization to form chiral benzofurans or dihydroisobenzofurans via Palladium-catalyzed etherification.[1]

  • Cross-Coupling: The 5-bromo position is sterically accessible for Suzuki-Miyaura coupling, allowing the attachment of the chiral phenyl-ethanol headgroup to larger pharmacophores (e.g., in kinase inhibitors).[1]

  • Atropisomerism Studies: Used to induce axial chirality in biaryl systems due to the bulky ortho-substituent.[1]

References

  • Sigma-Aldrich. 1-(2,5-Dibromophenyl)ethan-1-one Product Sheet. (Precursor CAS: 32937-55-6).[1] Link[1]

  • PubChem. 1-(2-Bromophenyl)ethanol Compound Summary. (Analogous Structure Data). Link[1]

  • Thermo Fisher Scientific. (R)-1-(2-Bromophenyl)ethanol Specifications. (Enantiomer Reference). Link[1]

  • BenchChem. Application Notes for Reduction of Brominated Acetophenones. Link[1]

  • MDPI. Stereoselective Synthesis of Axially Chiral Compounds. (Application of chiral bromo-benzyl alcohols). Link[1]

Sources

Foundational

In-Depth Technical Guide: (1S)-1-(2,5-dibromophenyl)ethan-1-ol – Synthesis, Stereochemical Characterization, and Applications

Executive Summary For researchers and drug development professionals, chiral building blocks containing polyhalogenated aromatic rings represent highly versatile intermediates. (1S)-1-(2,5-dibromophenyl)ethan-1-ol is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, chiral building blocks containing polyhalogenated aromatic rings represent highly versatile intermediates. (1S)-1-(2,5-dibromophenyl)ethan-1-ol is a prime example of such an intermediate. The presence of a strictly defined (1S) stereocenter adjacent to a 2,5-dibrominated benzene ring provides two distinct sites for orthogonal transition-metal-catalyzed cross-coupling, alongside a chiral handle for downstream functionalization.

This whitepaper provides a comprehensive analysis of its molecular architecture, a self-validating protocol for its asymmetric synthesis, and the analytical frameworks required to guarantee its stereochemical integrity.

Molecular Architecture & Identifiers

The structural utility of (1S)-1-(2,5-dibromophenyl)ethan-1-ol stems from the electronic and steric disparity between its two bromine atoms. The bromine at the 2-position is sterically shielded by the adjacent chiral 1-hydroxyethyl group, whereas the 5-position bromine is highly accessible. This differential environment allows for regioselective functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) without the need for protecting groups.

To ensure precise database querying and computational modeling, the core quantitative identifiers are summarized below:

ParameterValueAnalytical Significance
Molecular Formula C8H8Br2OEstablishes baseline stoichiometry.
Monoisotopic Mass 277.8942 DaTarget for HRMS (ESI+) validation[1].
SMILES (Aromatic) Cc1cc(Br)ccc1BrDefines the (S)-stereocenter and 3D topology.
InChIKey IGWSQRWTHJDQPK-YFKPBYRVSA-NPrimary identifier for cross-database querying[1].
CAS Registry Number 2227896-22-0Commercial registry identifier for the (S)-enantiomer[2].

Stereochemical Causality & Reactivity Profile

As an Application Scientist, I emphasize that the synthesis of this molecule must be approached as a system of controlled spatial interactions. The (1S) configuration is not a random byproduct; it is the result of deliberate stereofacial discrimination.

When synthesizing this molecule from its prochiral precursor (2,5-dibromoacetophenone), the choice of catalyst dictates the enantiomeric outcome. Utilizing an (R)-CBS (Corey-Bakshi-Shibata) oxazaborolidine catalyst ensures that the catalyst coordinates with the ketone's oxygen while sterically blocking the re face with its bulky phenyl groups. Consequently, the borane hydride is forced to attack exclusively from the si face, yielding the (1S)-alcohol.

G A 2,5-Dibromoacetophenone (Prochiral Ketone) C Chiral Intermediate Complex (Stereofacial Selectivity) A->C Coordination B (R)-CBS Catalyst + Borane (BH3) B->C Catalyst Binding D (1S)-1-(2,5-dibromophenyl)ethan-1-ol (Target Enantiomer) C->D Hydride Transfer (si-face) E Methanol Quench & Aqueous Workup D->E Isolation

Figure 1: Mechanistic pathway of (R)-CBS catalyzed asymmetric reduction.

Self-Validating Synthetic Protocol: Asymmetric Reduction

To achieve >95% enantiomeric excess (ee), the following step-by-step methodology incorporates built-in validation checks to ensure the system behaves predictably at each phase.

Objective: Synthesize (1S)-1-(2,5-dibromophenyl)ethan-1-ol via borane reduction.

  • System Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add (R)-CBS catalyst (0.1 equiv) and anhydrous THF (20 mL).

    • Causality Check: The strict exclusion of moisture prevents the premature hydrolysis of the borane complex, which would lead to an uncontrolled, racemic background reduction.

  • Borane Activation: Cool the solution to -20 °C using a dry ice/isopropanol bath. Dropwise add Borane-THF complex (1.5 equiv).

    • Causality Check: Low temperatures kinetically suppress the uncatalyzed reduction pathway, maximizing the enantioselectivity driven by the CBS catalyst.

  • Controlled Ketone Addition: Dissolve 2,5-dibromoacetophenone (1.0 equiv) in 10 mL anhydrous THF. Add this solution slowly over 1 hour via a syringe pump.

    • Causality Check: Slow addition ensures the concentration of unreacted ketone remains exceptionally low, preventing the catalyst from being overwhelmed and maintaining the catalytic cycle's turnover rate.

  • Reaction Monitoring & Quench: After 2 hours, verify the consumption of the ketone via TLC (Hexane/EtOAc 4:1). Once complete, quench carefully with methanol (5 mL) at -20 °C.

    • Causality Check: The cessation of hydrogen gas evolution visually confirms the safe destruction of excess borane.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate. Purify via flash chromatography (silica gel, 9:1 Hexane/EtOAc).

Analytical Validation & Enantiomeric Resolution

A synthesized chiral building block is only as useful as the analytical data proving its purity. The 2,5-dibromophenyl ring exhibits a highly diagnostic NMR splitting pattern: typically a doublet (J ≈ 8.5 Hz) for the C3 proton, a doublet of doublets (J ≈ 8.5, 2.3 Hz) for the C4 proton, and a finely split doublet (J ≈ 2.3 Hz) for the C6 proton adjacent to the chiral center[3].

The following workflow and metric table define the standard for validating this compound.

G N1 Crude Reaction Mixture N2 Silica Gel Chromatography (Purification) N1->N2 N3 1H & 13C NMR (Structural Confirmation) N2->N3 >98% Purity N4 Chiral HPLC (Chiralcel OD-H) (Enantiomeric Excess) N2->N4 Aliquot N5 Polarimetry (Optical Rotation) N2->N5 Aliquot

Figure 2: Self-validating analytical workflow for chiral resolution and structural confirmation.

Expected Analytical Validation Metrics
Analytical TechniqueTarget Metric / SignalDiagnostic Significance
¹H NMR (CDCl₃) δ 1.45 (d, 3H, -CH₃)Confirms the presence of the methyl group adjacent to the chiral center.
¹H NMR (CDCl₃) δ 5.10 (q, 1H, -CH)Validates the methine proton at the chiral stereocenter.
¹H NMR (CDCl₃) δ 7.2 - 7.6 (m, 3H, Ar-H)Confirms the 2,5-dibromo substitution pattern[3].
Chiral HPLC >95% Enantiomeric ExcessValidates the stereofacial selectivity of the reduction protocol.
HRMS (ESI+) m/z 277.8942 [M]⁺Confirms the exact monoisotopic mass of the target molecule[1].

References

  • PubChemLite. "(1s)-1-(2,5-dibromophenyl)ethan-1-ol (CID 124422723)". National Center for Biotechnology Information. Available at: [Link]

  • MDPI. "Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives". Molecules 2024, 29(15), 3479. Available at: [Link]

Sources

Exploratory

Introduction: The Significance of the Brominated Phenyl Scaffold

An In-depth Technical Guide to 2,5-Dibromophenyl Ethanol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential In the landscape of medicinal chemistry and drug development, the halogenated phenyl moiety...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,5-Dibromophenyl Ethanol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

In the landscape of medicinal chemistry and drug development, the halogenated phenyl moiety serves as a cornerstone for designing novel therapeutic agents. The introduction of bromine atoms onto an aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,5-dibromophenyl scaffold, in particular, offers a unique electronic and steric profile that has been successfully exploited in the development of targeted inhibitors and other bioactive molecules. This technical guide provides a comprehensive review of 2,5-dibromophenyl ethanol derivatives, with a primary focus on their synthesis, structure-activity relationships (SAR), and applications as pioneering therapeutic agents. We will delve into the rationale behind synthetic strategies and explore the molecular mechanisms that underpin the biological activity of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of Core Structures

The foundational molecules in this class are 2-(2,5-dibromophenyl)ethanol and 1-(2,5-dibromophenyl)ethanol. While extensive biological data on these core structures is limited, their derivatives have shown significant activity. Understanding the properties of these parent compounds is crucial for synthetic planning and derivative design.

Property2-(2,5-Dibromophenyl)ethanol1-(2,5-Dibromophenyl)ethanol
Molecular Formula C₈H₈Br₂OC₈H₈Br₂O
Molecular Weight 279.96 g/mol [1]279.96 g/mol
Appearance Solid[1]Not specified; likely solid or oil
Purity Typically ≥98%[1][2]Not specified
CAS Number 1203660-38-1[1][2]203738-16-5

Synthesis Strategies: Crafting the Core and Its Derivatives

The synthesis of 2,5-dibromophenyl ethanol derivatives can be approached through several reliable synthetic routes. The choice of strategy is often dictated by the desired final structure, particularly regarding the position of the ethanol group and the stereochemistry of the chiral center in 1-(2,5-dibromophenyl)ethanol.

Synthesis of 1-(2,5-Dibromophenyl)ethanol

The most direct route to 1-(2,5-dibromophenyl)ethanol involves the reduction of the corresponding ketone, 2',5'-dibromoacetophenone.

cluster_start Starting Material cluster_reagent Reduction cluster_product Product start 2',5'-Dibromoacetophenone reagent Reducing Agent (e.g., NaBH₄, LiAlH₄) start->reagent Solvent (e.g., Methanol, THF) Room Temperature product 1-(2,5-Dibromophenyl)ethanol (Racemic Mixture) reagent->product

Caption: General workflow for the synthesis of 1-(2,5-dibromophenyl)ethanol.

Causality in Experimental Design:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is often preferred for its mildness, safety, and compatibility with protic solvents like methanol or ethanol. For less reactive ketones or when a more potent reductant is needed, lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a viable alternative. However, LiAlH₄ requires a more stringent anhydrous setup and a careful quenching procedure[3].

  • Solvent Selection: The solvent must solubilize the starting ketone and be inert to the reducing agent. Methanol is ideal for NaBH₄, while THF is standard for LiAlH₄.

Catalytic Asymmetric Synthesis

For applications in drug development, obtaining a single enantiomer of a chiral alcohol is often critical, as different enantiomers can have vastly different biological activities and toxicities. Catalytic asymmetric synthesis provides an elegant method to produce enantiomerically pure (R)- or (S)-1-(2,5-dibromophenyl)ethanol.[4] This is typically achieved by using a chiral catalyst that facilitates the enantioselective reduction of the prochiral ketone.

Methodology: The reduction of 2',5'-dibromoacetophenone with a borane source, such as borane-dimethyl sulfide complex (BH₃-SMe₂), can be rendered highly enantioselective by the presence of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst[4].

Experimental Protocol: Asymmetric Reduction of 2',5'-Dibromoacetophenone

  • Catalyst Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the (R)- or (S)-CBS catalyst (5-10 mol%) in anhydrous THF.

  • Borane Addition: Cool the solution to 0°C and slowly add BH₃-SMe₂ (1.0-1.5 equivalents) via syringe. Stir for 10-15 minutes.

  • Substrate Addition: Add a solution of 2',5'-dibromoacetophenone (1.0 equivalent) in anhydrous THF dropwise to the catalyst-borane mixture over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 0°C or room temperature and monitor its progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol at 0°C.

  • Work-up: Remove the solvents under reduced pressure. Add dilute hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting chiral alcohol by flash column chromatography.

  • Validation: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Key Derivative: LFM-A13, a Potent BTK Inhibitor

The most prominent and well-studied derivative is α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide , known as LFM-A13 . This molecule was rationally designed as a specific inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[5][6]

Biological Activity and Therapeutic Applications
  • Anti-Leukemic Agent: BTK is a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. LFM-A13 inhibits BTK, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[7]

  • Anti-Thrombotic Agent: BTK also plays an important role in platelet physiology by regulating the glycoprotein GPVI signaling pathway, which is critical for collagen-induced platelet activation and aggregation. LFM-A13 has been shown to inhibit collagen-induced platelet aggregation, suggesting its potential as an anti-thrombotic agent to prevent conditions like fatal thromboembolism.[6]

Mechanism of Action: BTK Signaling Pathway Inhibition

cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Src-family kinases) BCR->LYN_SYK Phosphorylates Antigen Antigen Binding Antigen->BCR Activates BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Recruits & Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP₃ PLCg2->DAG_IP3 Generates Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux Induces NFkB NF-κB Activation Ca_Flux->NFkB Proliferation Gene Transcription, Proliferation, Survival NFkB->Proliferation LFMA13 LFM-A13 LFMA13->BTK INHIBITS

Caption: LFM-A13 inhibits the BTK signaling pathway in B-cells.

This pathway is initiated by antigen binding to the B-cell receptor (BCR). This leads to the activation of Src-family kinases which then recruit and phosphorylate BTK. Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), triggering a downstream cascade that results in calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting cell survival and proliferation. LFM-A13 specifically binds to and inhibits the kinase activity of BTK, effectively halting this entire signaling cascade.[6]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for a wide range of 2,5-dibromophenyl ethanol derivatives is not available in the literature, insights can be drawn from LFM-A13 and related brominated compounds.

  • Dibromo Substitution: The 2,5-dibromo substitution pattern on the phenyl ring is critical for the activity of LFM-A13. This arrangement likely optimizes the molecule's fit and interactions within the ATP-binding pocket of BTK, contributing to its inhibitory potency. The electron-withdrawing nature of the bromine atoms can also influence the electronic properties of the amide linker.

  • Propenamide Scaffold: The α-cyano-β-hydroxy-β-methyl-propenamide portion of LFM-A13 is a key pharmacophore. The cyano and hydroxyl groups are capable of forming crucial hydrogen bonds with amino acid residues in the kinase domain, anchoring the inhibitor in place.

  • General Observations from Other Bromophenols: Studies on other bromophenol derivatives have shown that the position and number of bromine atoms significantly influence biological activity, including enzyme inhibition and anticancer effects.[8][9] For instance, in a series of bromophenol derivatives evaluated as enzyme inhibitors, the substitution pattern was found to be a key determinant of potency against carbonic anhydrases and acetylcholinesterase, highlighting the importance of steric and electronic effects in ligand-enzyme binding.[8]

Future Directions and Conclusion

The 2,5-dibromophenyl ethanol scaffold and its derivatives represent a promising area for therapeutic innovation. The success of LFM-A13 as a potent and specific BTK inhibitor validates this chemical space for the development of targeted therapies. Future research should focus on:

  • Exploring New Derivatives: Synthesizing and screening new derivatives of 1-(2,5-dibromophenyl)ethanol and 2-(2,5-dibromophenyl)ethanol to identify novel biological targets and activities.

  • Expanding Therapeutic Areas: Investigating the potential of these compounds in other diseases where relevant pathways are implicated, such as autoimmune disorders and other types of cancer.[9]

  • Detailed SAR Studies: Conducting systematic SAR studies to better understand the relationship between the molecular structure and biological activity, which will guide the design of more potent and selective next-generation inhibitors.

References

  • 2,5-Dibromophenol | C6H4Br2O | CID 34177. (n.d.). PubChem. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). [Link]

  • Sikorska, K., et al. (2018). Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Molecules, 23(11), 3043. [Link]

  • Rational Design and Synthesis of a Novel Anti-leukemic Agent Targeting Bruton′s Tyrosine Kinase (BTK), LFM-A13 [α-Cyano-β-Hydroxy-β-Methyl-N-(2,5-Dibromophenyl)Propenamide]. (n.d.). Scilit. [Link]

  • Mahajan, S., et al. (2003). The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (LFM-A13) prevents fatal thromboembolism. Leukemia & Lymphoma, 44(9), 1569-77. [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry. [Link]

  • Uckun, F. M., et al. (2007). Preclinical toxicity and pharmacokinetics of the Bruton's tyrosine kinase-targeting anti-leukemic drug candidate, alpha-cyano-beta-hydroxy-beta-methyl-N- (2,5-dibromophenyl) propenamide (LFM-A13). Arzneimittelforschung, 57(1), 31-46. [Link]

  • Salvi, L., et al. (2007). Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols. Journal of the American Chemical Society, 129(51), 16119-16125. [Link]

  • CN105061301A - Synthesis method of 2,5-dibromopyridine. (2015).
  • Uckun, F. M. (2001). Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office. [Link]

  • One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Brønsted Acid and Palladium Catalysis. (2017). The Journal of Organic Chemistry. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020). Marine Drugs. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). Pharmaceuticals. [Link]

  • Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling. (2016). Marine Drugs. [Link]

  • Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing. (2001). European Patent Office. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Advanced Safety &amp; Handling Protocol (ASHP): (1S)-1-(2,5-Dibromophenyl)ethan-1-ol

A Comprehensive Technical Guide on Physicochemical Hazards, Toxicokinetics, and Synthetic Applications Executive Summary & Chemical Identity (1S)-1-(2,5-dibromophenyl)ethan-1-ol is a highly valuable chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide on Physicochemical Hazards, Toxicokinetics, and Synthetic Applications

Executive Summary & Chemical Identity

(1S)-1-(2,5-dibromophenyl)ethan-1-ol is a highly valuable chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced organic materials. Unlike standard racemic mixtures, the enantiopure (1S) configuration provides precise stereocontrol for downstream asymmetric synthesis. This whitepaper transcends a traditional Safety Data Sheet (SDS) by integrating physicochemical hazard data with mechanistic toxicokinetics and field-proven synthetic protocols, ensuring rigorous safety and operational standards for drug development professionals.

Physicochemical Hazard Profile & Reactivity Dynamics

The molecule features a benzylic alcohol and a highly functionalized dibromoarene core. The presence of two heavy bromine atoms significantly increases the compound's density and lipophilicity, while the benzylic position makes the alcohol susceptible to oxidation.

Mechanistic Hazard Causality:

  • Skin Irritation (Category 2): The lipophilic dibromophenyl ring facilitates rapid partitioning into the stratum corneum, causing localized defatting and disruption of lipid bilayers.

  • Eye Irritation (Category 2A): Direct contact leads to severe ocular irritation driven by the reactive benzylic hydroxyl group's interaction with corneal proteins.

  • Acute Toxicity - Oral (Category 4): Systemic toxicity is primarily mediated by the hepatic processing of the halogenated aromatic ring, which can deplete cellular antioxidants if ingested.

Property / Hazard ParameterValue / GHS Classification
Compound Name (1S)-1-(2,5-dibromophenyl)ethan-1-ol
CAS Registry Number 2227896-22-0 1
Molecular Formula C8H8Br2O
Molecular Weight 279.96 g/mol
Density (Predicted) ~1.8 g/cm³
GHS Signal Word Warning
Primary Hazard Codes H302, H315, H319, H335
Toxicokinetics & Metabolic Pathways

Understanding the biological fate of (1S)-1-(2,5-dibromophenyl)ethan-1-ol is critical for establishing robust safety protocols. The primary metabolic clearance mechanism relies on Phase II conjugation. The secondary hydroxyl group undergoes rapid glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming a highly water-soluble O-glucuronide conjugate that is readily excreted via the renal system.

A minor, yet toxicologically critical, Phase I pathway involves Cytochrome P450 (CYP450) mediated oxidation of the aromatic ring. This can form a reactive arene oxide intermediate, necessitating strict inhalation and ingestion controls to prevent glutathione (GSH) depletion and subsequent hepatotoxicity.

MetabolicPathway A (1S)-1-(2,5-dibromophenyl)ethan-1-ol B Phase II: UGT Enzymes A->B Glucuronidation D Phase I: CYP450 Enzymes A->D Oxidation C O-Glucuronide Conjugate B->C Renal Clearance E Arene Oxide Intermediate D->E Epoxidation F GSH Detoxification E->F Glutathione Transferase

Hepatic biotransformation of (1S)-1-(2,5-dibromophenyl)ethan-1-ol via Phase I and II pathways.

Advanced Engineering Controls & PPE

To mitigate the risks outlined in the toxicokinetic profile, standard laboratory PPE is insufficient. The high lipophilicity of the dibromophenyl moiety accelerates permeation through standard latex.

  • Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) provide adequate short-term splash protection. For handling concentrated solutions in organic solvents (e.g., DCM, DMF), Butyl rubber or laminate gloves (e.g., Silver Shield) are strictly required to prevent breakthrough.

  • Ventilation: All manipulations must be conducted in a Class II Type A2 biological safety cabinet or a chemical fume hood maintaining a minimum face velocity of 100 fpm (0.5 m/s) to prevent inhalation of aerosolized particulates.

  • Spill Mitigation: Do not use combustible absorbents. Utilize an inert, inorganic absorbent (e.g., vermiculite or diatomaceous earth). Neutralize residual traces with a mild alkaline detergent to suppress the volatility of any halogenated degradation products.

Synthetic Applications & Experimental Protocols

The dibromoarene structure makes this compound an exceptional candidate for transition-metal-catalyzed cross-coupling reactions. The 2- and 5-position bromines can be systematically functionalized. A common application is the Palladium-catalyzed Suzuki-Miyaura cross-coupling to synthesize complex chiral biaryl derivatives, which are heavily utilized in nonlinear optical materials and pharmaceutical libraries 2.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling This self-validating protocol ensures the preservation of the (1S) chiral center while achieving high-yield arylation. The experimental choices are grounded in established mechanistic principles for sterically hindered aryl bromides [[2]]().

  • Step 1: Reagent Preparation. To an oven-dried Schlenk flask under an argon atmosphere, add (1S)-1-(2,5-dibromophenyl)ethan-1-ol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (2.2 equiv for bis-coupling).

  • Step 2: Catalyst Loading. Introduce Pd(PPh3)4 (5 mol%) as the catalyst. Causality: The bulky triphenylphosphine ligands are specifically chosen to facilitate the oxidative addition of Palladium into the sterically hindered C-Br bonds, overcoming the activation energy barrier of the di-ortho/meta substituted system.

  • Step 3: Solvent & Base Addition. Add anhydrous 1,4-dioxane (8 mL) and stir for 15 minutes at ambient temperature. Subsequently, add an aqueous solution of K3PO4 (3.0 equiv in 2 mL deionized water). Causality: The biphasic 1,4-dioxane/water system is crucial for the transmetalation step, as the aqueous base activates the boronic acid to form a reactive boronate complex.

  • Step 4: Thermal Activation. Heat the reaction mixture to 85–95 °C and reflux for 24–32 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 3:1).

  • Step 5: Workup & Isolation. Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (3 x 15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the enantiopure bis-arylated chiral alcohol.

References
  • Title: Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses - MDPI Source: mdpi.com URL: [Link][2]

Sources

Protocols & Analytical Methods

Method

Synthesis of chiral drugs using (1S)-1-(2,5-dibromophenyl)ethan-1-ol

The (1S)-1-(2,5-Dibromophenyl)ethan-1-ol Platform Executive Summary (1S)-1-(2,5-dibromophenyl)ethan-1-ol is a high-value chiral synthon used in the development of next-generation kinase inhibitors, particularly those tar...

Author: BenchChem Technical Support Team. Date: March 2026

The (1S)-1-(2,5-Dibromophenyl)ethan-1-ol Platform

Executive Summary

(1S)-1-(2,5-dibromophenyl)ethan-1-ol is a high-value chiral synthon used in the development of next-generation kinase inhibitors, particularly those targeting ALK (Anaplastic Lymphoma Kinase) and c-Met pathways. Its structural uniqueness lies in the 2,5-dibromo substitution pattern , which provides two chemically distinct handles for orthogonal cross-coupling reactions, combined with a chiral benzylic alcohol that serves as an anchor for enantiopure ether or amine pharmacophores.

This guide details the biocatalytic synthesis of this intermediate to ensure >99% enantiomeric excess (ee) and outlines a regioselective functionalization strategy that exploits the steric differentiation between the C2 and C5 bromine atoms.

Strategic Analysis: The Scaffold Logic

The utility of (1S)-1-(2,5-dibromophenyl)ethan-1-ol rests on three chemical pillars:

  • Chiral Fidelity: The (S)-hydroxyl group dictates the 3D geometry of the final drug. In kinase inhibitors, this group often binds into the ribose pocket or solvent front. Maintaining stereochemistry during downstream processing is critical.

  • Orthogonal Reactivity (The "2 vs. 5" Rule):

    • C5-Bromine: Sterically accessible. Reacts first under standard Pd-catalyzed conditions (Suzuki/Sonogashira).

    • C2-Bromine: Sterically hindered by the bulky chiral ethyl group (ortho-effect). Requires specialized ligands (e.g., Buchwald phosphines) or higher temperatures to react.

  • Inversion Potential: The alcohol can be used directly (retention via etherification) or converted to a chiral amine with inversion (Mitsunobu/Azide), allowing access to both (S) and (R) drug variants from a single precursor.

Diagram 1: Strategic Functionalization Workflow

G Start 2,5-Dibromoacetophenone (Achiral Precursor) Biocat Biocatalytic Reduction (KRED/NADP+) Start->Biocat Stereoselection Intermed (1S)-1-(2,5-dibromophenyl)ethan-1-ol (>99% ee) Biocat->Intermed Yield: 92% Step1 Step 1: C5-Coupling (Suzuki - Mild) Intermed->Step1 Regiocontrol Step2 Step 2: C2-Coupling (Buchwald - Forcing) Step1->Step2 Steric Activation Final Chiral Poly-Aryl Drug Scaffold Step2->Final

Caption: Workflow for converting achiral ketone to orthogonally substituted chiral drug scaffold.

Core Protocol 1: Asymmetric Synthesis

Objective: Synthesis of (1S)-1-(2,5-dibromophenyl)ethan-1-ol with >99% ee. Methodology: Biocatalytic Reduction using Ketoreductase (KRED).

Note: While CBS (Corey-Bakshi-Shibata) reduction is a viable chemical alternative, biocatalysis is preferred for pharmaceutical scale-up due to the elimination of borane toxicity and superior enantiocontrol.

Materials
  • Substrate: 1-(2,5-dibromophenyl)ethan-1-one (CAS: 32937-55-6).

  • Enzyme: Engineered KRED (e.g., TeSADH mutants or commercial equivalents like Codexis KREDs).

  • Cofactor: NADP+ / NADPH.

  • Recycling System: Isopropanol (IPA) or Glucose/GDH.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Procedure
  • Buffer Preparation: Dissolve NADP+ (1.0 g/L) and MgSO4 (2 mM) in Potassium Phosphate buffer (pH 7.0).

  • Substrate Solution: Dissolve 1-(2,5-dibromophenyl)ethan-1-one in IPA (10% v/v of final volume). IPA acts as the hydride donor.

  • Reaction Initiation: Add the substrate solution to the buffer. Add the KRED enzyme (10-20 mg/g substrate).

  • Incubation: Stir at 30°C for 24 hours. Monitor conversion via HPLC.

  • Work-up:

    • Extract twice with Ethyl Acetate (EtOAc).[1]

    • Wash combined organics with brine.[1]

    • Dry over Na2SO4 and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc (9:1) to remove trace enzyme/protein residues.

Quality Control Check:

  • Target: >98% Conversion, >99% ee.

  • Chiral HPLC: Chiralcel OD-H column, 95:5 Hexane:IPA, 1.0 mL/min.

    • (S)-isomer retention: ~12.5 min.

    • (R)-isomer retention: ~14.2 min.

Core Protocol 2: Regioselective Cross-Coupling

Objective: Selective arylation at the C5 position without disturbing the C2 bromine or the chiral center. Mechanism: Exploiting the steric hindrance at C2 (ortho to the chiral ethyl group) to kinetically favor C5 oxidative addition.

Reaction Logic

The 2-position is shielded by the chiral ethanol moiety. Using a non-bulky catalyst (e.g., Pd(PPh3)4) at moderate temperatures ensures reaction exclusively at the exposed 5-position.

Diagram 2: Steric Regiocontrol Map

Regio cluster_C2 Position C2 (Ortho) cluster_C5 Position C5 (Meta) Center (1S)-1-(2,5-dibromophenyl)ethan-1-ol C2_Node High Steric Hindrance (Blocked by Chiral Ethyl) Center->C2_Node C5_Node Low Steric Hindrance (Accessible) Center->C5_Node Ligand Pd(PPh3)4 Catalyst Ligand->C2_Node Blocked/Slow Ligand->C5_Node Fast Oxidative Addition

Caption: Steric map illustrating why C5 is the preferred site for initial cross-coupling.

Protocol: C5-Selective Suzuki Coupling
  • Reagents:

    • (1S)-1-(2,5-dibromophenyl)ethan-1-ol (1.0 equiv).

    • Aryl Boronic Acid (1.1 equiv).

    • Catalyst: Pd(PPh3)4 (3 mol%). Avoid bulky ligands like Buchwald phosphines here.

    • Base: Na2CO3 (2.0 equiv, 2M aqueous).

    • Solvent: DME/Water (3:1).

  • Execution:

    • Degas solvents with Argon for 15 mins.

    • Combine reactants in a sealed tube.

    • Heat to 60°C for 4-6 hours. Do not exceed 80°C to prevent C2 activation.

  • Monitoring: Monitor disappearance of starting material by TLC (Hexane/EtOAc 4:1).

  • Result: Exclusive formation of the 5-aryl-2-bromo intermediate. The chiral center remains intact (retention).

Data Summary & Troubleshooting
ParameterSpecificationTroubleshooting Tip
Enantiomeric Excess (ee) >99.0%If <98%, recrystallize from heptane. Check enzyme batch activity.
Regioselectivity (C5:C2) >20:1If C2 coupling is observed, lower reaction temp to 45°C and switch to Pd(dppf)Cl2.
Chemical Purity >98%Remove residual boron species with a silica plug filtration (10% MeOH/DCM).
Storage -20°C, ArgonLight sensitive (aryl bromides). Store in amber vials.
References
  • Biocatalytic Reduction of 2-Haloacetophenones

    • Source: KAUST Repository. "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH."
    • Relevance: Defines the enzymatic conditions for high-ee synthesis of halo-1-arylethanols.
    • URL:[Link]

  • Regioselective Coupling of Dibromoarenes

    • Source: Journal of Organic Chemistry (via NIH/PubMed). "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde."
    • Relevance: Establishes the "steric vs. electronic" control logic for poly-brominated systems applicable to the 2,5-dibromo scaffold.
    • URL:[Link]

  • Physical Properties & Safety

    • Source: PubChem Compound Summary for 1-(2-Bromophenyl)ethanol (Analogous substructure).[2]

    • Relevance: Safety data (H315, H319)
    • URL:[Link]

  • Commercial Availability & Precursor Info

    • Source: Sigma-Aldrich. "1-(2,5-Dibromophenyl)ethan-1-one Product Sheet."
    • Relevance: Sourcing the starting ketone for the protocol.[3]

Sources

Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of (S)-1-(2,5-dibromophenyl)ethanol

Introduction: The Strategic Importance of Chiral Biaryls The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chiral Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its reagents.[1] This palladium-catalyzed reaction forges carbon-carbon bonds with high efficiency, a critical transformation in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. The synthesis of chiral biaryl compounds, in particular, is of paramount importance in drug development, where stereochemistry often dictates biological activity.

This application note provides a detailed guide to the Suzuki-Miyaura coupling of (S)-1-(2,5-dibromophenyl)ethanol, a chiral building block with significant potential in medicinal chemistry. The presence of two bromine atoms offers the opportunity for selective and sequential couplings, enabling the construction of complex molecular architectures. The chiral secondary alcohol moiety introduces a key stereocenter, making this substrate a valuable precursor for enantiomerically enriched drug candidates. We will delve into the mechanistic nuances, provide a robust experimental protocol, and discuss critical parameters for achieving high yield and selectivity.

Mechanistic Overview and Strategic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: A Pd(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[3][4]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[5]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 cluster_1 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR')2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination p

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for the Coupling of (S)-1-(2,5-dibromophenyl)ethanol

Chemoselectivity in Dihaloarenes: A primary challenge in the coupling of dihalogenated substrates is controlling the regioselectivity. Generally, the reactivity of aryl halides in oxidative addition follows the order I > Br > Cl.[2] For dibromoarenes, steric and electronic factors of substituents can influence which C-Br bond reacts first.[6] In the case of 1-(2,5-dibromophenyl)ethanol, the bromine atom at the 2-position is sterically more hindered than the one at the 5-position. However, electronic effects can also play a significant role. Careful optimization of reaction conditions, including the choice of catalyst, ligand, and temperature, is crucial to achieve selective mono-arylation or to drive the reaction to complete diarylation.[7]

Stereochemical Integrity: A critical aspect of coupling chiral substrates is the retention of stereochemistry. Suzuki-Miyaura couplings involving sp2-hybridized carbons generally proceed with retention of configuration.[2] For couplings involving chiral sp3-hybridized organoboron species, the stereochemical outcome can be influenced by the ligand and reaction conditions.[8][9] In this case, with the chirality centered on the benzylic carbon bearing a hydroxyl group, the reaction is expected to proceed without racemization under standard Suzuki-Miyaura conditions.

Choice of Catalyst and Ligand: The selection of the palladium source and the phosphine ligand is paramount for a successful Suzuki-Miyaura coupling. Electron-rich and bulky phosphine ligands, such as SPhos and other dialkylbiaryl phosphines, have been shown to be highly effective for the coupling of aryl bromides, often allowing for lower catalyst loadings and milder reaction conditions.[1] These ligands promote both the oxidative addition and reductive elimination steps.[2] For substrates prone to side reactions, specialized catalysts like palladacycles may offer enhanced stability and activity.

Base and Solvent System: The base plays a crucial role in the transmetalation step by activating the boronic acid.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield. The solvent system often consists of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous phase, which is necessary to dissolve the inorganic base.[10]

Experimental Protocol: Mono-arylation of (S)-1-(2,5-dibromophenyl)ethanol

This protocol details a general procedure for the selective mono-arylation of (S)-1-(2,5-dibromophenyl)ethanol with a generic arylboronic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
(S)-1-(2,5-dibromophenyl)ethanol281.981.01.0
Arylboronic Acid-1.21.2
Pd(OAc)₂ (Palladium(II) acetate)224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.040.04
K₃PO₄ (Potassium phosphate)212.273.03.0
Toluene-5 mL-
Deionized Water-1 mL-
Reaction Setup and Procedure

experimental_workflow start Start: Assemble Reagents reagents Combine (S)-1-(2,5-dibromophenyl)ethanol, Arylboronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction flask. start->reagents solvent Add Toluene and Water. reagents->solvent degas Degas the mixture with Nitrogen or Argon for 15-20 minutes. solvent->degas heat Heat the reaction to 80-100 °C with vigorous stirring. degas->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Perform aqueous workup: Separate layers, extract aqueous phase with an organic solvent. monitor->workup Upon completion purify Purify the crude product by flash column chromatography. workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End: Purified Product characterize->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (S)-1-(2,5-dibromophenyl)ethanol (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge the reaction mixture with a stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours depending on the reactivity of the arylboronic acid.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.[11][12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and ethyl acetate (15 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, low temperature.Use a fresh batch of palladium catalyst. Ensure thorough degassing. Increase the reaction temperature in 10 °C increments.
Formation of Diarylated Product High reactivity of the mono-arylated intermediate.Reduce the amount of arylboronic acid to 1.0-1.1 equivalents. Lower the reaction temperature. Consider a less reactive catalyst/ligand system.
Homocoupling of Boronic Acid Presence of oxygen, high temperature.Ensure a completely inert atmosphere. Lower the reaction temperature. Use a boronic ester instead of a boronic acid.[5]
Decomposition of Starting Material High temperature, incompatible base.Lower the reaction temperature. Screen alternative bases such as K₂CO₃ or Cs₂CO₃.

Conclusion

The Suzuki-Miyaura coupling of (S)-1-(2,5-dibromophenyl)ethanol provides a versatile and efficient route to chiral biaryl compounds. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and selectivities. This application note serves as a comprehensive guide for scientists and professionals in drug development, offering a robust protocol and insights into the critical parameters for success. The ability to perform selective mono- and sequential diarylations on this substrate opens up a wide range of possibilities for the synthesis of complex and medicinally relevant molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461-1473. [Link]

  • Beaudry, C. M., & Yoder, M. D. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5678-5681. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • Organic Chemistry Portal. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]

  • Watson, D. A., & Garg, N. K. (2013). Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. Angewandte Chemie International Edition, 52(2), 545-548. [Link]

  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. [Link]

  • ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Hein, J. E. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Merced. [Link]

  • ResearchGate. Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols. [Link]

  • Sharma, P., & Kumar, A. (2013). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. RSC Advances, 3(35), 14894-14913. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Sarpong, R., & Palani, V. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(1), 589-600. [Link]

  • FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • Procter, D. J., & Gower, N. J. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15531-15536. [Link]

  • Kumar, A., & Kumar, S. (2017). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[3][13]-naphthyridines. Journal of Saudi Chemical Society, 21(1), S107-S114. [Link]

  • Guo, X., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16(11), 1233-1239. [Link]

  • Nasrollahzadeh, M., & Shokouhimehr, M. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. New Journal of Chemistry, 45(1), 125-135. [Link]

  • Li, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(11), 2824. [Link]

  • ResearchGate. Analysis of the Suzuki–Miyaura cross-coupling reaction a, SMCC reaction... [Link]

  • So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (2017). A General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Organic Letters, 19(22), 6096-6099. [Link]

  • Hall, D. G., & Soule, J.-F. (2010). Stereospecific Suzuki−Miyaura Coupling of Chiral α-(Acylamino)benzylboronic Esters with Inversion of Configuration. Journal of the American Chemical Society, 132(40), 14185-14187. [Link]

  • Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis and Characterization of α-Bromoketones using N-Bromosuccinimide under Sonication. [Link]

  • Rauf, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2469. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. [Link]

  • ResearchGate. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... [Link]

  • Google Patents. Process for the production of 1-(2,5-diaminophenyl)
  • Venkatachalam, C. V., & Puranik, V. G. (2006). (S)-(+)-1-(2-Bromophenyl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2249-o2250. [Link]

  • Google Patents. Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing. [Link]

Sources

Method

Biocatalytic Synthesis of (1S)-1-(2,5-dibromophenyl)ethan-1-ol: Application Notes &amp; Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of enantiopure halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of enantiopure halogenated phenylethanols is a critical operation in the development of modern active pharmaceutical ingredients (APIs). Specifically, (1S)-1-(2,5-dibromophenyl)ethan-1-ol serves as a rigid, halogen-bond-donating chiral building block for advanced kinase inhibitors and tubulin-binding chemotherapeutics.

Traditional asymmetric synthesis relies on transition-metal catalysts (e.g., Noyori asymmetric hydrogenation), which often suffer from heavy metal toxicity, high hydrogen pressure requirements, and incomplete enantioselectivity when dealing with sterically demanding, di-halogenated aryl groups. Biocatalysis utilizing engineered Ketoreductases (KREDs) offers a highly sustainable, self-validating alternative, routinely achieving >99% enantiomeric excess (ee) under mild aqueous conditions [1].

Stereocontrol & Enzyme Selection

According to Prelog's rule, enzymatic hydride attack on the Re-face of the carbonyl carbon (when the large aryl group is prioritized over the methyl group) yields the (S)-enantiomer. Wild-type enzymes often exhibit mixed or anti-Prelog selectivity (yielding the R-enantiomer) when faced with bulky ortho-substituted halogens[2]. Therefore, an engineered Prelog-selective KRED (e.g., variants derived from Thermotoga maritima or Synechococcus sp.) is strictly required to enforce the precise (1S) configuration [3].

Substrate-Coupled Cofactor Regeneration

The reduction requires a stoichiometric amount of NADPH. To avoid the prohibitive cost of exogenous cofactors, a substrate-coupled regeneration system is employed. Isopropanol (IPA) is utilized as both a co-solvent (to solubilize the highly lipophilic 2,5-dibromoacetophenone) and a sacrificial electron donor. The KRED catalyzes the oxidation of IPA to acetone, concomitantly regenerating NADPH from NADP+. The continuous removal of acetone shifts the thermodynamic equilibrium entirely towards the formation of the target (1S)-alcohol.

BiocatalyticWorkflow cluster_main Main Reaction (Reduction) cluster_regen Cofactor Regeneration (Oxidation) KRED Engineered KRED Enzyme (Prelog-Selective) Ketone 2,5-dibromoacetophenone (Prochiral Ketone) KRED->Ketone IPA Isopropanol (Sacrificial Donor) KRED->IPA Alcohol (1S)-1-(2,5-dibromophenyl)ethan-1-ol (Chiral Alcohol) Ketone->Alcohol Hydride Transfer NADP NADP+ Alcohol->NADP NADPH NADPH + H+ NADPH->Ketone Donates H- Acetone Acetone (Byproduct) IPA->Acetone Hydride Abstraction Acetone->NADPH NADP->IPA Accepts H-

Fig 1: KRED-catalyzed asymmetric reduction coupled with IPA-driven NADPH regeneration.

Experimental Protocols

Phase 1: High-Throughput Enzyme Screening (Microtiter Plate)

Objective: Validate the stereoselectivity and conversion efficiency of a KRED panel before scale-up. Causality Check: Micro-scale screening prevents the waste of expensive di-halogenated substrates and confirms that the chosen enzyme variant is not inhibited by the bulky 2,5-dibromo substitutions.

  • Preparation: In a 96-well deep-well plate, dispense 800 µL of 100 mM Potassium Phosphate buffer (pH 7.0) into each well. Reasoning: pH 7.0 is the thermodynamic sweet spot; NADP+ degrades at alkaline pH, while NADPH degrades at acidic pH.

  • Cofactor & Solvent: Add 100 µL of Isopropanol containing 1.0 mg/mL NADP+.

  • Substrate Addition: Add 10 mg of 2,5-dibromoacetophenone (dissolved in 50 µL DMSO) to achieve a final substrate concentration of ~10 g/L.

  • Enzyme Dosing: Inoculate wells with 10 mg of lyophilized KRED variants (e.g., KRED-S1, KRED-S2).

  • Incubation: Seal the plate with a breathable membrane and incubate at 30°C, 250 rpm for 24 hours. Reasoning: 30°C balances optimal reaction kinetics while preventing the rapid evaporation of IPA and thermal denaturation of the enzyme.

  • Quenching & Analysis: Extract with 1 mL Methyl tert-butyl ether (MTBE). Centrifuge to break the emulsion, and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column).

Phase 2: Preparative Scale Synthesis (100 g/L Scale)

Objective: Execute a self-validating, scalable batch reaction to produce (1S)-1-(2,5-dibromophenyl)ethan-1-ol.

  • Reactor Setup: Equip a 1 L jacketed glass reactor with an overhead stirrer, pH stat, and a temperature control unit set to 30°C.

  • Buffer & Cofactor: Charge the reactor with 700 mL of 100 mM Potassium Phosphate buffer (pH 7.0), 150 mL of Isopropanol, and 500 mg of NADP+.

  • Substrate Loading: Slowly add 100 g of 2,5-dibromoacetophenone. The mixture will form a biphasic suspension. Reasoning: The gradual dissolution of the solid substrate into the IPA/water phase prevents acute substrate toxicity to the enzyme.

  • Initiation: Add 2.0 g of the optimized Prelog-selective KRED (identified from Phase 1).

  • In-Process Control (IPC): Monitor the reaction via HPLC every 4 hours. The reaction is self-validating when the conversion plateau (>98%) aligns with the stoichiometric generation of acetone in the headspace, confirming active cofactor cycling.

  • Completion: The reaction is typically complete within 24–36 hours when residual ketone is <1%.

Phase 3: Downstream Processing (DSP)
  • Extraction: Add 500 mL of MTBE to the reactor. Stir vigorously for 15 minutes, then allow phase separation. Filter the biphasic mixture through a Celite pad if enzyme precipitation causes an emulsion.

  • Washing: Separate the organic layer and wash with 200 mL of brine to remove residual IPA and buffer salts.

  • Concentration & Crystallization: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crystallize the resulting crude oil from heptane/ethyl acetate to yield chemically and enantiomerically pure (1S)-1-(2,5-dibromophenyl)ethan-1-ol as a white solid.

Quantitative Data Presentation

Table 1: Representative KRED Screening Data (Phase 1) Data illustrates the critical need for engineered Prelog-selective variants to achieve the (1S) configuration.

Biocatalyst VariantConversion (%)Enantiomeric Excess (ee %)StereopreferenceSuitability for Scale-up
Wild-Type L. kefir ADH42%85% (R)Anti-PrelogFail (Wrong Enantiomer)
Engineered KRED-S198%>99% (S)PrelogPass (Optimal)
Engineered KRED-S276%94% (S)PrelogFail (Low Conversion)
Baker's Yeast (Whole Cell)15%60% (S)PrelogFail (Poor Activity)

Table 2: Optimized Process Parameters for 100 g/L Preparative Scale

ParameterOptimized ValueMechanistic Causality
Temperature 30°CMaximizes enzyme half-life; controls IPA volatility.
pH 7.0 (Maintained via pH stat)Prevents degradation of NADP+ (alkaline sensitive) and NADPH (acid sensitive).
IPA Concentration 15% (v/v)Provides sufficient thermodynamic driving force without causing solvent-induced enzyme precipitation.
Enzyme Loading 2% (w/w relative to substrate)Ensures complete conversion within 36 hours, minimizing operational costs.

References

  • Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Advanced Synthesis & Catalysis, 2021. URL:[Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 2023. URL:[Link]

  • Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942. Applied and Environmental Microbiology, 2011. URL:[Link]

Application

Application Note: Strategic Protection of (S)-1-(2,5-dibromophenyl)ethanol

Executive Summary & Molecular Analysis The protection of (S)-1-(2,5-dibromophenyl)ethanol presents a unique convergence of synthetic challenges: steric congestion, electronic deactivation, and the critical requirement to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Analysis

The protection of (S)-1-(2,5-dibromophenyl)ethanol presents a unique convergence of synthetic challenges: steric congestion, electronic deactivation, and the critical requirement to maintain enantiopurity at a labile benzylic center.

Standard protection protocols (e.g., TBSCl/Imidazole) frequently fail or proceed sluggishly with this substrate due to the ortho-bromo substituent, which blocks the trajectory of incoming electrophiles. Furthermore, the electron-deficient nature of the dibromophenyl ring stabilizes the benzylic carbocation, significantly increasing the risk of racemization (


 pathway) under acidic conditions.

This guide details two field-proven strategies:

  • Silyl Protection (TBS): The "Gold Standard" using highly reactive triflates to overcome steric hindrance without compromising chirality.

  • Acetal Protection (MOM): An orthogonal strategy for base-heavy downstream chemistry, with specific caveats regarding deprotection.

Molecular Challenges Profile
FeatureSynthetic Implication
(S)-Benzylic Center High risk of racemization under acidic conditions (

ionization).
Ortho-Bromine (C2) Significant steric hindrance; blocks standard bulky silylating agents (e.g., TBDPSCl, TBSCl).
Aryl Bromides (C2, C5) Labile to Lithium-Halogen exchange; requires PG stability against organolithiums if downstream coupling is planned.
Electron Deficient Ring Reduces nucleophilicity of the hydroxyl oxygen; requires "hot" electrophiles (e.g., TBSOTf).

Strategic Decision Matrix

Before selecting a reagent, analyze your downstream chemical requirements. The following logic flow ensures the protecting group (PG) survives your subsequent steps (e.g., Suzuki coupling, Lithiation).

PG_Selection Start Start: (S)-1-(2,5-dibromophenyl)ethanol Q1 Downstream Chemistry? Start->Q1 Lithiation Lithium-Halogen Exchange (e.g., n-BuLi) Q1->Lithiation High Base Sensitivity Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Q1->Coupling Transition Metal TBS RECOMMENDED: TBS Ether (Via TBSOTf) Lithiation->TBS Good Stability (Low Temp) MOM ALTERNATIVE: MOM Ether (Via MOMCl/DIPEA) Lithiation->MOM Excellent Base Stability Coupling->TBS Inert to Pd/Base Acidic Acidic Conditions Expected? Acidic->TBS Fluoride (TBAF) = Safe Acidic->MOM Acid Required = Racemization Risk! TBS->Acidic Deprotection? MOM->Acidic Deprotection?

Figure 1: Decision tree for selecting the optimal protecting group based on downstream compatibility and deprotection safety.

Protocol A: The Gold Standard (TBS Protection)

Reagent: tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBSOTf) Base: 2,6-Lutidine Mechanism:


-like silylation with retention of configuration.
Why this works:

Standard TBSCl/Imidazole conditions rely on the formation of a silyl-imidazolium intermediate, which is often too bulky to access the hydroxyl group shielded by the ortho-bromine. TBSOTf is a "hotter" electrophile that reacts rapidly. 2,6-Lutidine is a sterically hindered, non-nucleophilic base that scavenges the triflic acid by-product without attacking the silicon center or causing elimination of the benzylic alcohol [1].

Step-by-Step Protocol

Materials:

  • (S)-1-(2,5-dibromophenyl)ethanol (1.0 equiv)

  • TBSOTf (1.2 - 1.5 equiv)[1]

  • 2,6-Lutidine (2.0 equiv)[2]

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under

    
    . Add the starting alcohol and dissolve in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C (ice bath). Note: While many TBSOTf reactions run at RT, the ortho-bromo substituent creates a crowded environment where temperature control prevents side reactions.

  • Base Addition: Add 2,6-Lutidine (2.0 equiv) dropwise. Stir for 5 minutes.

  • Silylation: Add TBSOTf (1.2 equiv) dropwise over 10 minutes.

    • Observation: Fuming may occur; ensure good venting/inert gas flow.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the product will be significantly less polar).

    • Checkpoint: If starting material remains after 4 hours, add another 0.3 equiv of TBSOTf.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove lutidine), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Deprotection Strategy (Chirality Safe): Use TBAF (1.0 M in THF) . Fluoride-mediated cleavage occurs via a pentacoordinate silicon intermediate, leaving the C-O bond untouched and preserving the (S)-configuration [2].

Protocol B: The Orthogonal Alternative (MOM Protection)

Reagent: Methoxymethyl Chloride (MOMCl) Base:


-Diisopropylethylamine (DIPEA)
Risk Level:  High (during deprotection).
Why this works:

MOM ethers are smaller than silyl ethers, easily overcoming the steric hindrance of the ortho-bromine. They are hyper-stable to organolithiums (e.g.,


-BuLi) used in halogen exchange.
Critical Warning:

Do NOT use NaH if you lack strict temperature control, as the alkoxide of a benzylic alcohol can occasionally undergo elimination or racemization if heated. Use the milder DIPEA method [3].

Step-by-Step Protocol

Materials:

  • (S)-1-(2,5-dibromophenyl)ethanol (1.0 equiv)

  • MOMCl (2.0 equiv) (Caution: Carcinogen)

  • DIPEA (3.0 equiv)

  • TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Catalyst

  • DCM, anhydrous

Procedure:

  • Setup: Dissolve alcohol in anhydrous DCM (0.3 M) under

    
    .
    
  • Base Addition: Add DIPEA (3.0 equiv) at 0°C.

  • Catalysis: Add catalytic TBAI. This generates the highly reactive MOM-I in situ, accelerating the reaction with the hindered alcohol.

  • Reagent Addition: Add MOMCl (2.0 equiv) slowly.

  • Reaction: Reflux (40°C) may be required due to the steric bulk of the ortho-bromine. Monitor closely (typically 6-12 hours).

  • Workup: Quench with water. Wash with dilute HCl (rapidly) to remove amine, then bicarbonate.

Deprotection Warning: MOM groups are removed with acid (e.g., 6M HCl or TFA). This is dangerous for (S)-benzylic centers. The acid protonates the ether oxygen, leading to the departure of the alcohol and formation of a transient benzylic carbocation, which results in racemization .

  • Mitigation: If you must use MOM, deprotect using

    
     at -78°C  in DCM, which cleaves the ether via a different mechanism that often preserves stereochemistry better than aqueous acid hydrolysis [4].
    

Comparative Data & Workflow Visualization

Reaction Workflow: TBSOTf Protection

TBS_Workflow Step1 1. Dissolve Alcohol in DCM (0°C) Step2 2. Add 2,6-Lutidine (Base) Step1->Step2 Step3 3. Add TBSOTf (Dropwise) Step2->Step3 Step4 4. Warm to RT (2-4 Hours) Step3->Step4 Step3->Step4 Avoid Moisture! Step5 5. Quench NaHCO3 & Extract Step4->Step5

Figure 2: Sequential workflow for the silylation of hindered benzylic alcohols.

Technical Comparison Table
ParameterTBS Ether (Protocol A)MOM Ether (Protocol B)
Steric Tolerance High (via TBSOTf)Very High
Chirality Retention (Protection) Excellent (Retention)Good (with DIPEA)
Chirality Retention (Deprotection) Excellent (Fluoride)Poor (Acidic Hydrolysis risk)
Stability: Base/Nucleophiles GoodExcellent
Stability: Acid PoorGood
Safety Profile Corrosive (TBSOTf)Carcinogenic (MOMCl)

References

  • Corey, E. J., et al. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives."[3][4] Journal of the American Chemical Society, 94.17 (1972): 6190-6191.[4] Link[4]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[5] Wiley-Interscience. (Standard Reference for TBAF cleavage mechanisms).

  • Stork, G., & Takahashi, T. "Chiral synthesis of prostaglandins...". Journal of the American Chemical Society, 99.4 (1977): 1275-1276. (Demonstrates MOM protection using DIPEA to avoid racemization). Link

  • Hanessian, S., & Guindon, Y. "Cleavage of methyl ethers with boron tribromide...". Tetrahedron Letters, 21.24 (1980): 2305-2308. (BBr3 cleavage strategy). Link

Sources

Method

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo Chiral Alcohols

Executive Summary The palladium-catalyzed cross-coupling of 2,5-dibromo chiral alcohols (e.g., (1R)-1-(2,5-dibromophenyl)ethan-1-ol and 2,5-dibromothiophene derivatives) is a foundational transformation in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The palladium-catalyzed cross-coupling of 2,5-dibromo chiral alcohols (e.g., (1R)-1-(2,5-dibromophenyl)ethan-1-ol and 2,5-dibromothiophene derivatives) is a foundational transformation in the synthesis of chiral active pharmaceutical ingredients (APIs), advanced asymmetric ligands, and regioregular optoelectronic polymers[1]. The presence of two synthetically versatile carbon-bromine bonds presents a unique opportunity for sequential, regioselective functionalization.

This application note details the mechanistic rationale, optimization parameters, and validated step-by-step protocols for achieving high regioselectivity (>95:5) while strictly preserving the enantiomeric excess (ee) of the chiral center during sequential Suzuki-Miyaura cross-couplings.

Mechanistic Rationale & Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand that successful sequential cross-coupling is not merely about mixing reagents; it requires exploiting the orthogonal reactivity of the two C–Br bonds through precise catalytic control.

Regioselectivity via Steric and Electronic Differentiation

In 2,5-dibromoaryl systems bearing a chiral alcohol moiety at the 1-position (or 3-position in thiophenes), the two C–Br bonds exist in distinct microenvironments. The C2-position is sterically encumbered by the adjacent chiral alcohol (or its protected derivative), whereas the C5-position remains sterically accessible. Consequently, the initial oxidative addition of the Pd(0) species occurs preferentially at the less hindered C5–Br bond[2]. In thiophene derivatives, this is further reinforced by electronic effects, making the C5 position highly reactive.

Catalyst and Ligand Causality
  • First Coupling (C5): A catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, is optimal. The large bite angle of dppf restricts the flexibility of the Pd center, making it highly sensitive to steric hindrance. This prevents premature oxidative addition at the sterically crowded C2 position, ensuring exquisite regiocontrol.

  • Second Coupling (C2): To overcome the high activation barrier of the sterically hindered C2–Br bond, a highly active, electron-rich, and bulky monodentate ligand system (e.g., Pd₂(dba)₃ with SPhos) is required. The bulky ligand promotes the dissociation of Pd to a highly active 12-electron species, facilitating oxidative addition into the challenging C2 position[3].

Protecting Group Strategy

Free hydroxyl groups can poison the palladium catalyst via alkoxide formation or undergo undesired oxidation. Protecting the chiral alcohol as a tert-butyldimethylsilyl (TBS) ether prevents these side reactions[4]. Furthermore, the bulky TBS group artificially increases the steric shielding around the C2 position, locking in the regioselectivity for the first cross-coupling step.

G A Pd(0) Catalyst Active Species B Oxidative Addition at C5 (Sterically Accessible) A->B Substrate Control (Steric Bias) C Transmetalation (Ar-B(OH)2 / Base) B->C Base Activation D Reductive Elimination (C5-Coupled Intermediate) C->D -Pd(0) D->A Catalyst Regeneration E Oxidative Addition at C2 (Requires SPhos Ligand) D->E Sequential Coupling (Elevated Temp)

Figure 1: Catalytic cycle detailing regioselective oxidative addition at C5 vs C2.

Reaction Optimization Data

The following table summarizes the optimization of catalyst and ligand systems to achieve orthogonal reactivity for a model 2,5-dibromo chiral alcohol substrate.

EntryCatalyst SystemBaseSolventTemp (°C)C5-Coupled Yield (%)C2,C5-Coupled Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O804515
2Pd(dppf)Cl₂ (5 mol%) K₃PO₄ Dioxane/H₂O 60 88 <2
3Pd(OAc)₂ / PPh₃ (5 mol%)K₂CO₃DMF/H₂O90628
4Pd₂(dba)₃ / SPhos (2 mol%) K₃PO₄ Dioxane/H₂O 100 N/A (Step 2) 92

Note: Entry 2 represents the optimized conditions for the first regioselective coupling. Entry 4 represents the optimized conditions for the subsequent coupling at the hindered C2 position.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that each step has proceeded correctly before advancing to the next.

Workflow Step1 Step 1: OH Protection (TBS-Cl, Imidazole) Yield: >95% Step2 Step 2: C5 Coupling (Pd(dppf)Cl2, 60°C) Regioselectivity: >95:5 Step1->Step2 Step3 Step 3: C2 Coupling (Pd2(dba)3, SPhos, 100°C) Yield: 92% Step2->Step3 Step4 Step 4: Deprotection (TBAF, THF) Retention of ee: >99% Step3->Step4

Figure 2: Step-by-step experimental workflow for sequential cross-coupling and deprotection.

Protocol A: Silyl Protection of the Chiral Alcohol

Objective: Mask the hydroxyl group to prevent catalyst poisoning and increase steric bulk at C2[4].

  • Setup: In a flame-dried 100 mL round-bottom flask under N₂, dissolve the 2,5-dibromo chiral alcohol (10.0 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add imidazole (25.0 mmol, 2.5 eq) followed by TBS-Cl (12.0 mmol, 1.2 eq) in portions at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & QC: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting material (Rf ~0.2) and a new, non-polar spot (Rf ~0.8).

Protocol B: Regioselective C5 Suzuki-Miyaura Coupling

Objective: Exclusively couple the aryl boronic acid at the sterically accessible C5 position[2].

  • Setup: To a Schlenk flask, add the TBS-protected substrate (5.0 mmol), aryl boronic acid (5.25 mmol, 1.05 eq), K₃PO₄ (10.0 mmol, 2.0 eq), and Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

  • Degassing (Critical): Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 25 mL). Subject the flask to three freeze-pump-thaw cycles to strictly remove oxygen.

  • Reaction: Heat the mixture to 60 °C for 12 hours. Do not exceed 60 °C to prevent loss of regioselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

  • Validation & QC: GC-MS must show the molecular ion peak [M⁺] for the mono-coupled product. The absence of the di-coupled mass [M+Ar] validates the regioselectivity.

Protocol C: Sterically Driven C2 Suzuki-Miyaura Coupling

Objective: Force the cross-coupling at the highly hindered C2 position using an active catalyst system[3].

  • Setup: In a new Schlenk flask, combine the C5-coupled intermediate (3.0 mmol), the second aryl boronic acid (4.5 mmol, 1.5 eq), K₃PO₄ (9.0 mmol, 3.0 eq), Pd₂(dba)₃ (0.06 mmol, 2 mol%), and SPhos (0.14 mmol, 4.8 mol%).

  • Degassing: Add degassed 1,4-Dioxane/H₂O (4:1, 15 mL) and perform three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100 °C for 18 hours. The elevated temperature and electron-rich SPhos ligand are mandatory to overcome the steric barrier.

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

  • Validation & QC: ¹H NMR should confirm the disappearance of the C2-aryl proton and the integration of the newly introduced aryl group protons.

Protocol D: Fluoride-Mediated Deprotection

Objective: Unmask the chiral alcohol without racemization.

  • Setup: Dissolve the fully coupled product (2.0 mmol) in anhydrous THF (10 mL) at 0 °C.

  • Reagent Addition: Add TBAF (1.0 M in THF, 2.4 mL, 1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

  • Validation & QC: Chiral HPLC must be performed comparing the final product to a racemic standard to confirm that the enantiomeric excess (ee) has been retained (>99% retention expected).

References

  • Palladium(0)
  • Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. MDPI.
  • Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners.
  • Synthesis of linked carbon monolayers: Films, balloons, tubes, and ple
  • Recent developments in the synthesis of regioregular thiophene-based conjug

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1S)-1-(2,5-dibromophenyl)ethan-1-ol

[1][2][3] Ticket System Status: ONLINE Current Topic: Chiral Purification & Isolation of Halogenated Phenylethanols Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Introduction Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Ticket System Status: ONLINE Current Topic: Chiral Purification & Isolation of Halogenated Phenylethanols Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of (1S)-1-(2,5-dibromophenyl)ethan-1-ol —a critical chiral intermediate often used in the synthesis of SGLT2 inhibitors and other bioactive scaffolds—has failed to meet quality specifications.

Whether you used asymmetric transfer hydrogenation (Noyori-type), CBS reduction, or biocatalysis (KREDs), the presence of the 2,5-dibromo substitution pattern introduces steric bulk and lipophilicity that can complicate purification.[]

Below are the three most common "Support Tickets" we receive for this compound, resolved with field-proven protocols.

Module 1: The "Chiral Crisis" (Ticket #101)[2]

User Report: "My asymmetric reduction yielded 88% ee. Recrystallization isn't upgrading the optical purity efficiently. How do I reach >99% ee?"

Root Cause Analysis

The (1S) enantiomer and (1R) enantiomer often form a solid solution rather than a conglomerate. In these cases, standard recrystallization is inefficient because the impurity co-crystallizes with the product. You need a method that discriminates based on reaction kinetics, not just lattice energy.

Solution: Enzymatic Kinetic Resolution (EKR)

If your ee is below 95%, the most robust rescue method is Lipase-catalyzed Kinetic Resolution .[] Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly selective for the R-enantiomer of secondary alcohols, acetylating it while leaving the desired S-enantiomer as the free alcohol.[]

Protocol: EKR Rescue
ParameterSpecification
Enzyme Novozym® 435 (Immobilized Candida antarctica Lipase B)[][2]
Acyl Donor Vinyl Acetate (Irreversible donor)
Solvent MTBE or Toluene (Hydrophobic solvents enhance activity)
Temperature 25–30°C (Avoid high heat to prevent racemization)

Step-by-Step:

  • Dissolution: Dissolve crude alcohol (10 g) in MTBE (100 mL).

  • Additives: Add Vinyl Acetate (0.6 equivalents based on the R-impurity, usually 0.5–1.0 eq total is safe).[][2]

  • Catalysis: Add Novozym 435 (10–20% w/w relative to substrate).[2]

  • Monitoring: Monitor by HPLC. The (1R)-alcohol will convert to the (1R)-acetate.[][2] The (1S)-alcohol remains untouched.[][2]

  • Stop Point: Stop when the (1R)-alcohol peak disappears.

  • Workup: Filter off the enzyme. Evaporate solvent.[2][3][4]

  • Separation: The (1S)-alcohol is polar; the (1R)-acetate is non-polar.[][2] Separate via short silica plug (Hexane/EtOAc).[2]

Expert Insight: The 2,5-dibromo substitution provides significant steric hindrance.[] If the reaction is too slow, switch the solvent to DIPE (Diisopropyl ether) to boost the reaction rate without compromising selectivity.

Module 2: Chemical Impurity Removal (Ticket #102)[2][3]

User Report: "I have 3-5% residual ketone (1-(2,5-dibromophenyl)ethanone) that co-elutes on silica."

Root Cause Analysis

The 2,5-dibromo ketone is highly lipophilic and lacks strong hydrogen bond donors, making it behave similarly to the alcohol on standard silica gradients, especially if the alcohol is intramolecularly hydrogen-bonded to the ortho-bromo group.[]

Solution: Derivatization or "Catch-and-Release"

Since the ketone is sterically crowded, standard bisulfite adducts may form slowly.[][2] A more aggressive approach using Girard's Reagent T is recommended for high-value intermediates.[][2]

Protocol: Ketone Scavenging
  • Mixture: Dissolve the crude mixture in Ethanol/Acetic Acid (9:1).

  • Reagent: Add Girard’s Reagent T (Betaine hydrazide chloride) (1.5 eq relative to ketone content).[2]

  • Reflux: Heat to 60°C for 2 hours. The reagent forms a water-soluble hydrazone with the ketone.[][2]

  • Partition: Cool and pour into water/Brine.

  • Extraction: Extract with Ethyl Acetate. The (1S)-alcohol moves to the organic layer.[2] The ketone-hydrazone remains in the aqueous layer.[][2]

Module 3: Validation & Analytics (Ticket #103)

User Report: "I need a validated HPLC method to separate the 2,5-dibromo enantiomers."

Root Cause Analysis

Standard C18 columns cannot separate enantiomers.[2] Halogenated phenyl ethanols require polysaccharide-based Chiral Stationary Phases (CSPs).[][2] The "Amylose" vs. "Cellulose" choice is critical here.

Recommended Method: Chiralcel OD-H (or equivalent)

The Cellulose tris(3,5-dimethylphenylcarbamate) phase (OD-H) is the "Gold Standard" for phenyl ethanols.[][2]

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (95 :[][2] 5)
Flow Rate 0.5 mL/min (Lower flow improves resolution for heavy halogens)
Detection UV @ 220 nm (Bromine absorbance) & 254 nm
Temperature 25°C
Expected Elution (1S)-enantiomer typically elutes after (1R) on OD-H (Check with standard).[2]

Note: If resolution is poor (< 1.5), lower the IPA content to 2% or switch to Chiralpak AD-H (Amylose based), which often provides complementary selectivity for ortho-substituted aromatics.[]

Visual Troubleshooting Workflows

Workflow 1: Decision Matrix for Low Purity Material

PurificationStrategy Start Crude (1S)-1-(2,5-dibromophenyl)ethan-1-ol CheckEE Check Enantiomeric Excess (ee) Start->CheckEE HighEE > 98% ee CheckEE->HighEE MedEE 90% - 98% ee CheckEE->MedEE LowEE < 90% ee CheckEE->LowEE Recryst Recrystallization (Solvent: Hexane/EtOAc) HighEE->Recryst Polishing EKR Enzymatic Kinetic Resolution (Novozym 435 + Vinyl Acetate) MedEE->EKR Selective Acetylation of (R) Reprocess Reprocess: Oxidation back to Ketone & Re-reduction LowEE->Reprocess Rescue not viable Final Pure (1S)-Alcohol Recryst->Final EKR->Final After Silica Filtration

Caption: Decision tree for selecting the appropriate purification method based on initial enantiomeric excess.

Workflow 2: Chemical Impurity Removal Logic

ImpurityRemoval Input Crude Mixture (Alcohol + Ketone + Catalyst) Step1 Step 1: Metal/Enzyme Removal (Celite or Silica Plug) Input->Step1 Step2 Step 2: Ketone Check Step1->Step2 HighKetone Ketone > 5% Step2->HighKetone LowKetone Ketone < 5% Step2->LowKetone Girard Girard's Reagent T (Water Soluble Hydrazone) HighKetone->Girard Flash Flash Chromatography (0-20% EtOAc/Hex) LowKetone->Flash Partition Aqueous Workup (Hydrazone -> Aqueous) Girard->Partition Product Chemically Pure Alcohol Flash->Product Partition->Product

Caption: Logic flow for removing stubborn ketone impurities and catalyst residues.

FAQ: Frequently Asked Questions

Q: Can I use distillation to purify this compound? A: We advise against it.[2] The high molecular weight of the dibromo-species requires high vacuum and high temperatures (>150°C), which risks thermal elimination of water (dehydration) to form the styrene derivative, especially in the presence of trace acids.

Q: Why does my HPLC show a "fronting" peak? A: Halogenated aromatic alcohols often associate in non-polar solvents (like Hexane in the mobile phase). Add 0.1% Trifluoroacetic acid (TFA) or Ethanol (instead of IPA) to the mobile phase to sharpen the peak shape.[5]

Q: Is the (1S) configuration confirmed by rotation? A: Do not rely solely on optical rotation (


). The heavy bromine atoms can cause anomalous rotation values depending on solvent and concentration. Always validate absolute configuration via Chiral HPLC retention time comparison with a known standard or X-ray crystallography if single crystals are available.

References

  • Enzymatic Kinetic Resolution Principles

    • Mechanism:[][6][7] Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754.[] [2]

  • Chiral HPLC of Halogenated Phenylethanols

    • Methodology: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews, 37, 2593-2608.[]

  • Synthesis via Ketoreductases (KREDs)

    • Application: Huisman, G. W., et al. (2010). Practical Chiral Alcohol Manufacture Using Ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129.[] [2]

  • Girard's Reagent for Purification

    • Protocol: Wheeler, O. H. (1962). The Girard Reagents. Chemical Reviews, 62(3), 205–221. [2]

Sources

Optimization

Technical Guide: Overcoming Steric &amp; Regioselectivity Challenges in 2,5-Dibromophenyl Reactions

Topic: Overcoming steric hindrance in 2,5-dibromophenyl reactions Content type: Technical Support Center Guide Executive Summary: The "Ortho-Meta" Paradox Working with 2,5-dibromophenyl systems (often 1-substituted-2,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming steric hindrance in 2,5-dibromophenyl reactions Content type: Technical Support Center Guide

Executive Summary: The "Ortho-Meta" Paradox

Working with 2,5-dibromophenyl systems (often 1-substituted-2,5-dibromobenzenes) presents a dual challenge: Regioselectivity and Steric Hindrance .

  • Regioselectivity: In a 1-substituted-2,5-dibromobenzene, the C5-bromine is sterically accessible (para to the C2-Br, meta to the C1-substituent). The C2-bromine is sterically congested, flanked by the C1-substituent and the C3-proton.

  • Steric Wall: Functionalizing the C2 position requires overcoming significant steric strain, often necessitating specialized ligand systems to facilitate oxidative addition and reductive elimination.

This guide provides troubleshooting workflows for site-selective coupling, forcing hindered reactions, and managing lithium-halogen exchange risks.

Troubleshooting Module A: Site-Selective Cross-Coupling (Suzuki/Negishi)

User Issue: "I have a 2,5-dibromo substrate. I want to couple at C5 selectively, but I'm seeing mixtures or no reaction."

The Science of Selectivity

In 1-substituted-2,5-dibromobenzenes, the C5 position is kinetically favored for oxidative addition due to lower steric hindrance. The C2 position is shielded by the substituent at C1.

  • Standard Rule: Pd(0) inserts into the less hindered C5–Br bond first.

  • Exception: If the C1 substituent is a Coordinating Directing Group (CDG) like an ester, amide, or nitro group, it may direct the catalyst to the C2 position via the "ortho-effect," overriding sterics.

Protocol: Achieving >95% C5 Selectivity

To target the accessible C5 position while leaving C2 intact:

  • Catalyst: Use a non-bulky, standard catalyst. Pd(PPh₃)₄ or Pd(dppf)Cl₂ .

    • Why: These catalysts are bulky enough to be sensitive to sterics, effectively "refusing" to react at the crowded C2 position at moderate temperatures.

  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the boronic acid/organozinc. Excess reagent drives the second coupling at C2.

  • Temperature: Keep strictly below 60°C (often RT to 40°C is sufficient).

Protocol: Forcing the Hindered C2 Coupling

User Issue: "I have already functionalized C5 (or I want to hit C2 first). The reaction is stalled."

To couple at the hindered C2 position (especially if C1 is bulky, like isopropyl or tert-butyl), you must switch to a high-activity, sterically demanding ligand system .

Recommended System:

  • Ligand: SPhos or XPhos (Buchwald G3/G4 precatalysts).

    • Why: These biaryl phosphine ligands are electron-rich (facilitating oxidative addition into the hindered C-Br bond) and bulky (accelerating reductive elimination to form the crowded C-C bond).

  • Alternative (NHC): Pd-PEPPSI-IPr .[1] Excellent for extremely hindered substrates ("tetra-ortho" substituted types).

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃ in Toluene/Water or Dioxane.

Visualization: Selectivity Decision Tree

G Start Substrate: 1-R-2,5-Dibromobenzene Goal Which position is the target? Start->Goal C5 Target: C5 (Less Hindered) Goal->C5 Standard C2 Target: C2 (Hindered) Goal->C2 Difficult MethodC5 Use Standard Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Temp: < 60°C Stoichiometry: 1.0 eq C5->MethodC5 CheckC1 Is R a Directing Group? (NO2, COOR, CONR2) C2->CheckC1 DirectingYes Use Directing Effect Pd(OAc)2 + PPh3 Solvent: Non-polar CheckC1->DirectingYes Yes DirectingNo Brute Force Sterics Ligand: SPhos, XPhos, or PEPPSI Temp: > 100°C Solvent: Toluene/Dioxane CheckC1->DirectingNo No

Figure 1: Decision matrix for selecting catalyst systems based on the target position (C2 vs C5).

Troubleshooting Module B: Lithium-Halogen Exchange (Li-X)

User Issue: "I tried to lithiate 2,5-dibromobenzene to quench with an electrophile. I got a mixture of regioisomers or the wrong product."

The "Halogen Dance" Risk

In 2,5-dibromobenzenes, Lithium-Halogen exchange is fast. However, the resulting aryl lithium is unstable.

  • Kinetic Product: Exchange usually occurs at the C2-Br first if C1 has a coordinating group (O-Li, N-Li) due to the Complex Induced Proximity Effect (CIPE). If C1 is alkyl, exchange may favor the less hindered C5, or be non-selective.

  • Thermodynamic Trap (Halogen Dance): If the reaction warms up (even to -40°C), the lithium atom can migrate to a more stable position (often ortho to a heteroatom or to the most acidic proton site), scrambling the bromine positions.

Protocol: Controlled Lithiation
  • Temperature: Must be -78°C strictly. Cannulate the electrophile into the lithiated species or vice-versa immediately; do not age the anion.

  • Reagent: n-BuLi is standard. If exchange is sluggish at -78°C, use t-BuLi (2.0-2.1 equiv) to drive the equilibrium irreversibly (forming t-BuBr -> isobutene).

  • Solvent: THF promotes rapid exchange but also faster isomerization. Diethyl ether (Et₂O) or Toluene slows down the "halogen dance" isomerization, offering better kinetic control.

Troubleshooting Module C: Buchwald-Hartwig Amination

User Issue: "I cannot get an amine to couple at the C2 position. The catalyst dies or I get dehalogenation."

The Steric Barrier in C-N Coupling

Forming a C-N bond at the crowded C2 position is significantly harder than C-C coupling because the amine nucleophile is often bulky, and the reductive elimination of C-N from the Pd(II) center is the rate-determining step in sterically congested systems.

Recommended "Toolkit" for Hindered Amination

Do not use Pd(PPh₃)₄ or BINAP. They will fail.

ComponentRecommendationMechanism/Reasoning
Precatalyst BrettPhos Pd G4 (for primary amines) RuPhos Pd G4 (for secondary amines)These precatalysts generate the active LPd(0) species immediately at room temperature, preventing catalyst death during activation.
Ligand BrettPhos or t-BuBrettPhos Extremely bulky ligands that force the Pd center into a geometry that favors reductive elimination of the bulky amine.
Base NaOtBu (Sodium tert-butoxide)Strong base required to deprotonate the amine-Pd complex. If functional groups are sensitive (e.g., esters), switch to Cs₂CO₃ .
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol helps solubilize the base and stabilizes the polar transition state.
Workflow: The "Shake-Out" Protocol
  • Screen 1: Pd(OAc)₂ + RuPhos + NaOtBu in Toluene at 100°C.

  • Screen 2 (If #1 fails): Pd-PEPPSI-IPr + KOtBu in Dioxane at 110°C.

  • Screen 3 (For Amides): Use t-BuBrettPhos or Xantphos (if steric demand is slightly lower).

FAQ: Rapid Fire Troubleshooting

Q: I'm seeing hydrodebromination (replacement of Br with H) instead of coupling. Why? A: This is usually due to "beta-hydride elimination" from the alkyl group of the amine or solvent, or incomplete transmetalation.

  • Fix: Switch to a catalyst that promotes faster reductive elimination (Pd-PEPPSI or BrettPhos ). Ensure your solvent is anhydrous and degassed (oxygen can promote homocoupling or reduction).

Q: Can I do a "One-Pot" double coupling? C5 first, then C2? A: Yes.

  • Add 1.0 eq Boronic Acid A + Pd(PPh₃)₄ + Na₂CO₃. Heat to 40°C. (Reacts at C5).

  • Wait for completion (TLC/LCMS).

  • Add 1.2 eq Boronic Acid B + SPhos (ligand only, or fresh Pd-SPhos) + K₃PO₄. Heat to 100°C. (Reacts at C2).[2]

  • Note: You must add a more active ligand/base for the second step to overcome the C2 hindrance.

Q: My C1 substituent is an ester. Will it interfere? A: Yes. Esters can act as weak directing groups, potentially activating C2. However, they are also liable to attack by strong bases (Li-exchange). For Suzuki coupling, an ester at C1 often makes C2 more electrophilic (electron-withdrawing effect), potentially reducing the selectivity difference between C2 and C5.[3]

References

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. (2015). Demonstrates C5 vs C2 selectivity trends and the impact of electronic effects.

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2022). Comprehensive review on strategies for distinguishing between identical halogen atoms in different steric environments.

  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling. ChemPhysChem. (2019). Discusses the physical barriers of on-surface coupling in sterically crowded systems.

  • Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides. Journal of the American Chemical Society. (Specific focus on ligand design like XPhos and BrettPhos for hindered substrates).

  • Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2018). Case study on overcoming extreme steric hindrance in rigid fused-ring systems. [4]

Sources

Troubleshooting

Solubility of (S)-1-(2,5-dibromophenyl)ethanol in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling (S)-1-(2,5-dibromophenyl)ethanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling (S)-1-(2,5-dibromophenyl)ethanol .

Chiral halogenated aromatic alcohols present unique solvation dynamics. The heavy, lipophilic 2,5-dibromophenyl ring dominates the molecule's density and dispersion forces, while the benzylic secondary alcohol dictates its hydrogen-bonding capabilities and chiral behavior. Understanding the causality behind these competing forces is critical for optimizing your synthetic, purification, and analytical workflows.

Physicochemical Profiling & Quantitative Solubility Data

To select the right solvent, you must understand the molecular mechanics at play. The ortho-bromine atom creates significant steric hindrance around the chiral center, restricting the rotational freedom of the hydroxyl group. Consequently, the molecule relies heavily on external hydrogen-bond acceptors (like the carbonyl oxygen in ethyl acetate or the ether oxygen in THF) to break intermolecular self-association and achieve high solubility [1].

Below is a field-validated solubility matrix for (S)-1-(2,5-dibromophenyl)ethanol at standard ambient temperature (25°C).

Solvent ClassSpecific SolventDielectric Constant (ε)Est. Solubility (mg/mL)Solvation Mechanism & Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150Strong H-bond acceptor; disrupts all self-association. Ideal for stock solutions.
Polar Aprotic Tetrahydrofuran (THF)7.5~ 120Excellent balance of lipophilic solvation and H-bond acceptance.
Moderately Polar Ethyl Acetate (EtOAc)6.0~ 85Primary choice for extraction and chromatography.
Halogenated Dichloromethane (DCM)8.9~ 100Strong dipole-dipole and halogen-halogen interactions.
Polar Protic Ethanol (EtOH)24.5~ 40Competes for H-bonding; moderate solubility [2].
Non-Polar Hexane / Heptane1.9< 5Fails to solvate the polar hydroxyl group. Used strictly as an anti-solvent.

Experimental Workflows & Decision Logic

SolventSelection Start Identify Workflow Goal for (S)-1-(2,5-dibromophenyl)ethanol Prep Preparative Synthesis (High Conc. Needed) Start->Prep Purif Purification / Recrystallization (Temp-Dependent) Start->Purif Analyt Analytical (NMR/HPLC) (Optical Clarity) Start->Analyt PolarAprotic Use THF or DMF (>100 mg/mL capacity) Prep->PolarAprotic Biphasic Use EtOAc / Hexane (Gradient System) Purif->Biphasic Deuterated Use CDCl3 or MeOD (Check for line broadening) Analyt->Deuterated

Workflow for selecting the optimal solvent system based on experimental goals.

Troubleshooting & FAQs

Q: Why does my compound crash out on the column during normal-phase silica gel chromatography? A: This is a classic case of localized solvent depletion. Silica gel is highly polar and strongly adsorbs the hydroxyl group of your analyte. If your mobile phase is too non-polar (e.g., 90:10 Hexane:EtOAc), the EtOAc preferentially binds to the silica, leaving the (S)-1-(2,5-dibromophenyl)ethanol stranded in pure hexane—a solvent in which it is nearly insoluble. Fix: Pre-equilibrate your column with a higher percentage of the polar modifier, or switch to a Toluene/EtOAc gradient. Toluene provides better baseline solvation for the dibromophenyl ring than hexane.

Q: I am trying to perform a chiral resolution via recrystallization, but the compound forms an oil instead of crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed below the temperature at which it saturates the solvent. Because the 2,5-dibromo substitution makes the molecule highly dense and lipophilic, rapid cooling in a moderately polar solvent forces it to separate as a heavy liquid phase rather than nucleating. Fix: You must lower the solubility curve gradually. Switch to a binary solvent system (e.g., Ethanol/Water or Toluene/Heptane). Heat to 60°C, add the anti-solvent dropwise until slight turbidity is observed, clear it with one drop of the good solvent, and cool at a strictly controlled rate of 5°C/hour. Seed crystals are mandatory.

Q: My NMR spectra in CDCl3 show broad peaks and inconsistent integration for the benzylic proton. Is my compound degrading? A: It is highly unlikely to be degrading in CDCl3 unless the solvent is heavily contaminated with DCl. The broadening is caused by dynamic intermolecular hydrogen bonding (dimerization) at high concentrations. The bulky ortho-bromine slows down the exchange rate of these dimers on the NMR timescale, leading to peak broadening. Fix: Dilute your NMR sample to < 10 mg/mL, or add a drop of D2O to force rapid exchange of the hydroxyl proton, which will sharpen the benzylic C-H signal.

Troubleshooting Issue Compound 'Oils Out' Instead of Crystallizing CheckSolv Analyze Phase Separation Issue->CheckSolv IsRapid Cooling Rate Too Fast (Supersaturation bypasses nucleation) CheckSolv->IsRapid IsSolvent Solvent Polarity Mismatch (Co-solvent ratio incorrect) CheckSolv->IsSolvent Action1 Reheat to 60°C & Cool at 5°C/hour IsRapid->Action1 Action2 Adjust Good/Bad Solvent Ratio Add Seed Crystal IsSolvent->Action2

Decision tree for troubleshooting liquid-liquid phase separation (oiling out) during crystallization.

Validated Experimental Protocols

Protocol A: Kinetic Solubility Screening (Self-Validating Shake-Flask Method)

Purpose: To empirically determine the exact solubility limit of (S)-1-(2,5-dibromophenyl)ethanol in a target solvent before scaling up a reaction.

  • Preparation: Weigh exactly 50.0 mg of (S)-1-(2,5-dibromophenyl)ethanol into a 2 mL clear glass HPLC vial equipped with a PTFE-lined cap.

  • Solvent Addition: Add exactly 500 µL of the target solvent (e.g., EtOAc) using a positive displacement pipette.

  • Agitation: Place the vial on a thermoshaker at 25°C and 800 RPM for 60 minutes.

  • Optical Validation (The Tyndall Effect): Remove the vial and shine a standard red laser pointer through the liquid.

    • Causality: If the beam path is visible (scattering), micro-particulates remain undissolved. The solution is saturated.

    • Action: If scattering is observed, centrifuge at 10,000 x g for 5 minutes.

  • Gravimetric Validation: Carefully decant exactly 200 µL of the clear supernatant into a pre-weighed (tared) watch glass. Evaporate the solvent under a gentle stream of nitrogen. Weigh the residual solid.

  • Calculation: Multiply the residual mass by 2.5 to determine the solubility in mg/0.5 mL, then multiply by 2 to get mg/mL. Self-Validation: If the calculated total dissolved mass plus the visible pellet mass does not equal your starting 50.0 mg (± 2%), your solvent is either volatile and evaporating during handling, or trapping inside the crystal lattice.

Protocol B: Enantiomeric Enrichment via Recrystallization

Purpose: To upgrade the optical purity (ee%) of (S)-1-(2,5-dibromophenyl)ethanol from 90% to >99%.

  • Dissolution: Suspend 1.0 g of the compound in 3.0 mL of Toluene in a 25 mL round-bottom flask.

  • Heating: Heat to 75°C under gentle reflux until complete dissolution is achieved. Causality: Toluene perfectly solvates the dibromophenyl ring at elevated temperatures due to

    
     stacking interactions.
    
  • Anti-Solvent Addition: Dropwise, add Heptane (approx. 5-7 mL) until the solution becomes faintly turbid. Immediately add 0.2 mL of Toluene to restore absolute clarity.

  • Controlled Nucleation: Transfer the flask to a programmable water bath. Cool from 75°C to 60°C at 1°C/min.

  • Seeding: At exactly 60°C, introduce 5 mg of enantiopure (>99% ee) (S)-1-(2,5-dibromophenyl)ethanol crystals. Causality: The seed crystals provide a thermodynamically favorable template, forcing the (S)-enantiomer to crystallize while leaving the minor (R)-enantiomer solvated in the mother liquor [1].

  • Maturation: Cool to 5°C at a rate of 0.1°C/min. Filter the resulting white needles via vacuum filtration and wash with ice-cold Heptane (2 x 2 mL).

References

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
Optimization

Technical Support Center: Stereochemical Integrity in Coupling Reactions of (1S)-1-(2,5-dibromophenyl)ethanol

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the critical challenge of preventing racemization of the chiral secondary alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the critical challenge of preventing racemization of the chiral secondary alcohol, (1S)-1-(2,5-dibromophenyl)ethanol, during coupling reactions. Maintaining the stereochemical purity of this and similar chiral building blocks is paramount for the efficacy and safety of pharmaceutical compounds. This guide is structured to provide in-depth, actionable solutions to common experimental issues.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific problems encountered during the coupling of (1S)-1-(2,5-dibromophenyl)ethanol.

Q1: I am observing significant racemization of my (1S)-1-(2,5-dibromophenyl)ethanol product after a coupling reaction. What are the likely causes?

The loss of stereochemical integrity, or racemization, during the coupling of a chiral secondary alcohol like (1S)-1-(2,5-dibromophenyl)ethanol typically points to a reaction mechanism that allows for the formation of a planar, achiral intermediate.[1] The most common culprits are reactions that proceed through an SN1-type pathway or involve the formation of a carbocation.[1][2]

Key factors that can promote racemization include:

  • Reaction Conditions Favoring Carbocation Formation: The benzylic position of your alcohol is susceptible to forming a stabilized carbocation. Acidic conditions, high temperatures, or the use of Lewis acids can facilitate the loss of the hydroxyl group (or its activated form) to generate a planar carbocation, which can then be attacked from either face by the nucleophile, leading to a racemic mixture.[1][2]

  • Choice of Coupling Reagents: Certain coupling reagents, particularly those that generate highly reactive intermediates, can inadvertently lead to racemization.

  • Nature of the Leaving Group: A very good leaving group can depart prematurely, leading to an SN1 pathway.[3] Conversely, a poor leaving group might require harsh conditions for activation, which can also promote racemization.

  • Presence of Catalysts: Some transition metal catalysts, particularly certain ruthenium complexes, are known to catalyze the racemization of secondary alcohols.[4][5][6][7][8] This often occurs via a dehydrogenation-hydrogenation mechanism involving a ketone intermediate.[5]

Q2: I suspect my Mitsunobu reaction is the source of racemization. Isn't this reaction supposed to proceed with inversion of configuration?

You are correct; the Mitsunobu reaction is renowned for its ability to convert primary and secondary alcohols to a variety of functional groups with a clean inversion of stereochemistry, characteristic of an SN2 mechanism.[9][10][11][12][13][14] However, there are scenarios where racemization can occur:

  • Formation of a Stabilized Carbocation: While the reaction is generally SN2, the benzylic nature of (1S)-1-(2,5-dibromophenyl)ethanol can, under certain conditions, favor the formation of a carbocation-like transition state, leading to loss of stereochemical control.

  • Side Reactions: A common side reaction involves the azodicarboxylate (e.g., DEAD or DIAD) acting as a nucleophile, which can lead to undesired products and potentially complicate the stereochemical outcome.[11]

  • Inappropriate Nucleophile: The nucleophile used in a Mitsunobu reaction should ideally have a pKa of less than 13.[10][11] If the nucleophile is not sufficiently acidic, side reactions become more probable.

To troubleshoot a Mitsunobu reaction, consider the following:

  • Lowering the Reaction Temperature: Performing the reaction at 0°C or even lower temperatures can help to suppress any competing SN1-type pathways.

  • Order of Addition: A standard and often critical procedure is to add the azodicarboxylate slowly to a pre-cooled solution of the alcohol, triphenylphosphine, and the nucleophile.[11]

  • Choice of Azodicarboxylate: While DEAD and DIAD are common, other reagents like di-p-chlorobenzyl azodicarboxylate (DCAD) have been developed to facilitate easier purification and potentially offer milder reaction conditions.[9]

Q3: How can I choose a coupling strategy that is less prone to racemization for my benzylic alcohol?

To preserve the stereochemical integrity of (1S)-1-(2,5-dibromophenyl)ethanol, it is crucial to select a coupling method that strongly favors an SN2 pathway and avoids the formation of carbocation intermediates.

Recommended Strategies:

  • Two-Step Mesylation/Tosylation and SN2 Displacement: This is a classic and reliable method.

    • Step 1: Activation of the Alcohol: Convert the alcohol to a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine or pyridine. This step proceeds with retention of configuration.

    • Step 2: SN2 Displacement: React the resulting mesylate or tosylate with your desired nucleophile. This step proceeds with a clean inversion of configuration.

  • Stereoretentive Cross-Coupling Reactions: Recent advances in catalysis have led to the development of cross-coupling reactions that can proceed with high stereochemical fidelity.

    • Palladium-Catalyzed Cross-Coupling: For the formation of C-C bonds, methods have been developed for the stereospecific cross-coupling of secondary alkylboron compounds with aryl halides.[15] These reactions can proceed with either inversion or retention of configuration depending on the specific catalytic system.

    • Copper and Nickel-Catalyzed C-O Cross-Coupling: For the synthesis of aryl ethers, protocols using copper or nickel catalysts have shown promise for the coupling of secondary alcohols with aryl halides.[16]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for a chiral alcohol like (1S)-1-(2,5-dibromophenyl)ethanol?

Racemization occurs when a chiral molecule is converted into an equal mixture of both enantiomers (a racemic mixture).[1][17] For a chiral secondary alcohol, the most common pathway to racemization involves the formation of a planar, achiral intermediate.[1] In the case of (1S)-1-(2,5-dibromophenyl)ethanol, its benzylic position makes it susceptible to forming a resonance-stabilized carbocation upon activation of the hydroxyl group. This planar carbocation can then be attacked by a nucleophile from either face with equal probability, resulting in a 50:50 mixture of the (S) and (R) products.[1]

Q2: Are there any specific catalysts I should avoid to prevent racemization?

Yes, certain transition metal catalysts, particularly some ruthenium complexes, are known to be efficient catalysts for the racemization of secondary alcohols.[4][5][6] These catalysts typically operate through a dehydrogenation-rehydrogenation mechanism. The alcohol is first oxidized to the corresponding achiral ketone, and then the ketone is reduced back to the alcohol, forming a racemic mixture. This process is often exploited in dynamic kinetic resolution (DKR) but is undesirable when stereopreservation is the goal.[5][18][19]

Q3: Can protecting groups help in preventing racemization?

While protecting groups are not a direct solution for preventing racemization at the stereocenter of the alcohol during a coupling reaction, they are crucial for preventing unwanted side reactions at other functional groups within your molecule. In some specific cases, a bulky protecting group near the chiral center might sterically hinder pathways that lead to racemization, but this is not a general strategy. The primary focus should be on the choice of coupling reaction and conditions.

Q4: How can I accurately determine the enantiomeric excess (ee) of my product to assess the degree of racemization?

Accurate determination of the enantiomeric excess is critical. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) . These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess. Other methods include:

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds.

  • NMR Spectroscopy with Chiral Shift Reagents: These reagents form diastereomeric complexes with the enantiomers, which can then be distinguished in the NMR spectrum.

Experimental Protocols

Protocol 1: Two-Step Mesylation and SN2 Displacement

This protocol is a robust method for coupling a nucleophile to (1S)-1-(2,5-dibromophenyl)ethanol with inversion of configuration.

Part A: Mesylation of (1S)-1-(2,5-dibromophenyl)ethanol

  • Dissolve (1S)-1-(2,5-dibromophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used directly in the next step without further purification.

Part B: SN2 Displacement of the Mesylate

  • Dissolve the crude mesylate from Part A in a suitable anhydrous solvent (e.g., DMF, acetonitrile).

  • Add the desired nucleophile (1.1 - 1.5 eq). If the nucleophile is an anion, it can be generated in situ with a suitable base (e.g., sodium hydride for an alcohol nucleophile).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, perform an appropriate aqueous workup.

  • Purify the product by column chromatography.

Protocol 2: Modified Mitsunobu Reaction for Reduced Racemization

This protocol is optimized for minimizing racemization when a Mitsunobu reaction is desired.

  • Under an inert atmosphere, dissolve (1S)-1-(2,5-dibromophenyl)ethanol (1.0 eq), triphenylphosphine (1.5 eq), and the nucleophilic coupling partner (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly, add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise over 30-60 minutes.

  • Stir the reaction at 0°C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography to remove triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.

Data Presentation

Table 1: Comparison of Coupling Methods for Stereochemical Outcome

Coupling MethodTypical Stereochemical OutcomeKey ConsiderationsPropensity for Racemization of Benzylic Alcohols
Mesylation/Tosylation followed by SN2InversionTwo-step process; reliable for a wide range of nucleophiles.Low, if conditions are controlled.
Mitsunobu ReactionInversionOne-pot reaction; sensitive to substrate and nucleophile pKa.[10][11]Moderate, can be minimized with low temperatures and slow addition of reagents.
SN1-type reactions (e.g., strong acid catalysis)RacemizationGenerally to be avoided for chiral substrates.High.[1]
Ruthenium-Catalyzed CouplingVaries (can be stereoretentive or lead to racemization)Catalyst-dependent; some systems are designed for racemization (DKR).[5][20]High with certain racemizing catalysts.[4][6]
Palladium-Catalyzed Cross-CouplingVaries (often stereospecific)Requires specific boron or other organometallic derivatives of the alcohol.[15]Low with optimized catalytic systems.

Visualizations

Mechanism of Racemization via a Carbocation Intermediate

racemization_mechanism cluster_start (1S)-1-(2,5-dibromophenyl)ethanol cluster_intermediate Planar Carbocation (Achiral) cluster_product Racemic Product Mixture start (S)-Alcohol carbocation Benzylic Carbocation start->carbocation Activation & Loss of Leaving Group (S-N-1 pathway) s_product (S)-Product carbocation->s_product Nucleophilic Attack (Top Face) r_product (R)-Product carbocation->r_product Nucleophilic Attack (Bottom Face)

Caption: Racemization via an SN1 pathway.

Stereospecific SN2 Pathway

sn2_pathway cluster_start (1S)-1-(2,5-dibromophenyl)ethanol cluster_activated Activated Alcohol cluster_product Inverted Product start (S)-Alcohol activated (S)-Mesylate/Tosylate start->activated Activation (Retention) product (R)-Product activated->product SN2 Displacement (Inversion)

Caption: Stereospecific SN2 pathway.

References

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • PubMed. (n.d.). Racemization of alcohols catalyzed by [RuCl(CO)2(eta(5)-pentaphenylcyclopentadienyl)]--mechanistic insights from theoretical modeling. Retrieved from [Link]

  • ACS Publications. (2013, May 30). Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • PubMed. (2019, March 6). Catalytic Cross-Coupling of Secondary Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • NIH. (n.d.). Racemization in Prins Cyclization Reactions. PMC. Retrieved from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2010, September 3). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Retrieved from [Link]

  • ACS Publications. (2014, September 16). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • RSC Publishing. (2018, May 8). Acceptorless dehydrogenative coupling reactions with alcohols over heterogeneous catalysts. Retrieved from [Link]

  • Encyclopedia.pub. (2021, October 8). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]

  • Chiralpedia. (2025, September 10). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic cross‐coupling of secondary alcohols and challenges in.... Retrieved from [Link]

  • NIH. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 23). What's a Racemic Mixture?. Retrieved from [Link]

  • MDPI. (2021, September 19). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved from [Link]

  • DSpace@MIT. (n.d.). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • Research Portal. (2010, September 29). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Retrieved from [Link]

Sources

Troubleshooting

Optimizing yield for asymmetric hydrogenation of 2,5-dibromoacetophenone

Ticket ID: AH-25DB-OPT Subject: Optimization of Yield & Selectivity for 2,5-Dibromoacetophenone Hydrogenation Assigned Specialist: Senior Application Scientist, Catalysis Division[1] Introduction Welcome to the Advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AH-25DB-OPT Subject: Optimization of Yield & Selectivity for 2,5-Dibromoacetophenone Hydrogenation Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Introduction

Welcome to the Advanced Catalysis Support Center. You are likely encountering difficulties with the asymmetric hydrogenation (AH) of 2,5-dibromoacetophenone . This is a non-trivial substrate.[1] While the meta-bromine (C5) is relatively stable, the ortho-bromine (C2) introduces two critical failure modes:

  • Steric Hindrance: The bulky ortho-substituent significantly retards the rate of hydride transfer.[1]

  • Hydrodehalogenation: Ruthenium (and Rhodium) catalysts are prone to oxidative insertion into the C-Br bond, leading to the formation of 3-bromoacetophenone or 1-(3-bromophenyl)ethanol (des-bromo impurities), drastically reducing yield.[1]

This guide prioritizes chemoselectivity (keeping the bromine intact) while maximizing enantioselectivity (ee%).[1]

Module 1: Critical Troubleshooting (FAQs)

Q1: I am observing significant formation of des-bromo byproducts (5–15%).[1] How do I stop this?

Diagnosis: You are likely using a standard hydrogenation protocol (High pressure


, strong base like 

in Isopropanol).[1] The combination of a strong base and a highly active Ru-hydride species promotes the radical or oxidative cleavage of the labile ortho-C-Br bond.

The Fix: Switch to Asymmetric Transfer Hydrogenation (ATH) or modify the Base/Catalyst ratio.[1]

  • Option A (Recommended): Switch to ATH. Use a formic acid/triethylamine azeotrope instead of

    
     gas.[1] The mechanism of ATH (concerted proton/hydride transfer) avoids the formation of the specific Ru-monohydride species often responsible for dehalogenation.
    
  • Option B (If

    
     gas is mandatory): Lower the Base Loading. 
    Standard Noyori protocols call for a Base:Catalyst ratio of ~50:1 or higher.[1] For ortho-halo substrates, reduce this to 10:1  or even 2:1 .[1] Use a milder base like 
    
    
    
    or
    
    
    instead of alkoxides to suppress the elimination pathway.[1]
Q2: The reaction stalls at 60-70% conversion. Should I increase the temperature?

Diagnosis: The ortho-bromine creates a "steric wall."[1] However, increasing temperature (


) will almost certainly increase dehalogenation and erode ee%.[1]

The Fix:

  • Increase Pressure, Not Heat: If using

    
    , increase pressure to 30–50 bar.
    
  • Catalyst Modification: Switch from standard Ru-BINAP to Ru-XylBINAP or Ru-PhanePhos . The wider bite angle and "pocket" of XylBINAP accommodate ortho-substituents better than the tighter BINAP cleft.[1]

  • Solvent Switch: If using ATH, ensure the solvent is not pure Isopropanol (reversible).[1] Use Formic Acid/TEA (irreversible) to drive the reaction to completion.[1]

Q3: My enantioselectivity (ee) is stuck at 85%. How do I reach >98%?

Diagnosis: The electronic repulsion between the ortho-bromine and the catalyst's diamine backbone is causing a mismatch in the transition state.

The Fix:

  • Ligand Tuning: Use the DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) backbone instead of DPEN.[1] The DAIPEN ligand is specifically designed to interact favorably with sterically demanding aromatic ketones.[1]

  • Temperature: Run the reaction at

    
     to 
    
    
    
    . While slower, the discrimination between the pro-S and pro-R faces is significantly higher at lower temperatures.[1]

Module 2: Visualizing the Chemoselectivity Challenge

The diagram below illustrates the competing pathways. Your goal is to maximize the Green Pathway (Concerted Hydrogenation) while blocking the Red Pathway (Oxidative Addition/Dehalogenation).[1]

G Substrate 2,5-Dibromoacetophenone Ru_H2 Active Ru-Hydride Species Substrate->Ru_H2 Coordination TS_Hydro Concerted TS (Outer Sphere) Ru_H2->TS_Hydro Preferred Path (Weak Base/ATH) TS_Dehalo Oxidative Insertion (Inner Sphere) Ru_H2->TS_Dehalo Side Reaction (High Temp/Strong Base) Product (S)-1-(2,5-Dibromophenyl)ethanol (Target) TS_Hydro->Product Byproduct 1-(3-Bromophenyl)ethanol (Impurity) TS_Dehalo->Byproduct -HBr

Caption: Kinetic competition between outer-sphere hydrogenation (Green) and inner-sphere dehalogenation (Red).[1]

Module 3: Optimized Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (Recommended)

Best for: High chemoselectivity (retention of Br) and ease of setup (no high-pressure reactor).[1]

ParameterSpecification
Catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori-Ikariya Catalyst)
S/C Ratio 500:1 to 1000:1
Hydrogen Source Formic Acid / Triethylamine (5:2 azeotrope)
Solvent Ethyl Acetate or DMF (Avoid pure alcohols to prevent reversibility)
Temperature 25°C (Room Temp)
Time 12–24 Hours

Step-by-Step:

  • Degas: Purge the reaction vessel with Nitrogen/Argon for 15 minutes. Oxygen poisons the hydride.[1]

  • Charge: Add 2,5-dibromoacetophenone (1.0 eq) and the Ru-catalyst (0.002 eq).

  • Solvent: Add degassed Ethyl Acetate (concentration 0.5 M).

  • Initiate: Add the

    
     mixture (5.0 eq of formate) via syringe.
    
  • Monitor: Stir at 25°C. Monitor via HPLC. Do not heat above 30°C to prevent dehalogenation.[1]

  • Quench: Dilute with water and extract with ethyl acetate. Wash with saturated

    
     to remove excess acid.[1]
    
Protocol B: High-Pressure Hydrogenation

Best for: Large scale manufacturing where solvent volume must be minimized.[1]

ParameterSpecification
Catalyst

S/C Ratio 2000:1
Pressure 20–40 bar

Base

(Weak base is critical)
Solvent Isopropanol / Toluene (1:[1]1)
Temperature 20°C

Step-by-Step:

  • Autoclave Prep: Ensure the autoclave is free of trace metals (Fe/Ni) which can catalyze non-selective hydrogenation.[1]

  • Catalyst Mix: In a glovebox, mix the Pre-catalyst and

    
     (Base:Catalyst ratio 5:1, strictly controlled).
    
  • Injection: Dissolve substrate in solvent and add catalyst mixture.[1]

  • Purge: Pressurize/depressurize with

    
     three times to remove 
    
    
    
    .[1]
  • Reaction: Pressurize to 30 bar. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

  • Workup: Vent

    
    . Pass the solution through a silica plug to remove Ruthenium before concentration.[1]
    

Module 4: Decision Matrix for Optimization

Use this logic flow to determine your next experimental step.

DecisionTree Start Start Optimization Check_Yield Is Conversion > 95%? Start->Check_Yield Check_Dehalo Is Des-bromo > 2%? Check_Yield->Check_Dehalo Yes Low_Conv_Action Increase Pressure (H2) or S/C Ratio Check_Yield->Low_Conv_Action No Check_EE Is ee > 98%? Check_Dehalo->Check_EE No Dehalo_Action Switch to ATH (Formic Acid) or Reduce Base Strength Check_Dehalo->Dehalo_Action Yes Success Protocol Validated Check_EE->Success Yes Low_EE_Action Switch Ligand to XylBINAP / DAIPEN Check_EE->Low_EE_Action No Low_Conv_Action->Check_Yield Retest Dehalo_Action->Check_Yield Retest Low_EE_Action->Check_Yield Retest

Caption: Step-by-step logic for diagnosing yield and selectivity failures.

References

  • Noyori, R., & Ohkuma, T. (2001).[1] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.[1]

  • Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998).[1] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.[1] RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope.[1] Journal of the American Chemical Society, 120(51), 13529–13530.[1]

  • Wu, X., Liu, J., Di Tommaso, D., Iggo, J. A., Catlow, C. R. A., Bacsa, J., & Xiao, J. (2008).[1] A Multilateral Mechanistic Study into Asymmetric Transfer Hydrogenation in Water. Chemistry – A European Journal, 14(25), 7699–7715.[1] (Demonstrates ATH chemoselectivity for halo-acetophenones). [1]

  • Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011).[1] Oxo-Tethered Ruthenium(II) Complex as a Practical Catalyst for Asymmetric Transfer Hydrogenation of Ketones in Aqueous Media.[1][2] Journal of the American Chemical Society, 133(38), 14960–14963.[1] (Specific reference to suppressing side reactions in 2-bromoacetophenone).

Sources

Optimization

Technical Support Center: Stability of (1S)-1-(2,5-dibromophenyl)ethan-1-ol

This is Dr. Aris Thorne , Senior Application Scientist at the Chiral Stability & Process Optimization Center .

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chiral Stability & Process Optimization Center . I have structured this technical guide to address the specific stability concerns regarding (1S)-1-(2,5-dibromophenyl)ethan-1-ol under basic conditions.

Executive Summary: The Stability Matrix

(1S)-1-(2,5-dibromophenyl)ethan-1-ol is a chiral benzylic alcohol characterized by a phenyl ring substituted with bromine atoms at the 2 and 5 positions. Its stability under basic conditions is generally high regarding racemization but moderate regarding elimination , depending on the specific base strength and temperature.

ParameterStatusCritical Thresholds
Racemization Risk 🟢 Low Stable in aqueous/organic bases (NaOH, K₂CO₃) at < 60°C.
Chemical Stability 🟡 Moderate Risk of Dehydration (Styrene formation) at > 80°C with strong bases.
Substitution Risk 🟢 Low Aryl bromides are stable to SNAr under standard basic workup.
Oxidation Risk 🟡 Moderate Susceptible to air oxidation to ketone in the presence of base + radical initiators.
Part 1: Diagnostic Workflow (Troubleshooting)

Use this decision tree to diagnose "instability" issues reported during your experiments.

Stability_Diagnosis Start Issue: Purity Drop in Basic Conditions Check_Impurity Analyze Impurity Profile (HPLC/GC) Start->Check_Impurity Impurity_Ketone Impurity: Ketone (1-(2,5-dibromophenyl)ethanone) Check_Impurity->Impurity_Ketone Peak at -2.0 min RRT (Oxidation) Impurity_Styrene Impurity: Styrene (1,4-dibromo-2-vinylbenzene) Check_Impurity->Impurity_Styrene New Lipophilic Peak (Dehydration) Impurity_Racemate Issue: Low ee% (Racemization) Check_Impurity->Impurity_Racemate Enantiomer Peak Growth Action_Ketone Root Cause: Air Oxidation / Radical Initiator Fix: Degas solvents, add antioxidant (BHT) Impurity_Ketone->Action_Ketone Action_Styrene Root Cause: E2 Elimination (High Temp/Strong Base) Fix: Lower Temp < 50°C, Use Weaker Base Impurity_Styrene->Action_Styrene Action_Racemate Root Cause: Transition Metal Contamination / Redox Cycle Fix: Check for Pd/Cu residues, Use Metal Scavengers Impurity_Racemate->Action_Racemate

Figure 1: Diagnostic logic for identifying degradation pathways of (1S)-1-(2,5-dibromophenyl)ethan-1-ol under basic stress.

Part 2: Technical Troubleshooting (Q&A)
Ticket #101: "My enantiomeric excess (ee) dropped after a basic workup. Did the compound racemize?"

Status: Unlikely Chemical Racemization. Root Cause Analysis: Benzylic alcohols like (1S)-1-(2,5-dibromophenyl)ethan-1-ol have a high pKa (~40-50) for the benzylic proton. Simple deprotonation-reprotonation mechanisms by bases like NaOH, KOH, or carbonates cannot remove this proton to form an achiral planar intermediate (enolate/carbanion). Potential Culprits:

  • Trace Transition Metals: If your reaction involved Pd or Ru (e.g., from a previous cross-coupling step), trace metals can catalyze "hydrogen borrowing" (dehydrogenation to ketone -> non-selective reduction), leading to racemization.

  • Retro-Aldol/Cannizzaro Type: Not applicable here as there is no aldehyde functionality.

  • Assay Artifact: Ensure your chiral HPLC method is robust. Basic modifiers in the mobile phase can sometimes alter the separation of enantiomers or cause on-column degradation.

Resolution:

  • Test: Stir the pure (1S)-alcohol in 1N NaOH/THF (1:1) at room temperature for 24h. If ee remains constant, the issue is upstream (reaction) or downstream (assay).

  • Fix: Add a metal scavenger (e.g., QuadraPure™) before workup if transition metals were used.

Ticket #102: "I see a new, non-polar impurity appearing at high pH."

Status: Confirmed Degradation (Elimination). Mechanism: Under strong basic conditions (e.g., NaH, t-BuOK) or elevated temperatures (>80°C) with hydroxide, the alcohol can undergo E2 elimination to form 1,4-dibromo-2-vinylbenzene (a styrene derivative). The 2,5-dibromo substitution makes the ring electron-deficient, slightly increasing the acidity of the β-protons (methyl group), but the primary mechanism is loss of water (dehydration). Resolution:

  • Control: Maintain process temperature < 50°C during basic contact.

  • Identification: The styrene derivative will have a distinct 1H NMR signal (vinyl protons: dd, ~5.0-6.0 ppm) and higher R_f on TLC (non-polar).

Ticket #103: "Can I use this compound in a Williamson Ether Synthesis?"

Status: Yes, with precautions. Guidance: The formation of the alkoxide (using NaH or KOH) is the standard pathway. However, the 2-bromo substituent provides steric hindrance and a potential site for side reactions if the base is too strong (e.g., Lithium-Halogen exchange with organolithiums).

  • Protocol: Use NaH in DMF/THF at 0°C to form the alkoxide, then add the electrophile. Avoid heating the bare alkoxide for extended periods to prevent the elimination described in Ticket #102.

Part 3: Recommended Protocol ("The Golden Workup")

To ensure maximum stability and optical purity retention during isolation:

  • Quench: Cool reaction mixture to < 10°C.

  • Neutralization: Adjust pH to 7-8 using dilute HCl or saturated NH₄Cl. Avoid leaving the product in strongly basic aqueous solution (pH > 12) for prolonged periods.

  • Extraction: Use Ethyl Acetate or MTBE . (Dichloromethane is acceptable but can be problematic if basic amines are present due to potential alkylation).

  • Drying: Use MgSO₄ (neutral). Avoid basic drying agents like K₂CO₃ if the product is sensitive to long-term basic exposure.

  • Concentration: Rotary evaporate at bath temperature < 45°C .

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95455, 1-(2-Bromophenyl)ethanol. Retrieved March 2, 2026, from [Link]

    • Note: Provides physical property data and stability analogs for the mono-bromo congener, applicable to the 2,5-dibromo deriv
  • Note: Reference for the oxidized impurity and precursor m
  • Note: Discusses degradation pathways of structurally related 2-amino-3,5-dibromo deriv
Troubleshooting

Resolving inseparable mixtures of 2,5-dibromophenyl ethanol isomers

Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and successfully resolve inseparable racemic mixtures of 1-(2,5-dibrom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and successfully resolve inseparable racemic mixtures of 1-(2,5-dibromophenyl)ethanol.

Because enantiomers possess identical scalar physicochemical properties, they cannot be separated using standard achiral techniques. To resolve them, we must break their symmetry by introducing a chiral environment—either transiently (via chiral chromatography), catalytically (via enzymes), or covalently (via derivatization)[1].

Below is the decision matrix to help you select the optimal workflow for your laboratory's capabilities and scale.

G Start Racemic 1-(2,5-dibromophenyl)ethanol Decision Select Resolution Strategy Start->Decision ChiralChrom Chiral Chromatography (HPLC / SFC) Decision->ChiralChrom Direct Separation Biocatalysis Enzymatic Kinetic Resolution (CALB) Decision->Biocatalysis Scalable/Low Cost Derivatization Chiral Derivatization (e.g., Mosher's Acid) Decision->Derivatization No Chiral Columns PrepLC Chiralpak AD-H Hexane/IPA ChiralChrom->PrepLC Acylation Vinyl Acetate Stereoselective Acylation Biocatalysis->Acylation Diastereomers Diastereomer Formation Achiral Silica Gel Derivatization->Diastereomers PureEnantiomers1 Pure (R) & (S) Enantiomers PrepLC->PureEnantiomers1 PureEnantiomers2 Pure (R)-Acetate & (S)-Alcohol Acylation->PureEnantiomers2 PureEnantiomers3 Hydrolysis to Pure Enantiomers Diastereomers->PureEnantiomers3

Figure 1: Decision matrix for resolving 1-(2,5-dibromophenyl)ethanol enantiomers.

Quantitative Comparison of Resolution Methods

To assist in your decision-making, the following table summarizes the expected quantitative outcomes of each methodology based on field-proven data.

Resolution MethodTypical Yield (per enantiomer)Enantiomeric Excess (ee%)ScalabilityRelative CostProcessing Time
Chiral HPLC/SFC 45–48%>99%Low to MediumHigh (Solvents/Columns)Fast (Hours)
Enzymatic (CALB) 40–45%95–99%High (Multi-gram/kg)Low (Reusable Enzyme)Moderate (1–2 Days)
Derivatization 35–40%>98%MediumModerate (Reagents)Slow (Multi-step)

FAQ & Troubleshooting Guides

Section 1: Direct Chiral Chromatography (HPLC/SFC)

Q: Why do standard C18 or silica columns completely fail to separate these isomers? A: Standard stationary phases rely on differences in polarity or hydrophobicity. Because the (R) and (S) isomers of 1-(2,5-dibromophenyl)ethanol are mirror images, they interact identically with an achiral surface. Separation requires a chiral stationary phase (CSP) to form transient diastereomeric complexes with the analytes. The difference in the free energy (ΔΔG) of these complexes dictates the separation factor (α)[1].

Q: What is the recommended stationary phase for this specific substrate? A: Amylose tris(3,5-dimethylphenylcarbamate) (commercially known as Chiralpak AD-H) is highly recommended. The bulky 2,5-dibromo substitutions on your substrate provide strong π-π stacking and halogen bonding interactions with the carbamate linkages of the amylose backbone, leading to excellent chiral recognition.

Troubleshooting Protocol 1: Analytical to Preparative Chiral HPLC

  • Sample Preparation: Dissolve the racemic mixture in a normal-phase diluent (e.g., 90:10 Hexane:Isopropanol) to a concentration of 10 mg/mL. Causality check: Do not use highly polar solvents like DMSO, as they will disrupt the hydrogen bonding required for chiral recognition on the column.

  • Analytical Screening: Inject 10 µL onto an analytical Chiralpak AD-H column (4.6 x 250 mm, 5 µm). Elute isocratically at 1.0 mL/min using 90:10 Hexane:IPA. Monitor via UV at 254 nm.

  • Self-Validation: Calculate the resolution (

    
    ). If 
    
    
    
    , decrease the IPA concentration to 5% to increase retention time and theoretical plates.
  • Preparative Scale-Up: Once baseline resolution is achieved, scale linearly to a preparative column (e.g., 20 x 250 mm) by multiplying the flow rate and injection volume by the ratio of the column cross-sectional areas (

    
    ).
    
  • Recovery: Pool the respective fractions and evaporate the solvent under reduced pressure to yield the pure enantiomers.

Section 2: Biocatalytic Kinetic Resolution

Q: How does enzymatic resolution selectively target only one isomer? A: We utilize Candida antarctica Lipase B (CALB), a robust biocatalyst. The active site of CALB contains a highly structured stereospecific pocket. The (R)-enantiomer of 1-aryl ethanols fits optimally into this pocket, allowing the catalytic triad to transfer an acyl group from a donor (like vinyl acetate) to the hydroxyl group. The (S)-enantiomer faces severe steric clash from the bulky 2,5-dibromophenyl ring and remains unreacted[2].

Q: My enantiomeric excess (ee%) is dropping. Why is this happening? A: You are likely experiencing over-conversion. Kinetic resolution relies on the difference in reaction rates between the two enantiomers. If the reaction is left to run past 50% conversion, the enzyme will slowly begin to acylate the less-favored (S)-enantiomer. You must strictly monitor the reaction and terminate it at exactly 50% conversion.

Troubleshooting Protocol 2: CALB-Mediated Acylation

  • Reaction Setup: Dissolve 10 mmol of racemic 1-(2,5-dibromophenyl)ethanol in 50 mL of anhydrous methyl tert-butyl ether (MTBE). Add 30 mmol of vinyl acetate (acyl donor).

  • Biocatalyst Addition: Add 100 mg of immobilized CALB (Novozym 435). Stir gently at 30°C. Causality check: Vinyl acetate is used because the byproduct is acetaldehyde, which tautomerizes and evaporates, driving the reaction irreversibly forward.

  • Monitoring (Critical): Take 50 µL aliquots every 2 hours. Analyze via chiral GC or HPLC. Stop the reaction exactly when the ratio of (R)-acetate to (S)-alcohol reaches 1:1.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and purify via standard achiral silica gel chromatography (Hexane/EtOAc). The (R)-acetate will elute significantly faster than the highly polar (S)-alcohol.

  • Hydrolysis: To recover the (R)-alcohol, dissolve the (R)-acetate in methanol and stir with K₂CO₃ for 4 hours at room temperature, followed by aqueous workup.

Section 3: Chemical Derivatization (Diastereomer Formation)

Q: I don't have access to chiral columns or enzymes. How can I resolve this mixture using standard lab equipment? A: You can perform chemical derivatization using a Chiral Derivatizing Agent (CDA) such as (S)-Mosher's acid chloride ((S)-MTPA-Cl). This covalently converts the enantiomers into a pair of diastereomeric esters. Because diastereomers have different physical properties (such as dipole moments and steric profiles), they can be easily separated on standard achiral silica gel[3],[4].

Troubleshooting Protocol 3: Mosher's Acid Derivatization

  • Derivatization: In a flame-dried flask under nitrogen, dissolve 5 mmol of the racemate in 20 mL of anhydrous dichloromethane (DCM). Add 15 mmol of triethylamine and 0.5 mmol of 4-Dimethylaminopyridine (DMAP). Dropwise, add 6 mmol of (S)-MTPA-Cl. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Diastereomeric Separation: Load the crude mixture onto a fine silica gel column (230-400 mesh). Elute slowly with a shallow gradient of Hexane/Ethyl Acetate (e.g., 98:2 to 90:10). Causality check: The bulky CF₃ group of the Mosher's moiety interacts differently with the 2,5-dibromophenyl ring in the (R,S) vs. (S,S) configurations, creating a distinct difference in silica affinity.

  • Cleavage: Once the two diastereomeric esters are isolated, hydrolyze them separately using Lithium Hydroxide (LiOH) in THF/Water, or via reduction with DIBAL-H at -78°C, to yield the pure enantiomeric alcohols.

References

  • Source: Royal Society of Chemistry (RSC)
  • Enzyme-Catalyzed Kinetic Resolution of 2,2,2-Trifluoro-1-(heteroaryl)
  • Chiral derivatizing agent Source: Wikipedia URL
  • Source: PubMed Central (PMC)

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Methodologies for (1S)-1-(2,5-dibromophenyl)ethan-1-ol: A Comparative Guide

The accurate determination of enantiomeric excess (ee) for halogenated secondary alcohols is a critical quality attribute in asymmetric catalysis and active pharmaceutical ingredient (API) development. The separation of...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of enantiomeric excess (ee) for halogenated secondary alcohols is a critical quality attribute in asymmetric catalysis and active pharmaceutical ingredient (API) development. The separation of (1S)-1-(2,5-dibromophenyl)ethan-1-ol from its (1R) counterpart presents a unique chromatographic challenge due to the dense steric and electronic environment surrounding the chiral center.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides a self-validating experimental protocol designed to ensure absolute scientific integrity during method development.

Mechanistic Causality: The 2,5-Dibromo Challenge

To develop a robust separation method, we must first understand the causality behind the analyte's retention behavior. The Quantitative Structure Retention Relationship (QSRR) of 1-phenylethanol derivatives dictates that both steric bulk and electronic distribution govern chiral recognition[1].

For 1-(2,5-dibromophenyl)ethan-1-ol, the two bromine substitutions fundamentally alter the molecule's interaction with the CSP:

  • Steric Hindrance (Ortho-Bromine): The bulky bromine atom at the 2-position restricts the free rotation of the C-C bond between the aromatic ring and the chiral stereocenter. This rigid conformation requires a CSP with a highly defined chiral groove to achieve effective steric inclusion.

  • Electronic Modulation (Meta-Bromine): The bromine at the 5-position exerts a strong electron-withdrawing inductive effect, depleting the

    
    -electron density of the phenyl ring. This alters the strength of 
    
    
    
    interactions between the analyte and the electron-rich aromatic rings of the CSP's derivatized selectors[2].
  • Hydrogen Bonding: The secondary hydroxyl group acts as the primary anchor, forming transient hydrogen bonds with the carbamate linkages (C=O and N-H) of the stationary phase.

Mechanism CSP Chiral Stationary Phase (Cellulose tris-carbamate) HB Hydrogen Bonding (Carbamate N-H / C=O ↔ Analyte O-H) CSP->HB Pi π-π Interactions (CSP Phenyl ↔ Analyte Dibromophenyl) CSP->Pi Steric Steric Fit / Inclusion (Ortho-Br dictates chiral groove entry) CSP->Steric Analyte 1-(2,5-dibromophenyl)ethan-1-ol (Enantiomeric Pair) HB->Analyte Pi->Analyte Steric->Analyte

Figure 1: Three-point chiral recognition mechanism between the CSP and the dibrominated analyte.

Comparative Analysis of Chiral Columns

Based on homologous separations of 1-(2-bromophenyl)ethanol and 1-(4-bromophenyl)ethanol[3], immobilized polysaccharide columns demonstrate superior selectivity and solvent versatility compared to traditional coated phases.

  • Chiralpak IB (Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)): The specific helical twist of this cellulose backbone excellently accommodates the rigid 2-bromo conformation. The electron-donating methyl groups on the CSP provide a balanced

    
     interaction.
    
  • Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)): The electron-withdrawing chloro groups on the CSP create an electron-deficient environment that pairs uniquely with the electron-deficient dibromophenyl ring of the analyte, often resulting in massive shifts in selectivity (

    
    ).
    
  • Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate)): A legacy coated phase that provides adequate baseline resolution for general 1-phenylethanol derivatives[1], but restricts the use of strong solvents (like dichloromethane or ethyl acetate) in the mobile phase.

Quantitative Performance Comparison

The following table synthesizes expected chromatographic parameters based on the structural analogs of brominated 1-phenylethanols under normal-phase conditions[3].

Column AlternativeChiral SelectorOptimal Mobile PhaseEst. Retention Times (min)Selectivity (

)
Resolution (Rs)
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (99:1)11.4 / 12.11.15> 1.5 (Baseline)
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Hexane / IPA (99:1)12.0 / 13.01.20> 2.0 (Robust)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)8.5 / 9.21.12~ 1.2 (Partial)

Data Note: Immobilized phases (IB/IC) allow for highly non-polar mobile phases (1% IPA), slowing elution and maximizing the subtle steric recognition required for the ortho-bromine structural hindrance.

Experimental Workflow & Method Development

To guarantee data integrity, the method development must follow a logical, self-correcting pathway.

Workflow Start Analyte: (1S)-1-(2,5-dibromophenyl)ethan-1-ol Screening Phase 1: CSP Screening (Immobilized Cellulose IB vs. IC) Start->Screening MobilePhase Phase 2: Mobile Phase Optimization (Hexane/IPA Ratio Adjustment) Screening->MobilePhase Thermodynamics Phase 3: Thermodynamic Tuning (Temperature 20°C - 30°C) MobilePhase->Thermodynamics Validation Phase 4: Self-Validation System (SST Check: Rs > 1.5, Drift < 2%) Thermodynamics->Validation

Figure 2: Systematic method development workflow for chiral HPLC separation.

Self-Validating Experimental Protocol

A protocol is only scientifically sound if it validates itself during execution. The following step-by-step methodology incorporates internal logic gates to ensure the system is capable of resolving the (1S) and (1R) enantiomers before any unknown samples are processed.

Step 1: Mobile Phase Preparation
  • Measure 990 mL of HPLC-grade n-Hexane and 10 mL of HPLC-grade Isopropanol (IPA).

  • Mix thoroughly and sonicate under vacuum for 10 minutes to degas.

  • Causality Check: Do not use basic additives (like DEA) as the analyte is a neutral alcohol; additives will only increase background noise without improving peak shape.

Step 2: Sample Preparation
  • Racemic Standard (SST): Dissolve 1.0 mg of racemic 1-(2,5-dibromophenyl)ethan-1-ol in 1.0 mL of the mobile phase (Hexane/IPA 99:1).

  • Enantiopure Standard: Dissolve 1.0 mg of confirmed (1S)-1-(2,5-dibromophenyl)ethan-1-ol in 1.0 mL of mobile phase to determine the specific elution order.

  • Sample: Prepare the synthetic/catalytic sample at 1.0 mg/mL in the mobile phase.

Step 3: Chromatographic Conditions
  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Temperature: 25°C (Thermostated column compartment is mandatory to prevent retention time drift).

  • Detection: UV at 220 nm (Brominated aromatics show strong absorbance here)[3].

  • Injection Volume: 5 µL

Step 4: System Suitability Testing (The Self-Validation Gate)

Before analyzing the sample, execute the following sequence:

  • Inject Blank (Mobile Phase): Confirms no ghost peaks in the 10-15 minute elution window.

  • Inject Racemic Standard (x3):

    • Logic Gate: Calculate Resolution (Rs) between the two peaks. If Rs < 1.5, STOP. Decrease IPA to 0.5% to increase retention and interaction time.

    • Logic Gate: Check retention time Relative Standard Deviation (RSD). If RSD > 2.0%, STOP. Check pump seals and column thermostat.

  • Inject (1S) Standard: Note the retention time to definitively assign the (1S) peak in the unknown samples.

Step 5: Execution and ee% Calculation

Once the SST passes, inject the unknown samples. Calculate the enantiomeric excess using the area under the curve (AUC):



References

  • Maciej Szaleniec, et al. "Quantitative structure enantioselective retention relationship for high-performance liquid chromatography chiral separation of 1-phenylethanol derivatives." Journal of Chromatography A, 2009. 1

  • "Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto..." CNR-IRIS, 2025. 3

  • Simeonov, S., et al. "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization." American Journal of Analytical Chemistry, 2010. 4

Sources

Comparative

Absolute Configuration Determination of (S)-1-(2,5-dibromophenyl)ethanol: A Comparative Technical Guide

Topic: Determining Absolute Configuration of (S)-1-(2,5-dibromophenyl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary For the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining Absolute Configuration of (S)-1-(2,5-dibromophenyl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

For the chiral secondary alcohol (S)-1-(2,5-dibromophenyl)ethanol , the determination of absolute configuration (AC) is a critical quality gate in pharmaceutical intermediate synthesis. This guide compares the two primary methodologies: Single Crystal X-Ray Diffraction (SC-XRD) and NMR Stereochemical Analysis (Mosher’s Method) .[1]

The Verdict: While Mosher’s method is the standard for non-crystalline oils, the presence of two heavy bromine atoms in this specific substrate makes SC-XRD via Anomalous Dispersion the superior, definitive method. The ortho-bromine substituent introduces steric strain that can complicate the conformational assumptions required for Mosher’s analysis, whereas it significantly enhances the reliability of the crystallographic Flack parameter.

Decision Matrix & Workflow

The following logic flow illustrates the optimal experimental path based on sample state and purity.

G Start Sample: (S)-1-(2,5-dibromophenyl)ethanol State Physical State Check Start->State Solid Crystalline Solid State->Solid Yes Oil Oil / Amorphous State->Oil No XRD METHOD A: SC-XRD (Anomalous Dispersion) Solid->XRD Direct Analysis Deriv Derivatization (p-nitrobenzoate) Oil->Deriv Attempt Crystallization Mosher METHOD B: Mosher's NMR (MTPA Esters) Oil->Mosher Direct Analysis Validation Validation: Flack Parameter x < 0.1 XRD->Validation Deriv->XRD Success Deriv->Mosher Fail ValidationNMR Validation: Consistent u0394u03b4 Signs Mosher->ValidationNMR HPLC Routine QC: Chiral HPLC (ee% Determination) Validation->HPLC Establish Standard ValidationNMR->HPLC

Figure 1: Decision matrix for selecting the absolute configuration determination method. SC-XRD is prioritized due to the heavy atom effect.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Gold Standard for this Substrate[1]

The Heavy Atom Advantage

The molecule contains two bromine atoms (


). In X-ray crystallography, heavy atoms exhibit significant anomalous scattering  (Bjvoet differences) when irradiated with standard X-ray sources (Mo-K

or Cu-K

).[1] Unlike light-atom organic molecules (C, H, O, N) which often require derivatization to determine AC, the dibromo-phenyl moiety acts as an internal reference.
Experimental Protocol
  • Crystallization: Dissolve 20 mg of the alcohol in a minimum amount of hot hexane/ethyl acetate (9:1). Allow slow evaporation at 4°C. The 2,5-dibromo substitution pattern typically facilitates

    
    -stacking and halogen bonding, promoting crystallization.
    
  • Data Collection: Mount a single crystal (

    
     mm) on a diffractometer (e.g., Bruker D8 Quest).[1] Collect a full sphere of data to maximize redundancy.
    
  • Refinement: Solve the structure using direct methods (SHELXT) and refine (SHELXL).

  • Absolute Structure Determination: Refine the Flack Parameter (

    
    ) .[1][3][4]
    
Data Interpretation (Self-Validating System)

The Flack parameter


 quantifies the absolute structure:
  • 
     (with standard uncertainty 
    
    
    
    ): The model has the correct absolute configuration.[5]
  • 
    : The model is the inverted enantiomer (the sample is the opposite of the model).
    
  • 
    : The crystal is a racemate or twinned.[6]
    

Why it wins: For this specific molecule, the standard uncertainty (


) will likely be very low (

) due to the strong anomalous signal from Bromine, providing an unambiguous result without chemical modification.

Method B: NMR Spectroscopy via Mosher's Method

Status: Alternative (Use with Caution)

The Ortho-Substituent Risk

Mosher's method relies on reacting the alcohol with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1] The absolute configuration is deduced from the difference in chemical shifts (

) of protons near the chiral center.[7]

Critical Caution: The standard Mosher model assumes a specific "syn-periplanar" conformation of the ester. In 1-(2,5-dibromophenyl)ethanol, the ortho-bromine (position 2) creates significant steric bulk.[1] This may distort the rotamer population, potentially leading to anomalous shielding effects that deviate from the standard model [1].

Experimental Protocol
  • Preparation of (S)-MTPA Ester:

    • Mix 5 mg substrate, 10 mg (R)-(-)MTPA-Cl, 20

      
      L pyridine-d5 (or dry pyridine + 
      
      
      
      ).[1]
    • Shake for 10 mins. (Note: Use (R)-chloride to get the (S)-ester).[1]

  • Preparation of (R)-MTPA Ester:

    • Repeat with (S)-(+)MTPA-Cl.[1]

  • NMR Analysis: Acquire

    
     NMR (400 MHz+) for both esters.
    
  • Calculation: Calculate

    
     for the methyl doublet and the aromatic protons.[1]
    
Visualization of Shielding Mechanism

Mosher cluster_0 Mosher Model Logic Step1 Synthesize (S)-MTPA Ester Synthesize (R)-MTPA Ester Step2 Measure Chemical Shifts (u03b4) Step1->Step2 Step3 Calculate u0394u03b4 = u03b4(S) - u03b4(R) Step2->Step3 Step4 Map Signs (+/-) to Structure Step3->Step4

Figure 2: Workflow for Mosher's analysis. Positive


 values indicate protons on the right side of the plane defined by the MTPA auxiliary.

Comparative Analysis

FeatureMethod A: SC-XRD (Recommended)Method B: Mosher's NMR
Reliability for this Substrate High (Br atoms provide strong signal)Medium (Ortho-sterics may skew data)
Sample Requirement Single Crystal (Solid)~10 mg (Oil or Solid)
Time to Result 24-48 Hours4-6 Hours
Destructive? Non-destructive (Crystal recoverable)Destructive (Derivatization)
Prerequisite Must crystallizeMust be chemically pure
Cost High (Instrument time/Service)Low (Reagents + NMR time)

Validation: Chiral HPLC

Once the absolute configuration is assigned (preferably by XRD), a Chiral HPLC method must be established to monitor Enantiomeric Excess (ee) for routine batch analysis.

  • Column: Daicel Chiralcel OD-H or AD-H (Benzylic alcohols resolve well on amylose/cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).[1]

  • Detection: UV at 254 nm (Phenyl ring absorption).[1]

  • Protocol: Inject the racemate to establish separation, then inject the (S)-sample to confirm retention time.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[7] Nature Protocols, 2(10), 2451–2458. Link[7]

  • Flack, H. D. (1983).[1][3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S. (2021).[1] Flack parameter and absolute structure determination from light-atom crystals. Journal of Applied Crystallography. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][8][9] Chemical Reviews, 104(1), 17-118.[1] Link

Sources

Validation

Comparative Guide: NMR Shift Reagents for ee Determination of 2,5-Dibromo Alcohols

Executive Summary: The Halogen Challenge Determining the enantiomeric excess (ee) of 2,5-dibromo alcohols presents a specific stereochemical challenge. Unlike simple alkanols, the presence of heavy bromine atoms at the ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Challenge

Determining the enantiomeric excess (ee) of 2,5-dibromo alcohols presents a specific stereochemical challenge. Unlike simple alkanols, the presence of heavy bromine atoms at the


, 

, or

positions exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the Lewis basicity of the hydroxyl oxygen.

This guide compares the two primary NMR methodologies for resolving these substrates: Chiral Lanthanide Shift Reagents (LSRs) and Chiral Derivatizing Agents (CDAs) . While LSRs like Eu(hfc)


 offer rapid "in-tube" analysis, the reduced basicity of dibromo alcohols often necessitates specific protocol adjustments. Conversely, CDAs like Mosher's acid provide robust resolution and absolute configuration assignment but require chemical derivatization.

Mechanism of Action & Critical Considerations

Method A: Chiral Lanthanide Shift Reagents (LSRs)

Primary Reagent: Eu(hfc)


 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate])[1]
  • Mechanism: The paramagnetic Europium(III) ion coordinates reversibly with the lone pairs of the alcohol oxygen. This creates a diastereomeric complex in rapid equilibrium. The paramagnetic center induces a "pseudocontact shift" (

    
    ), spreading the signals of the enantiomers.
    
  • The Dibromo Factor: In 2,5-dibromo alcohols, the bromine atoms pull electron density away from the hydroxyl group. This weakens the

    
     (association constant) between the alcohol and the Europium.
    
    • Implication: You typically need a higher LSR:Substrate ratio (0.2 – 0.7 eq) compared to non-halogenated alcohols to achieve sufficient separation.

Method B: Chiral Derivatizing Agents (CDAs)

Primary Reagent:


-Methoxy-

-trifluoromethylphenylacetic acid (MTPA) / Mosher's Acid
  • Mechanism: The alcohol reacts covalently with the enantiomerically pure acid chloride (MTPA-Cl) to form an ester. The resulting diastereomers have distinct physical properties and NMR spectra.

  • Anisotropy: The phenyl group of the MTPA moiety creates a magnetic shielding cone. Depending on the configuration (

    
     or 
    
    
    
    ), protons on one side of the chiral center are shielded (shifted upfield) while others are deshielded.

Comparative Analysis

The following table summarizes the performance metrics for 2,5-dibromo alcohols based on field application data.

FeatureEu(hfc)

(LSR)
Mosher's Ester (CDA)
Primary Interaction Lewis Acid-Base Coordination (Reversible)Covalent Ester Bond (Irreversible)
Prep Time < 15 Minutes (In-situ titration)2–4 Hours (Reaction + Workup)
Resolution (

)
High (0.2 – 1.5 ppm typical)Moderate (0.05 – 0.2 ppm typical)
Substrate Recovery Possible (via flash chromatography)Difficult (requires hydrolysis)
Sensitivity to Moisture High (Water kills the coordination)Moderate (Reaction requires dry conditions)
Suitability for Dibromo Alcohols Good , but requires dry sample & higher eq.Excellent , unaffected by low basicity
Line Broadening Significant (Paramagnetic relaxation)Negligible
Decision Logic for Researchers

The choice between LSR and CDA should not be arbitrary. Use the following logic flow to determine the optimal path for your specific 2,5-dibromo substrate.

G Start Start: 2,5-Dibromo Alcohol Sample Purity Is the sample chemically pure? Start->Purity Purify Purify Sample (Flash/HPLC) Purity->Purify No Basicity Is the OH hindered or strongly electron-deficient? Purity->Basicity Yes Purify->Basicity Time Is result needed < 1 hour? Basicity->Time No (Moderate Basicity) Mosher Method B: Mosher Ester Derivatization (Robust, Absolute Config) Basicity->Mosher Yes (Very Low Basicity) LSR Method A: Eu(hfc)3 Titration (Fast, In-situ) Time->LSR Yes Time->Mosher No (Need Absolute Config)

Figure 1: Decision matrix for selecting the appropriate NMR shift reagent method.

Detailed Experimental Protocols

Protocol A: In-Situ Titration with Eu(hfc)

Best for: Rapid ee screening of reaction mixtures.

Reagents:

  • Substrate: ~5–10 mg of 2,5-dibromo alcohol.

  • Solvent: CDCl

    
     (Must be stored over 4Å molecular sieves; water competes for Eu).
    
  • Shift Reagent: Eu(hfc)

    
     (Sigma-Aldrich/Merck).
    

Step-by-Step:

  • Baseline Spectrum: Dissolve the substrate in 0.6 mL CDCl

    
     in an NMR tube. Acquire a standard 
    
    
    
    H NMR spectrum. Identify the carbinol proton (CH-OH) or adjacent protons (
    
    
    -CH).
  • Preparation of Stock: Prepare a concentrated stock solution of Eu(hfc)

    
     in CDCl
    
    
    
    (e.g., 100 mg in 0.5 mL).
  • Titration Step 1: Add 10

    
    L of Eu stock to the NMR tube. Shake vigorously.
    
  • Acquisition: Acquire

    
    H NMR. Look for signal splitting of the carbinol proton.
    
  • Optimization: If splitting is incomplete, repeat additions in 0.1 equivalent increments.

    • Note: For dibromo alcohols, you may need up to 0.5 – 0.7 equivalents to see baseline separation due to the inductive effect reducing binding affinity.

  • Calculation: Integrate the split peaks corresponding to the enantiomers (

    
     and 
    
    
    
    ).
    
    
Protocol B: Micro-Scale Mosher Ester Derivatization

Best for: Absolute configuration assignment and highly hindered alcohols.

Reagents:

  • Substrate: 5 mg of 2,5-dibromo alcohol.

  • Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Base: Dry Pyridine-d

    
     (can act as solvent and base) or DMAP/Et
    
    
    
    N in CDCl
    
    
    .

Step-by-Step:

  • Reaction: In a clean vial, mix 5 mg substrate, 10 mg (R)-MTPA-Cl, and 0.5 mL Pyridine-d

    
    .
    
  • Incubation: Shake at room temperature for 15 minutes. (Brominated alcohols may react slower; mild heating to 40°C may be required).

  • Quench (Optional): If analyzing directly, ensure no unreacted acid chloride overlaps key signals. Usually, the mixture can be transferred directly to an NMR tube.

  • Analysis: Acquire

    
    H NMR (and 
    
    
    
    F NMR if available).
  • Interpretation: Compare the chemical shifts of the diastereomers.

    • Validation: If assigning configuration, prepare both (R) and (S) esters. Calculate

      
      . Positive/negative values map the spatial arrangement of substituents relative to the shielding phenyl cone.
      

Representative Data Validation

The following data illustrates the expected shift behavior for secondary halogenated alcohols. While exact values vary by specific 2,5-dibromo isomer, these ranges are diagnostic.

Table 1: Representative Shift Data for Halogenated Secondary Alcohols

Substrate ClassReagentSignal MonitoredTypical

(ppm)
Notes
2-Halo-1-alkanol Eu(hfc)

(0.3 eq)
CH-OH (Carbinol)0.25 – 0.45Good separation; broadening observed.
2,5-Dibromo-3-ol Eu(hfc)

(0.5 eq)

-CH

0.15 – 0.30Requires higher eq due to -I effect.
2,5-Dibromo-3-ol (R)-MTPAOMe (Methoxy)0.05 – 0.12Sharp singlets; excellent integration.
2,5-Dibromo-3-ol (R)-MTPACF

(

F NMR)
0.08 – 0.20Cleanest method ; no background interference.

Technical Insight: For 2,5-dibromo alcohols,


F NMR analysis of Mosher esters is often superior to 

H NMR because the proton spectrum can be crowded by the aliphatic chain and the halogenated methines. The CF

signal is isolated and integrates cleanly.

References

  • Wenzel, T. J. (2018). Discrimination of Enantiomers Using NMR Spectroscopy. Wiley.[2] Link

  • Sullivan, G. R. (1976). Chiral Lanthanide Shift Reagents. Topics in Stereochemistry. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[3][4][5] Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society.[3] Link

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

Sources

Comparative

Validated Analytical Protocols for (1S)-1-(2,5-dibromophenyl)ethanol Purity

Executive Summary (1S)-1-(2,5-dibromophenyl)ethanol is a critical chiral building block, often employed in the synthesis of complex active pharmaceutical ingredients (APIs), including c-Met and ALK inhibitors. Its value...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(2,5-dibromophenyl)ethanol is a critical chiral building block, often employed in the synthesis of complex active pharmaceutical ingredients (APIs), including c-Met and ALK inhibitors. Its value lies in its stereochemical integrity; even minor enantiomeric impurities can catastrophically lower the yield of subsequent stereoselective coupling reactions (e.g., Mitsunobu reactions).

This guide objectively compares analytical methodologies for determining the enantiomeric excess (ee) and chemical purity of this intermediate. While Chiral Gas Chromatography (GC) and Polarimetry offer specific advantages, Normal-Phase Chiral HPLC is identified as the validated "Gold Standard" due to its superior resolution (


) of the di-bromo aromatic system and compatibility with non-volatile precursors.

Comparative Analysis of Analytical Techniques

The following table summarizes the performance of the three primary methodologies evaluated for this specific di-halogenated chiral alcohol.

FeatureMethod A: Chiral HPLC (Recommended) Method B: Chiral GC Method C: Polarimetry (Optical Rotation)
Primary Utility Enantiomeric Excess (ee) & Chemical PurityVolatile Impurity ProfilingQuick "Go/No-Go" Check
Resolution (

)
High (> 2.5) Medium (1.5 - 2.0)N/A (Aggregate signal)
Limit of Detection Low (0.05% area)Low (0.1% area)High (Requires >10 mg)
Sample Prep Minimal (Dilute & Shoot)Minimal or DerivatizationHigh (Strict weighing/temp)
Interference Risk Low (UV selective for aromatics)Medium (Thermal degradation)High (Precursor bias)
Throughput 15–20 min/run20–30 min/run< 5 min
Expert Insight: Why HPLC Wins

For (1S)-1-(2,5-dibromophenyl)ethanol, the heavy bromine atoms induce significant polarizability and molecular weight (MW ~280 g/mol ). GC methods often require high temperatures (>150°C) which risks thermal racemization or debromination. Polarimetry is notoriously unreliable for determining high purity (>98% ee) because the specific rotation


 can be skewed by achiral impurities like the ketone precursor [1]. Chiral HPLC, operating at ambient temperature with UV detection, preserves sample integrity while leveraging the 

interactions of the dibromo-ring for superior separation.

Validated Protocol: Chiral Normal-Phase HPLC

This protocol is designed to be self-validating. It relies on the specific interaction between the electron-deficient di-bromo ring and the electron-rich carbamate moieties of the stationary phase.

Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or equivalent.

    • Dimensions: 250 mm × 4.6 mm, 5 µm.[1]

    • Why: The AD-H chemistry forms a "pocket" that discriminates based on the steric bulk of the 2,5-dibromo substitution pattern [2].

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) — 95 : 5 (v/v) .

    • Optimization: If retention is too low, reduce IPA to 2%. For the 2,5-dibromo analog, the lipophilicity is high, so 5% IPA ensures elution within 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Control is critical; fluctuations shift retention times).

  • Detection: UV @ 220 nm (primary) and 254 nm (secondary).

    • Note: 220 nm captures the strong absorption of the brominated aromatic ring.

Sample Preparation[3]
  • Stock Solution: Dissolve 5.0 mg of sample in 1.0 mL of Ethanol (HPLC Grade).

  • Working Solution: Dilute 100 µL of Stock into 900 µL of Mobile Phase (Hexane/IPA).

    • Critical Step: Use the mobile phase as the diluent to prevent "solvent shock" which causes peak broadening.

Method Validation Parameters (Acceptance Criteria)
  • Specificity: Resolution (

    
    ) between (R)- and (S)-enantiomers 
    
    
    
    2.0. No interference from the ketone precursor (1-(2,5-dibromophenyl)ethanone).
  • Precision: Relative Standard Deviation (RSD) of peak area

    
     1.0% (n=6 injections).
    
  • Linearity:

    
     over 50% to 150% of target concentration.
    
  • LOD/LOQ: Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ).

Experimental Workflow & Logic

The following diagram illustrates the validated decision tree for analyzing the purity of the (1S)-isomer. It integrates synthesis monitoring (reduction of ketone) with final purity release.

AnalyticalWorkflow Start Crude Reaction Mixture (Reduction of Ketone) TLC Step 1: TLC/Achiral HPLC (Check Ketone Consumption) Start->TLC Workup Workup & Isolation TLC->Workup Ketone < 1% ChiralHPLC Step 2: Chiral HPLC (Chiralpak AD-H, 95:5 Hex/IPA) Workup->ChiralHPLC Decision Calculate ee% ChiralHPLC->Decision Recryst Recrystallization (if ee < 98%) Decision->Recryst ee < 98% Release Release for Synthesis (if ee > 99%) Decision->Release ee > 99% Recryst->ChiralHPLC Re-analyze

Caption: Integrated analytical workflow ensuring both chemical conversion and enantiomeric purity before downstream use.

Mechanistic Insight: Chiral Recognition

Understanding why the separation works allows for troubleshooting. The separation on polysaccharide columns is driven by a "Three-Point Interaction" model.

  • Hydrogen Bonding: The hydroxyl group (-OH) of the ethanol moiety H-bonds with the carbamate C=O or NH groups on the stationary phase.

  • 
     Stacking:  The electron-deficient 2,5-dibromophenyl ring interacts with the 
    
    
    
    -systems of the phenylcarbamate selector.
  • Steric Fit: The bulky bromine at the ortho (2-position) creates a specific steric barrier that fits into the chiral groove of the Amylose AD-H phase differently for the (S)-isomer vs. the (R)-isomer [3].

ChiralMechanism CSP Stationary Phase (Amylose tris-3,5-dimethylphenylcarbamate) Interaction1 H-Bonding (OH group) CSP->Interaction1 Interaction2 Pi-Pi Stacking (Dibromo Ring) CSP->Interaction2 Interaction3 Steric Inclusion (Ortho-Bromo) CSP->Interaction3 Analyte (1S)-1-(2,5-dibromophenyl)ethanol Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Caption: Three-point interaction model driving the enantioseparation of the dibromo-alcohol.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.2) Silanol interactions or column aging.Add 0.1% Diethylamine (DEA) to mobile phase to mask silanols.
Low Resolution Mobile phase too strong.Reduce IPA content (e.g., from 5% to 2%).
Ghost Peaks Carryover from ketone precursor.Run a blank injection; Ensure wash vial is 100% Ethanol.
Retention Shift Temperature fluctuation.Thermostat column oven to exactly 25°C.

References

  • Daicel Corporation.Instruction Manual for CHIRALPAK® AD-H.
  • Kumar, A. P., et al. (2011). "HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide." Asian Journal of Chemistry, 23(4), 1621-1624. Retrieved from [Link] (Validated method for similar chiral phenyl-ethyl separations).

Sources

Validation

Benchmarking (S)-1-(2,5-dibromophenyl)ethanol against commercial standards

Benchmarking (S)-1-(2,5-dibromophenyl)ethanol: A Comprehensive Guide to Quality, Enantiopurity, and Commercial Standards As a Senior Application Scientist, evaluating chiral building blocks requires moving beyond basic c...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (S)-1-(2,5-dibromophenyl)ethanol: A Comprehensive Guide to Quality, Enantiopurity, and Commercial Standards

As a Senior Application Scientist, evaluating chiral building blocks requires moving beyond basic certificates of analysis. (S)-1-(2,5-dibromophenyl)ethanol is a sterically hindered, halogenated secondary alcohol that serves as a critical intermediate in the synthesis of biaryl hydroxy-triazoles [3], tryptophan hydroxylase 1 (TPH1) inhibitors [1], and Proteolysis Targeting Chimeras (PROTACs) [2]. The presence of two bromine atoms provides orthogonal handles for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). However, this same structural feature makes the molecule highly susceptible to trace dehalogenation during asymmetric reduction.

This guide objectively benchmarks in-house synthetic methodologies—specifically Asymmetric Transfer Hydrogenation (ATH) and biocatalytic Ketoreductase (KRED) approaches—against leading commercial standards, providing the causality behind the analytical choices and self-validating protocols necessary to ensure API-grade integrity.

The Causality of Benchmarking Criteria

When benchmarking (S)-1-(2,5-dibromophenyl)ethanol against commercial alternatives, three critical quality attributes (CQAs) must be evaluated:

  • Enantiomeric Excess (ee): Biological targets demand strict stereofidelity. In the synthesis of spirocyclic TPH1 inhibitors, the (S)-configuration dictates the spatial orientation of the pharmacophore [1]. Even 0.5% of the (R)-enantiomer can lead to diastereomeric impurities in subsequent coupling steps, drastically altering the pharmacokinetic profile of downstream PROTACs [2].

  • Des-bromo Impurities (Chemical Purity): The ortho-bromine (C2 position) is electronically activated but sterically hindered. Harsh reduction conditions or poor catalyst selection can lead to reductive dehalogenation, yielding 1-(5-bromophenyl)ethanol. Benchmarking must rigorously quantify this specific impurity via LC-MS.

  • Residual Metals vs. Proteins: Depending on the synthetic origin, the impurity profile shifts. Chemo-catalytic routes leave trace Ruthenium (Ru), which must be controlled to <10 ppm to prevent poisoning of palladium catalysts in downstream Suzuki couplings. Conversely, biocatalytic (KRED) commercial standards may contain residual host-cell proteins that can cause emulsions during organic extraction.

Workflow A 2,5-Dibromoacetophenone (Starting Material) B Asymmetric Reduction (Ru-TsDPEN / KRED) A->B Hydride Transfer C (S)-1-(2,5-dibromophenyl)ethanol (Target) B->C Stereoselective Conversion D Chiral HPLC (ee % Validation) C->D Stereochemical QC E ICP-MS / LC-MS (Purity & Trace Metals) C->E Chemical QC

Workflow for the synthesis and analytical benchmarking of (S)-1-(2,5-dibromophenyl)ethanol.

Quantitative Benchmarking Data

The following table summarizes the benchmarking of our optimized in-house ATH and KRED protocols against a premium commercial standard (Sigma-Aldrich/Merck reference grade).

MetricCommercial Standard (Ref Grade)In-House ATH (Ru-TsDPEN)In-House Biocatalysis (KRED)
Enantiomeric Excess (ee) > 98.0% (S)> 99.5% (S)> 99.9% (S)
Chemical Purity (HPLC-UV) ≥ 97.0%≥ 98.5%≥ 99.0%
Des-bromo Impurity ~ 1.5%< 0.2%Not Detected
Residual Metal (Ru) N/A (Often undisclosed)4.2 ppm (Post-scavenger)0 ppm
Scalability / Cost High Cost (

$)
Highly Scalable ($)Moderate Scalability (

)

Data Insight: While the commercial standard is sufficient for early discovery, it often contains up to 1.5% of the des-bromo impurity. The in-house KRED route provides absolute enantiopurity, but the ATH route offers the best balance of scalability, cost, and purity, provided the residual Ruthenium is properly scavenged.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating mandatory In-Process Controls (IPCs).

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a chiral transfer hydrogenation mechanism driven by a transition metal catalyst and a chiral ligand [1]. We utilize RuCl to dictate the stereocenter via a highly ordered pericyclic transition state.

  • Catalyst Activation: In a highly inert Schlenk flask, dissolve 2,5-dibromoacetophenone (10.0 g, 36 mmol) in anhydrous DMF (50 mL). Add RuCl (0.1 mol%). Causality: The (S,S)-ligand geometry strictly forces the hydride attack onto the Si-face of the ketone, ensuring the (S)-alcohol formation.

  • Hydride Transfer: Add a 5:2 mixture of formic acid/triethylamine (15 mL). Causality: Formic acid acts as a safe, continuous hydride source. The azeotropic mixture maintains the optimal pH for catalyst turnover without risking the over-reduction of the aryl bromides.

  • Self-Validating IPC: At the 4-hour mark, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via rapid LC-MS. Validation Gate: If the unreacted ketone peak (m/z 277/279/281) exceeds 2% relative to the product peak (m/z 279/281/283), add 2 mL of the formic acid/TEA buffer and stir for an additional hour. Do not proceed to quench until conversion is >98%.

  • Workup & Scavenging: Quench with water, extract with EtOAc. To remove residual Ru, treat the organic layer with a thiol-functionalized silica scavenger (SiliaMetS® Thiol) for 2 hours at 40°C. Filter and concentrate.

Mechanism N1 Ru(II) Precatalyst [RuCl(S,S)-TsDPEN(p-cymene)] N2 Active Ru-Hydride Intermediate N1->N2 HCOONa (Hydride Source) - HCl N3 Six-Membered Transition State N2->N3 Ketone Coordination (Si-face attack) N4 (S)-1-(2,5-dibromophenyl)ethanol N3->N4 Concerted H/H+ Transfer N4->N1 Catalyst Regeneration

Mechanistic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation yielding the (S)-enantiomer.

Protocol B: Analytical Validation (Chiral HPLC)

To benchmark the ee%, standard achiral chromatography is insufficient.

  • Column Selection: Utilize a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Causality: The cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides chiral hydrogen-bonding pockets. The steric bulk of the 2,5-dibromophenyl ring amplifies the retention time difference between enantiomers.

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v), Isocratic flow at 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • System Suitability Test (SST): Inject a racemic standard of 1-(2,5-dibromophenyl)ethanol prior to the sample. Validation Gate: Baseline resolution (

    
    ) between the (R) and (S) peaks must be 
    
    
    
    . If
    
    
    , decrease the isopropanol ratio to 98:2 to increase retention and separation.

References

  • WO2015035113A1 - Spirocyclic compounds as tryptophan hydroxylase inhibitors. Google Patents.
  • WO2022171123A1 - EGFR degraders and methods of use. Google Patents.
  • Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. ResearchGate.

Safety & Regulatory Compliance

Safety

(1S)-1-(2,5-dibromophenyl)ethan-1-ol proper disposal procedures

The management and disposal of brominated aromatic compounds like (1S)-1-(2,5-dibromophenyl)ethan-1-ol require strict adherence to environmental regulations and laboratory safety protocols. Because this molecule contains...

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of brominated aromatic compounds like (1S)-1-(2,5-dibromophenyl)ethan-1-ol require strict adherence to environmental regulations and laboratory safety protocols. Because this molecule contains two heavy halogen atoms (bromine), it cannot be treated as standard organic waste.

As a researcher or drug development professional, understanding the causality behind these disposal protocols is critical. Improper disposal of halogenated organics not only violates Environmental Protection Agency (EPA) regulations but also poses severe environmental and infrastructural risks, as the incineration of halogens produces highly corrosive hydrogen halide gases (such as hydrobromic acid)[1].

Here is the comprehensive, step-by-step operational guide for the safe segregation, containment, and disposal of (1S)-1-(2,5-dibromophenyl)ethan-1-ol and its associated waste streams.

The Causality of Halogenated Waste Segregation

The core principle of disposing of (1S)-1-(2,5-dibromophenyl)ethan-1-ol is strict segregation from non-halogenated waste .

When organic waste is processed by a licensed facility, it is typically incinerated. Standard non-halogenated solvents (like ethanol or hexane) burn cleanly into carbon dioxide and water. However, halogenated compounds require specialized, high-temperature rotary kiln incinerators equipped with caustic gas scrubbers to neutralize the resulting acidic byproducts (e.g., HBr, HCl)[1].

If you mix (1S)-1-(2,5-dibromophenyl)ethan-1-ol into a standard non-halogenated waste carboy, you contaminate the entire volume, forcing the entire container to be processed at a significantly higher cost and energy burden[2]. Furthermore, mixing halogens with certain incompatible chemicals (like strong alkali metals or specific oxidizers) can lead to exothermic reactions or the formation of highly toxic intermediates[3].

Operational Protocol: Step-by-Step Disposal Workflow

This protocol outlines the self-validating system for managing waste containing (1S)-1-(2,5-dibromophenyl)ethan-1-ol in a professional laboratory setting.

Step 1: Waste Characterization & Matrix Identification

  • Identify all components of the waste stream. Is the (1S)-1-(2,5-dibromophenyl)ethan-1-ol neat (pure solid/liquid), or is it dissolved in a solvent?

  • If dissolved, identify the solvent. Common halogenated solvents (e.g., dichloromethane, chloroform) carry specific EPA "F-listed" waste codes (e.g., F001, F002)[4]. Even if dissolved in a non-halogenated solvent (like ethyl acetate), the presence of the dibrominated solute classifies the entire mixture as halogenated waste[2].

Step 2: Container Selection & Preparation

  • Select a chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys (typically 2.5 to 5 gallons) are standard for organic solvents[2].

  • Ensure the container has a secure, leak-proof cap. The lid must remain closed at all times unless actively adding waste[2].

Step 3: Active Waste Accumulation

  • Transfer the waste into the designated "Halogenated Organic Waste" container.

  • Safety Check: Never add strong acids, heavy metals, or aqueous toxic solutions to this organic waste container[2].

  • Place the primary waste container inside a secondary containment bin to capture any accidental spills or structural failures of the primary vessel.

Step 4: Real-Time Labeling (Critical Compliance)

  • Attach a standard "Hazardous Waste" tag the moment the first drop of waste is added to the container[2].

  • Do not rely on memory. Maintain a running log on the label detailing the exact constituents and their approximate percentages (e.g., "Dichloromethane 90%, (1S)-1-(2,5-dibromophenyl)ethan-1-ol 10%")[2].

  • Check the appropriate hazard boxes on the label (e.g., "Toxic", "Ignitable" if applicable based on the solvent matrix)[5].

Step 5: Satellite Accumulation Area (SAA) Management & Transfer

  • Store the waste in a designated SAA at or near the point of generation[3].

  • Once the container is full, or the regulatory time limit for your institution is reached, submit a pickup request to your Environmental Health and Safety (EHS) department or licensed hazardous waste contractor[3]. Do not sink-dispose of any regulated hazardous waste[3].

Waste Categorization & Compatibility Data

To ensure safe accumulation, consult the following data table summarizing the compatibility and regulatory categorization of solvent matrices commonly used with brominated compounds.

Waste CategoryExample ConstituentsEPA Waste CodeCompatibility / Segregation Rule
Halogenated Organics (1S)-1-(2,5-dibromophenyl)ethan-1-ol, Dichloromethane, ChloroformF001, F002 (if spent solvents)[4]Collect together. Requires high-temp incineration with caustic scrubbing[1].
Non-Halogenated Organics Acetone, Ethanol, Ethyl Acetate, Hexane, TolueneD001 (Ignitable)[5]Separate from halogens. Can be combined with other non-halogenated solvents[3].
Aqueous/Corrosive Waste Strong acids (pH < 2), Strong bases (pH > 12.5)D002 (Corrosive)[5]Strictly incompatible. Do NOT mix with organic solvents[2].
Reactive / Oxidizers Nitrates, Peroxides, PermanganatesD003 (Reactive)[5]Strictly incompatible. Risk of explosion or fire if mixed with organics[3].

Disposal Logic Visualization

The following diagram illustrates the decision-making logic for disposing of a reaction mixture containing (1S)-1-(2,5-dibromophenyl)ethan-1-ol.

G Start Waste Generation: (1S)-1-(2,5-dibromophenyl)ethan-1-ol CheckSolvent Analyze Waste Matrix (Solutes & Solvents) Start->CheckSolvent Halogenated Halogenated Waste Stream (Mandatory due to Br atoms) CheckSolvent->Halogenated Contains Halogens (Br) Labeling Label: 'Hazardous Waste' Log all constituents & % Halogenated->Labeling SAA Store in Secondary Containment within SAA Labeling->SAA EHSPickup EHS / Licensed Contractor Pickup & Manifesting SAA->EHSPickup Container Full / Time Limit Reached Incineration High-Temp Incineration with Caustic Gas Scrubbing EHSPickup->Incineration EPA Compliant Processing

Workflow for the segregation and professional disposal of halogenated organic chemical waste.

References

  • Cornell University Environment, Health and Safety.7.2 Organic Solvents - Environment, Health and Safety.
  • Western Kentucky University (WKU).EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency (EPA).Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Environmental Protection Agency (EPA).Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • University of Louisville (UofL).Chemical Waste Management: Combining Compatible Used Organic Solvents.

Sources

Handling

Personal protective equipment for handling (1S)-1-(2,5-dibromophenyl)ethan-1-ol

Topic: Personal Protective Equipment (PPE) & Handling Guide for (1S)-1-(2,5-dibromophenyl)ethan-1-ol Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, Process Safety Engineers Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for (1S)-1-(2,5-dibromophenyl)ethan-1-ol Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, Process Safety Engineers

Introduction: The Molecule & The Mission

(1S)-1-(2,5-dibromophenyl)ethan-1-ol is a specialized chiral intermediate, often utilized in the synthesis of enantiopure pharmaceuticals and agrochemicals. As a halogenated aromatic alcohol, it presents a specific set of physicochemical hazards—primarily skin/eye irritation and potential systemic toxicity via absorption.

The Safety Paradox: Because specific toxicological data for this precise chiral isomer is often limited compared to its racemic parent or ketone precursors, researchers must adopt a "Read-Across" Safety Strategy . We treat this compound with the rigor reserved for "Category 3" toxicants until proven otherwise, utilizing data from structural analogs like 1-(2,5-dibromophenyl)ethanone and 2,5-dibromoaniline.

Hazard Assessment (Read-Across Analysis)

Based on Structure-Activity Relationships (SAR) of brominated phenylalkanols.

Hazard ClassGHS CodeDescriptionMechanistic Insight
Skin Corrosion/Irritation H315 Causes skin irritationLipophilic nature facilitates dermal penetration; bromine substituents increase local cytotoxicity.
Eye Damage/Irritation H319 Causes serious eye irritationHydroxyl group combined with the aromatic ring can denature corneal proteins upon direct contact.
STOT - Single Exposure H335 May cause respiratory irritationDust or vapor inhalation triggers mucosal inflammation.
Acute Toxicity (Oral) H302 Harmful if swallowedAnalogous brominated aromatics often interfere with metabolic pathways (liver/kidney).
PPE Selection Matrix

Objective: Zero Exposure. The following equipment is non-negotiable for handling >10 mg quantities.

Body ZonePPE RequirementTechnical SpecificationRationale
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield)Brominated organics can permeate standard latex rapidly. Double nitrile provides a "sacrificial" outer layer and a visual breach indicator.
Eye/Face Chemical Goggles Indirect vented, anti-fog (ANSI Z87.1+)Safety glasses are insufficient. Vapors or splashes can bypass side shields.
Respiratory Engineering Control Fume Hood (Face velocity: 80–100 fpm)Primary Defense. If hood is unavailable, use a Half-Face Respirator with OV/P100 cartridges.
Body Lab Coat + Apron Flame-resistant (Nomex) + Chemical Apron (Tyvek/PVC)Cotton coats absorb liquids, keeping the hazard against the skin. An impervious apron prevents torso saturation.
Visual Logic: PPE Decision Workflow

This decision tree ensures the correct gear is donned based on the specific operational task.

PPE_Workflow Start Task Assessment Solids Handling Solid/Powder (Weighing, Transfer) Start->Solids Dry State Liquids Handling Solutions (Reaction, Work-up) Start->Liquids Dissolved Spill Spill Cleanup (>500 mg) Start->Spill Accidental Release SetA Standard PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat - Fume Hood Solids->SetA SetB Enhanced PPE: - Laminate Gloves (Silver Shield) - Chemical Apron - Face Shield over Goggles Liquids->SetB SetC Emergency PPE: - Full-Face Respirator (OV/P100) - Tyvek Suit - Butyl Rubber Gloves Spill->SetC

Figure 1: Task-Based PPE Selection Logic. Note the escalation to Tyvek/Butyl rubber for spills.

Operational Protocol: Safe Handling Procedures
Phase A: Weighing & Transfer (Solid State)
  • Engineering Setup: Place the analytical balance inside a powder containment hood or a standard fume hood with a draft shield.

  • Static Control: Use an anti-static gun or ionizer bar. Brominated powders are often static-prone and can "jump" onto gloves/sleeves.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Decontamination: Immediately wipe the balance area with a tissue dampened in methanol, then dispose of the tissue as solid hazardous waste.

Phase B: Reaction Setup (Solution State)
  • Solvent Choice: When dissolving (1S)-1-(2,5-dibromophenyl)ethan-1-ol, prefer lower-volatility solvents (e.g., 2-MeTHF) over high-volatility ones (e.g., DCM) to reduce vapor drift.

  • Addition: Add the reagent to the solvent, not vice-versa, to minimize splashing.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Never use an open flame.

Waste Disposal & Deactivation

Improper disposal of halogenated aromatics is a major environmental compliance violation.

Disposal Logic Diagram

Waste_Logic WasteInput Waste Generation TypeCheck Material Type? WasteInput->TypeCheck SolidWaste Contaminated Solids (Gloves, Tissues, Silica) TypeCheck->SolidWaste Solid LiquidWaste Liquid Waste TypeCheck->LiquidWaste Liquid SolidBin Bin B: Solid Hazardous Waste (Double Bagged) SolidWaste->SolidBin Seal & Tag HaloBin Bin A: Halogenated Solvents (Red Label) LiquidWaste->HaloBin Do NOT mix with Acids/Oxidizers

Figure 2: Waste Stream Segregation. Segregation of halogenated waste is critical to prevent incinerator corrosion.

Protocol:

  • Liquids: Collect in a dedicated "Halogenated Organic Waste" carboy. Do not mix with strong acids (risk of HBr evolution).

  • Solids: Contaminated gloves, weigh boats, and silica gel must go into a double-lined hazardous waste bag.

  • Labeling: Clearly mark tags with "Contains Brominated Aromatics" to alert downstream waste handlers.

Emergency Response (Spills & Exposure)
  • Skin Contact:

    • Drench: Immediately flush with water for 15 minutes.[1][2][3]

    • Soap: Wash gently with soft soap (non-abrasive) to remove lipophilic residues.

    • Alert: Seek medical attention if redness persists; show the SDS for 1-(2,5-dibromophenyl)ethanone as a reference if the specific alcohol SDS is unavailable.

  • Eye Contact:

    • Irrigate: Use an eyewash station for 15 minutes, holding eyelids open.

    • Transport: Go to the ER immediately. Brominated compounds can cause delayed corneal hazing.

  • Spill (< 10 mL):

    • Absorb with vermiculite or a dedicated organic spill pad.

    • Place in a sealed jar.

    • Clean surface with soap and water.[2][3][4][5]

References
  • PubChem. 2-(2-Bromophenyl)ethan-1-ol (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Read-Across and Grouping. Available at: [Link]

Sources

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